molecular formula C10H13NO2 B1345177 2-(2,3-Dihydro-benzo[1,4]dioxin-2-YL)-ethylamine CAS No. 87086-36-0

2-(2,3-Dihydro-benzo[1,4]dioxin-2-YL)-ethylamine

Cat. No.: B1345177
CAS No.: 87086-36-0
M. Wt: 179.22 g/mol
InChI Key: BIDRHBDWACXXJK-UHFFFAOYSA-N
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Description

2-(2,3-Dihydro-benzo[1,4]dioxin-2-YL)-ethylamine is a useful research compound. Its molecular formula is C10H13NO2 and its molecular weight is 179.22 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-(2,3-dihydro-1,4-benzodioxin-3-yl)ethanamine
Source PubChem
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InChI

InChI=1S/C10H13NO2/c11-6-5-8-7-12-9-3-1-2-4-10(9)13-8/h1-4,8H,5-7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIDRHBDWACXXJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301007333
Record name 2-(2,3-Dihydro-1,4-benzodioxin-2-yl)ethan-1-amine
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Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

87086-36-0
Record name [2-(2,3-Dihydrobenzo[1,4]dioxin-2-yl)ethyl]amine
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Record name 1,4-Benzodioxan-2-ethylamine
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Record name 2-(2,3-Dihydro-1,4-benzodioxin-2-yl)ethan-1-amine
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Record name 2-(2,3-Dihydro-1,4-benzodioxin-2-yl)ethanamine
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Foundational & Exploratory

An In-depth Technical Guide to 2-(2,3-Dihydro-1,4-benzodioxin-2-yl)ethylamine and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and pharmacological profile of the structural scaffold 2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethylamine. The focus is on its role as a key building block for neurologically active compounds, particularly N-substituted derivatives that function as potential atypical antipsychotic agents. This document details the mechanism of action, relevant signaling pathways, and specific experimental protocols for synthesis and evaluation.

Core Compound Identity and Properties

2-(2,3-Dihydro-1,4-benzodioxin-2-yl)ethylamine is a versatile chemical intermediate. The core structure, a benzodioxin ring system linked to an ethylamine side chain, serves as a foundational scaffold for various pharmacologically active molecules.[1] The chirality at the C2 position of the dioxin ring is a critical determinant of biological activity in its derivatives.[2]

PropertyValueReference
IUPAC Name 2-(2,3-Dihydro-1,4-benzodioxin-2-yl)ethanamine
Synonyms 1,4-Benzodioxan-2-ethylamine
CAS Number 87086-36-0
Molecular Formula C₁₀H₁₃NO₂
Molecular Weight 179.22 g/mol
Appearance Colorless liquid
Boiling Point 113-120 °C / 3 mm Hg

Synthesis of the Chiral (S)-Aminomethyl Precursor

The synthesis of the chiral amine precursor is crucial for developing enantiomerically pure derivatives. A common and effective route starts from (S)-glycidyl nosylate and catechol, which establishes the chiral benzodioxin core. The resulting alcohol is then converted to the primary amine.

Synthetic Workflow

G A (S)-Glycidyl Nosylate + Catechol B Ring Opening & Cyclization (Base, e.g., K2CO3) A->B Step 1 C (S)-2-(Hydroxymethyl)- 2,3-dihydro-1,4-benzodioxin B->C D Activation of Alcohol (e.g., Mesyl Chloride, TEA) C->D Step 2 E Mesylate Intermediate D->E F Nucleophilic Substitution (Sodium Azide, NaN3) E->F Step 3 G Azide Intermediate F->G H Reduction of Azide (e.g., H2, Pd/C or LiAlH4) G->H Step 4 I (S)-2-(Aminomethyl)- 2,3-dihydro-1,4-benzodioxin H->I

Caption: General workflow for the synthesis of the chiral amine precursor.
Experimental Protocol: Synthesis of (S)-2-(Aminomethyl)-2,3-dihydro-1,4-benzodioxin

Step 1: Synthesis of (S)-2-(Hydroxymethyl)-2,3-dihydro-1,4-benzodioxin

  • To a stirred suspension of catechol (1.0 eq) and potassium carbonate (K₂CO₃, 2.2 eq) in anhydrous N,N-dimethylformamide (DMF), add a solution of (S)-glycidyl nosylate (1.0 eq) in DMF dropwise at room temperature.[3][4]

  • Heat the reaction mixture to 80 °C and stir for 12-16 hours, monitoring by TLC until the starting material is consumed.

  • Cool the mixture to room temperature, pour it into ice water, and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the target alcohol as a white solid.

Step 2: Activation and Conversion to the Azide

  • Dissolve the alcohol from Step 1 (1.0 eq) in anhydrous dichloromethane (DCM) and cool to 0 °C.

  • Add triethylamine (TEA, 1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (MsCl, 1.2 eq).

  • Stir the reaction at 0 °C for 2 hours. Upon completion (monitored by TLC), wash the mixture sequentially with cold 1N HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.

  • Dry the organic layer over Na₂SO₄ and concentrate in vacuo to yield the crude mesylate, which is used directly in the next step.

  • Dissolve the crude mesylate in DMF, add sodium azide (NaN₃, 3.0 eq), and heat the mixture to 80 °C for 6 hours.

  • After cooling, pour the reaction mixture into water and extract with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated to give the crude azide intermediate.

Step 3: Reduction to the Primary Amine

  • Dissolve the crude azide from Step 2 in methanol or tetrahydrofuran (THF).

  • Add Palladium on carbon (10% Pd/C, 0.1 eq) to the solution.

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 12 hours.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to yield the final product, (S)-2-(aminomethyl)-2,3-dihydro-1,4-benzodioxin.

Pharmacological Profile of N-Substituted Derivatives

The primary therapeutic interest in this scaffold lies in its N-substituted derivatives, which have been optimized to act as dual-target ligands for dopamine D₂ and serotonin 5-HT₁ₐ receptors. This profile is characteristic of atypical antipsychotics, which aim to mitigate the positive symptoms of psychosis (via D₂ antagonism) while potentially improving cognitive and negative symptoms and reducing motor side effects (via 5-HT₁ₐ partial agonism).

Quantitative Data: In Vitro Receptor Binding

The following tables summarize the binding affinities (Ki, nM) of a lead compound, Compound 24 (N-((S)-2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-4-(2-methoxyphenyl)piperazine), a representative agent from extensive structure-activity relationship studies.

Table 1: Primary Target Receptor Affinities

ReceptorRadioligandTissue/Cell SourceKi (nM)
Human Dopamine D₂ [³H]SpiperoneRecombinant CHO Cells2.1
Human Dopamine D₃ [³H]SpiperoneRecombinant CHO Cells0.8
Human Serotonin 5-HT₁ₐ [³H]8-OH-DPATRecombinant HeLa Cells1.5

Table 2: Off-Target Receptor Affinities

ReceptorRadioligandTissue SourceKi (nM)
Human α₁-Adrenoceptor [³H]PrazosinHuman Cortex150
Rat Histamine H₁ [³H]MepyramineRat Cortex>1000
Rat Muscarinic (non-sel.) [³H]QNBRat Cortex>1000

Data derived from J. Med. Chem. 1999, 42 (17), pp 3342–3355.

The data demonstrates that Compound 24 possesses high, single-digit nanomolar affinity for its intended targets (D₂, D₃, and 5-HT₁ₐ receptors) while exhibiting significantly lower affinity for off-targets associated with common antipsychotic side effects like orthostatic hypotension (α₁) and sedation (H₁).

Quantitative Data: In Vivo Antipsychotic Activity and Side Effect Profile

Table 3: In Vivo Efficacy and Extrapyramidal Side Effect (EPS) Liability

TestSpeciesEndpointCompound 24 Dose (p.o.)Haloperidol Dose (p.o.)
Conditioned Avoidance Response (CAR) RatED₅₀ for blocking avoidance (mg/kg)1.10.13
Catalepsy Induction RatMinimum dose to induce catalepsy (mg/kg)>1000.5

Data derived from J. Med. Chem. 1999, 42 (17), pp 3342–3355.

Compound 24 effectively blocks conditioned avoidance response, a preclinical model of antipsychotic efficacy. Crucially, it shows a very wide therapeutic window, as the dose required to induce catalepsy (a proxy for extrapyramidal side effects) is more than 90 times higher than its effective dose. This contrasts sharply with the typical antipsychotic haloperidol, which induces catalepsy at doses close to its effective range.

Mechanism of Action and Signaling Pathways

The therapeutic profile of these compounds is based on the modulation of two distinct G-protein coupled receptor (GPCR) signaling pathways.

Dopamine D₂ Receptor Antagonism

D₂ receptors are coupled to inhibitory G-proteins (Gαi/o). Their activation by dopamine normally inhibits the enzyme adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. By acting as an antagonist, the compound blocks dopamine from binding, thus preventing this signaling cascade and alleviating the hyperdopaminergic state associated with psychosis.

G cluster_0 Extracellular cluster_1 Intracellular Dopamine Dopamine D2R D₂ Receptor Dopamine->D2R Activates Compound Compound 24 Compound->D2R Blocks G_protein Gαi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Response Cellular Response (Inhibited) PKA->Response

Caption: Signaling pathway of the Dopamine D₂ receptor and its antagonism.
Serotonin 5-HT₁ₐ Receptor Partial Agonism

Like D₂ receptors, 5-HT₁ₐ receptors are also coupled to Gαi/o proteins.[3][5] A partial agonist binds to the receptor but elicits a sub-maximal response compared to the endogenous ligand, serotonin. This modulatory effect is key: in brain regions with low serotonin levels, it boosts signaling (acting as an agonist), while in regions with high serotonin, it competes with serotonin, thereby reducing overall signaling (acting as an antagonist). This is thought to contribute to improved mood, cognitive function, and a reduction in motor side effects.

G cluster_0 Extracellular cluster_1 Intracellular Serotonin Serotonin SHT1A 5-HT₁ₐ Receptor Serotonin->SHT1A Full Activation Compound Compound 24 Compound->SHT1A Partial Activation G_protein Gαi/o Protein SHT1A->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Response Cellular Response (Modulated) cAMP->Response

Caption: Signaling pathway of the 5-HT₁ₐ receptor and its partial agonism.

Key Experimental Methodologies

Protocol: Radioligand Receptor Binding Assay

This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound for D₂ and 5-HT₁ₐ receptors.

  • Membrane Preparation:

    • Homogenize cultured cells expressing the receptor of interest (e.g., CHO cells for D₂) or brain tissue (e.g., hippocampus for 5-HT₁ₐ) in ice-cold lysis buffer (50mM Tris-HCl, 5 mM MgCl₂, pH 7.4).[3]

    • Centrifuge the homogenate at 1,000 x g for 5 minutes to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at 20,000 x g for 20 minutes to pellet the cell membranes.

    • Wash the pellet by resuspending in fresh buffer and repeating the centrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., via BCA assay).

  • Assay Incubation:

    • In a 96-well plate, combine the following in a final volume of 250 µL:

      • 50 µL of test compound at various concentrations (typically 10⁻¹¹ M to 10⁻⁵ M).

      • 50 µL of radioligand at a fixed concentration near its Kd value (e.g., [³H]Spiperone for D₂, [³H]8-OH-DPAT for 5-HT₁ₐ).

      • 150 µL of the membrane preparation (10-50 µg protein).

    • Define non-specific binding in separate wells using a high concentration (e.g., 10 µM) of a known, non-labeled antagonist (e.g., haloperidol for D₂).

    • Incubate the plate at 30 °C for 60 minutes with gentle agitation.[3]

  • Filtration and Counting:

    • Terminate the incubation by rapid vacuum filtration through a glass fiber filter (e.g., GF/C), pre-soaked in polyethyleneimine (PEI) to reduce non-specific binding.

    • Wash the filters rapidly with ice-cold wash buffer (4x).

    • Dry the filters, add scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate IC₅₀ values by fitting the competition data to a sigmoidal dose-response curve using non-linear regression.

    • Convert IC₅₀ values to Ki values using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol: In Vivo Catalepsy Bar Test (Rat)

This test assesses the potential of a compound to induce extrapyramidal motor side effects.

  • Apparatus: A horizontal wooden or metal bar (approx. 1 cm in diameter) is fixed 9 cm above a flat surface.

  • Procedure:

    • Administer the test compound (e.g., Compound 24) or a reference compound (e.g., haloperidol) orally (p.o.) to male Wistar rats.

    • At set time points after dosing (e.g., 30, 60, 90, 120 minutes), place the rat's forepaws gently on the horizontal bar.

    • Start a stopwatch immediately.

    • Measure the time until the rat removes both forepaws from the bar and returns to a normal posture on the surface. This is the descent latency.

    • A positive catalepsy response is typically defined as the rat remaining in this unnatural posture for a predetermined cutoff time (e.g., 30 seconds or more).

    • The minimum dose at which a statistically significant number of animals exhibit catalepsy is recorded.

References

An In-Depth Technical Guide to 2-(2,3-Dihydro-1,4-benzodioxin-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, and available technical data for 2-(2,3-Dihydro-1,4-benzodioxin-2-yl)ethanamine, a heterocyclic compound of interest in medicinal chemistry and pharmacological research. This document consolidates key information to support research and development activities involving this molecule.

Chemical Structure and Properties

2-(2,3-Dihydro-1,4-benzodioxin-2-yl)ethanamine is a primary amine derivative of 1,4-benzodioxan. The structure consists of a benzene ring fused to a 1,4-dioxane ring, with an ethylamine substituent at the 2-position of the dioxane ring.

Structure:

Table 1: Chemical and Physical Properties of 2-(2,3-Dihydro-1,4-benzodioxin-2-yl)ethanamine

PropertyValueSource
Molecular Formula C₁₀H₁₃NO₂PubChem
Molecular Weight 179.22 g/mol PubChem[1]
CAS Number 87086-36-0-
Appearance Colorless liquid-
Boiling Point 113-120 °C at 3 mmHg-
Predicted XLogP3 0.1PubChem[1]
Monoisotopic Mass 179.094628657 DaPubChem[1]

Spectroscopic Data

Detailed experimental spectroscopic data for 2-(2,3-Dihydro-1,4-benzodioxin-2-yl)ethanamine is limited in publicly accessible literature. The following represents predicted data and typical spectral characteristics for related compounds.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the benzene ring, the protons of the dioxane ring, and the protons of the ethylamine side chain. The chemical shifts and splitting patterns would be influenced by the stereochemistry at the C2 position and the proximity to the oxygen and nitrogen atoms.

  • ¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbons of the benzodioxin core and the ethylamine substituent. The chemical shifts would provide information about the electronic environment of each carbon atom. A 13C NMR spectrum for the related compound 2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-amine is available in the SpectraBase.[1]

2.2. Infrared (IR) Spectroscopy

The IR spectrum of 2-(2,3-Dihydro-1,4-benzodioxin-2-yl)ethanamine would exhibit characteristic absorption bands corresponding to its functional groups. Key expected peaks include:

  • N-H stretching: Around 3300-3400 cm⁻¹ (primary amine).

  • C-H stretching (aromatic): Around 3000-3100 cm⁻¹.

  • C-H stretching (aliphatic): Around 2850-2960 cm⁻¹.

  • C=C stretching (aromatic): Around 1450-1600 cm⁻¹.

  • C-O stretching (ether): Around 1050-1250 cm⁻¹.

  • C-N stretching: Around 1020-1250 cm⁻¹.

2.3. Mass Spectrometry (MS)

The mass spectrum would show the molecular ion peak (M⁺) at m/z = 179. Fragmentation patterns would likely involve cleavage of the ethylamine side chain and the dioxane ring, providing structural information. Predicted mass spectral data from PubChemLite includes adducts such as [M+H]⁺ at m/z 180.10192 and [M+Na]⁺ at m/z 202.08386.[2]

Experimental Protocols

3.1. Representative Synthesis of a 2-Substituted-2,3-dihydro-1,4-benzodioxine Derivative

General Reaction Scheme:

G Catechol Catechol Intermediate Cyclized Intermediate Catechol->Intermediate Reaction Dielectrophile Appropriate 2-carbon dielectrophile with amine precursor Dielectrophile->Intermediate Base Base (e.g., K₂CO₃) Solvent Solvent (e.g., DMF) Product 2-(2,3-Dihydro-benzodioxin-2-YL)-ethylamine Intermediate->Product Further Steps Reduction Reduction/Deprotection Reduction->Product

Caption: General synthetic workflow for 2-substituted benzodioxanes.

Experimental Workflow:

G cluster_synthesis Synthesis cluster_analysis Analysis start Combine Catechol, Dielectrophile, Base, and Solvent reaction Heat and Stir Reaction Mixture start->reaction workup Aqueous Workup and Extraction reaction->workup purification Chromatographic Purification workup->purification product Isolated Product purification->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms

Caption: A typical experimental workflow for synthesis and analysis.

Biological Activity and Signaling Pathways

The biological activity of 2-(2,3-Dihydro-1,4-benzodioxin-2-yl)ethanamine is not extensively documented in public literature. However, the benzodioxane moiety is present in a variety of biologically active compounds, suggesting potential for this molecule in drug discovery.

Compounds containing the 1,4-benzodioxane ring system have been reported to exhibit a range of pharmacological activities, including acting as α-adrenergic blocking agents, and showing potential as anti-inflammatory and neuroleptic agents. The ethylamine side chain is a common feature in many neurotransmitters and psychoactive compounds, suggesting that 2-(2,3-Dihydro-1,4-benzodioxin-2-yl)ethanamine could potentially interact with neurotransmitter receptors or transporters. For instance, some derivatives of 2,3-dihydro-1,4-benzodioxin have been investigated as antihypertensive agents.[4]

Due to the lack of specific studies on this compound, no signaling pathways can be definitively described. A hypothetical logical relationship for investigating its potential biological activity is presented below.

G Compound 2-(2,3-Dihydro-benzodioxin-2-YL)-ethylamine Screening High-Throughput Screening Compound->Screening TargetID Target Identification Screening->TargetID Pathway Signaling Pathway Elucidation TargetID->Pathway LeadOpt Lead Optimization Pathway->LeadOpt

Caption: Logical workflow for biological activity investigation.

Conclusion

2-(2,3-Dihydro-1,4-benzodioxin-2-yl)ethanamine is a compound with potential for further investigation in the fields of medicinal chemistry and pharmacology. While basic chemical information is available, a significant portion of its physicochemical and spectroscopic properties, as well as its biological activity, remains to be experimentally determined. This technical guide serves as a foundational resource, highlighting both the known characteristics and the existing knowledge gaps to guide future research endeavors.

References

An In-depth Technical Guide to 2-(2,3-Dihydro-1,4-benzodioxin-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(2,3-Dihydro-1,4-benzodioxin-2-yl)ethanamine, a molecule of significant interest within medicinal chemistry and pharmacology. Due to the limited publicly available data on this specific compound, this guide also draws upon information from closely related 2-substituted 1,4-benzodioxane analogs to provide a contextual understanding of its potential properties and applications.

Chemical Identity and Properties

CAS Number: 87086-36-0[1]

Synonyms:

  • 2-(2,3-Dihydro-benzo[1][2]dioxin-2-yl)ethylamine[1]

  • 2-(1,4-Benzodioxan-2-yl)ethanamine

The core structure features a benzodioxane ring system with an ethylamine substituent at the 2-position, making it a chiral molecule. The stereochemistry at the C2 position is a critical determinant of its biological activity.[3]

Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₀H₁₃NO₂[1]
Molecular Weight179.22 g/mol [1]
AppearanceColorless liquid[1]
Boiling Point113-120 °C at 3 mmHg[1]
Storage Temperature0-8 °C[1]

Synthesis and Manufacturing

A potential synthetic pathway is outlined below:

Synthetic_Pathway Catechol Catechol CarboxylicAcid (rac)-1,4-Benzodioxane- 2-carboxylic Acid Catechol->CarboxylicAcid Williamson Ether Synthesis Bromoacetate Ethyl Bromoacetate Bromoacetate->CarboxylicAcid ChiralResolution Chiral Resolution (e.g., with (S)-(-)-α-methylbenzylamine) CarboxylicAcid->ChiralResolution EnantiopureAcid (S)-1,4-Benzodioxane- 2-carboxylic Acid ChiralResolution->EnantiopureAcid Homologation Homologation (e.g., Arndt-Eistert) EnantiopureAcid->Homologation AmideFormation Amide Formation (e.g., SOCl₂, NH₃) Amide (S)-1,4-Benzodioxane- 2-carboxamide Reduction Reduction (e.g., LiAlH₄) TargetMolecule (S)-2-(2,3-Dihydro-1,4-benzodioxin-2-yl)methanamine HomologatedAcid (S)-2-(2,3-Dihydro-1,4-benzodioxin-2-yl)acetic Acid Homologation->HomologatedAcid CurtiusRearrangement Curtius Rearrangement HomologatedAcid->CurtiusRearrangement FinalProduct (S)-2-(2,3-Dihydro-1,4-benzodioxin-2-yl)ethanamine CurtiusRearrangement->FinalProduct

Figure 1: A plausible synthetic pathway for the enantioselective synthesis of the target molecule.

Representative Experimental Protocol: Synthesis of the Precursor (S)-2-(Aminomethyl)-1,4-benzodioxane

This protocol describes the synthesis of a closely related precursor and is adapted from literature procedures for similar compounds.

Step 1: Synthesis of (rac)-1,4-Benzodioxane-2-carboxylic acid A mixture of catechol, ethyl bromoacetate, and a suitable base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., acetone or DMF) is heated under reflux. The resulting ester is then saponified with an aqueous base (e.g., NaOH or KOH) to yield racemic 1,4-benzodioxane-2-carboxylic acid.

Step 2: Chiral Resolution of (rac)-1,4-Benzodioxane-2-carboxylic acid The racemic acid is resolved using a chiral amine, such as (S)-(-)-α-methylbenzylamine, in a suitable solvent (e.g., ethanol). The diastereomeric salts are separated by fractional crystallization. The desired enantiomer of the salt is then acidified to yield the enantiomerically pure (S)-1,4-benzodioxane-2-carboxylic acid.

Step 3: Conversion to (S)-2-(Aminomethyl)-1,4-benzodioxane The enantiopure carboxylic acid is converted to the corresponding amide by treatment with thionyl chloride followed by ammonia. The resulting amide is then reduced to the amine using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an ethereal solvent such as THF.

Biological Activity and Pharmacology

Derivatives of 1,4-benzodioxane are well-documented as potent ligands for adrenergic receptors, with many exhibiting antagonist activity. The substitution at the 2-position is a key determinant of both potency and selectivity. While specific quantitative data for 2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethanamine is scarce, the available literature on analogous compounds suggests a strong likelihood of interaction with α-adrenergic receptors.

Adrenergic Receptor Binding Profile of Representative 2-Substituted 1,4-Benzodioxane Analogs

CompoundReceptor SubtypeBinding Affinity (Ki, nM)Reference
WB-4101 (2-((2,6-dimethoxyphenoxy)ethylaminomethyl)-1,4-benzodioxane)α₁ₐ0.48[4]
α₁b1.1[4]
α₁d0.17[4]
Idazoxan (2-(2,3-dihydro-1,4-benzodioxin-2-yl)-4,5-dihydro-1H-imidazole)α₂2.5[5]
A series of 2-substituted aminomethyl-1,4-benzodioxanesα-adrenergicHigh affinity[6]

The data for these related compounds suggest that 2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethanamine is a promising candidate for investigation as an α-adrenergic receptor ligand.

Postulated Signaling Pathway

Given the high affinity of many 2-substituted 1,4-benzodioxanes for α₁-adrenergic receptors, the target molecule, if acting as an antagonist, would likely inhibit the canonical Gq-coupled signaling pathway.

Alpha1_Adrenergic_Signaling cluster_membrane Cell Membrane Receptor α₁-Adrenergic Receptor GProtein Gq Protein Receptor->GProtein Activates PLC Phospholipase C (PLC) GProtein->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes Ligand Norepinephrine/ Epinephrine Ligand->Receptor Binds and Activates Antagonist 2-(2,3-Dihydro-1,4-benzodioxin- 2-yl)ethanamine (Potential Antagonist) Antagonist->Receptor Binds and Inhibits IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) Activation DAG->PKC Ca2 Ca²⁺ Release ER->Ca2 CellularResponse Cellular Response (e.g., smooth muscle contraction) Ca2->CellularResponse PKC->CellularResponse

Figure 2: The canonical Gαq-coupled signaling pathway for α1-adrenergic receptors.

Experimental Protocols

Radioligand Binding Assay for Adrenergic Receptor Affinity

This is a generalized protocol for determining the binding affinity of a test compound to adrenergic receptors.

1. Membrane Preparation:

  • Cells stably expressing the adrenergic receptor subtype of interest (e.g., α₁ₐ, α₁b, α₁d, or α₂) are harvested.

  • The cells are homogenized in a cold buffer (e.g., Tris-HCl) and centrifuged to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in the assay buffer.

2. Binding Assay:

  • The membrane preparation is incubated with a specific radioligand (e.g., [³H]-prazosin for α₁ receptors or [³H]-rauwolscine for α₂ receptors) and varying concentrations of the test compound.

  • Non-specific binding is determined in the presence of a high concentration of a non-labeled antagonist (e.g., phentolamine).

  • The incubation is carried out at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium.

3. Separation and Counting:

  • The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • The filters are washed with cold assay buffer.

  • The radioactivity retained on the filters is quantified using liquid scintillation counting.

4. Data Analysis:

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis.

  • The inhibition constant (Ki) is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental_Workflow Start Start: Compound Synthesis and Characterization PrimaryScreening Primary Screening: Radioligand Binding Assays (α₁, α₂, β adrenergic subtypes) Start->PrimaryScreening DetermineKi Determine Ki values for receptors with high affinity PrimaryScreening->DetermineKi FunctionalAssay Functional Assays: (e.g., Calcium mobilization for α₁, cAMP accumulation for α₂/β) DetermineKi->FunctionalAssay DeterminePotency Determine EC₅₀/IC₅₀ values and agonist/antagonist properties FunctionalAssay->DeterminePotency SelectivityPanel Selectivity Profiling: Screen against a panel of other GPCRs and ion channels DeterminePotency->SelectivityPanel InVivoStudies In Vivo Studies: (e.g., Blood pressure measurement in animal models) SelectivityPanel->InVivoStudies End End: Lead Optimization or Further Preclinical Development InVivoStudies->End

Figure 3: A typical experimental workflow for the pharmacological characterization of a novel adrenergic ligand.

Conclusion

2-(2,3-Dihydro-1,4-benzodioxin-2-yl)ethanamine represents a chiral scaffold with significant potential for the development of novel therapeutics, particularly those targeting the adrenergic system. While direct experimental data for this specific molecule is limited in the public domain, the extensive research on related 2-substituted 1,4-benzodioxanes provides a strong rationale for its investigation as a potent and potentially selective adrenergic receptor ligand. Further research is warranted to fully elucidate its pharmacological profile, including its stereospecific activity, receptor subtype selectivity, and functional effects. The synthetic and experimental methodologies outlined in this guide provide a framework for such future investigations.

References

The Diverse Biological Activities of 2,3-dihydro-1,4-benzodioxin Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2,3-dihydro-1,4-benzodioxin scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active compounds. Its structural rigidity, coupled with the potential for diverse substitutions on both the aromatic and dioxin rings, has made it a focal point in medicinal chemistry for decades. Derivatives of this core structure have demonstrated a remarkable breadth of pharmacological activities, positioning them as promising candidates in the development of novel therapeutics for a range of diseases, including cancer, diabetes, and inflammatory disorders. This technical guide provides an in-depth overview of the key biological activities, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms and synthetic workflows.

Anticancer Activity: PARP1 Inhibition

A significant area of investigation for 2,3-dihydro-1,4-benzodioxin derivatives is in oncology, particularly as inhibitors of Poly(ADP-ribose) polymerase 1 (PARP1). PARP1 is a crucial enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks. By inhibiting PARP1, cancer cells with deficiencies in other DNA repair pathways (such as BRCA1/2 mutations) become highly susceptible to cell death, a concept known as synthetic lethality.

Quantitative Data: PARP1 Inhibition

Several 2,3-dihydro-1,4-benzodioxin derivatives have been identified as potent PARP1 inhibitors. The inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating greater potency.

Compound IDStructurePARP1 IC50 (µM)
3 N/A12[1]
4 2,3-dihydro-1,4-benzodioxine-5-carboxamide5.8[1]
10 N/A0.88[1]
49 (Z)-2-(4-hydroxybenzylidene)-3-oxo-3,4-dihydro-2H-benzo[b][1][2]oxazine-8-carboxamide0.082[1]
Signaling Pathway: PARP1 in Base Excision Repair (BER)

DNA damage in the form of a single-strand break (SSB) is recognized by PARP1. Upon binding to the damaged site, PARP1 becomes activated and catalyzes the synthesis of poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins. This PARylation process serves as a scaffold to recruit other DNA repair proteins, such as XRCC1 and DNA polymerase β, to the site of damage to effect repair. PARP inhibitors block the catalytic activity of PARP1, preventing the formation of PAR chains. This traps PARP1 on the DNA, leading to the accumulation of unrepaired SSBs, which can then collapse replication forks and generate more lethal double-strand breaks.

PARP1_BER_Pathway cluster_dna DNA Damage & Recognition cluster_repair Repair Cascade cluster_inhibition Inhibitor Action DNA_Damage Single-Strand Break (SSB) PARP1 PARP1 DNA_Damage->PARP1 binds PARylation PARP1 Activation (auto-PARylation) PARP1->PARylation activated XRCC1 XRCC1 Scaffold & other repair proteins PARylation->XRCC1 recruits Trapped PARP1 Trapped on DNA PARylation->Trapped leads to Repair DNA Repair XRCC1->Repair Inhibitor PARP Inhibitor (e.g., Benzodioxin Derivative) Inhibitor->PARylation blocks Cell_Death Cell Death (Synthetic Lethality) Trapped->Cell_Death

Caption: PARP1 signaling in Base Excision Repair and the mechanism of its inhibition.

Experimental Protocol: Recombinant PARP1 Enzyme Assay

The inhibitory activity of 2,3-dihydro-1,4-benzodioxin derivatives against PARP1 is commonly determined using a recombinant enzyme assay. This can be performed using various detection methods, such as fluorescence or chemiluminescence.[3][4][5]

Objective: To determine the IC50 value of a test compound against human PARP1 enzyme.

Materials:

  • Recombinant human PARP1 enzyme

  • Histones (pre-coated on a 96-well plate) or sheared salmon sperm DNA[6]

  • NAD+ (Nicotinamide adenine dinucleotide), including a biotinylated version for detection

  • Activated DNA

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.01% Triton X-100)[7]

  • Test compounds (dissolved in DMSO)

  • Positive control inhibitor (e.g., Olaparib)

  • Detection reagents (e.g., Streptavidin-HRP and a chemiluminescent substrate)

  • Wash Buffer (e.g., PBST)

  • Microplate reader

Procedure:

  • Plate Preparation: Use a 96-well plate pre-coated with histones. Block the wells with a suitable blocking buffer for at least 90 minutes at room temperature.[4] Wash the plate three times with wash buffer.

  • Inhibitor Preparation: Prepare serial dilutions of the test compounds and the positive control in assay buffer. The final DMSO concentration should typically be kept below 1%.[5]

  • Reaction Setup: Add the diluted test compounds or vehicle (for positive control and no-inhibitor wells) to the wells.

  • Enzyme Reaction: Prepare a master mix containing recombinant PARP1, activated DNA, and biotinylated NAD+ in assay buffer. Add this master mix to all wells except the blank. Incubate the plate at room temperature for 1 hour to allow the enzymatic reaction to proceed.[4]

  • Detection: Wash the plate to remove unreacted components. Add a solution of Streptavidin-HRP diluted in blocking buffer to each well and incubate for 30 minutes at room temperature.[4] The Streptavidin-HRP will bind to the biotinylated PAR chains attached to the histones.

  • Signal Generation: After another wash step, add the chemiluminescent substrate. Immediately measure the light emission using a microplate reader.

  • Data Analysis: The signal intensity is proportional to the PARP1 activity. Calculate the percentage of inhibition for each compound concentration relative to the control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Anti-diabetic Activity: α-Glucosidase Inhibition

Certain sulfonamide derivatives of 2,3-dihydro-1,4-benzodioxin have been explored for their potential in managing type 2 diabetes. These compounds act by inhibiting α-glucosidase, an enzyme located in the brush border of the small intestine that breaks down complex carbohydrates into absorbable monosaccharides like glucose. Inhibition of this enzyme delays carbohydrate digestion and absorption, thereby reducing the postprandial spike in blood glucose levels.

Quantitative Data: α-Glucosidase Inhibition

The effectiveness of these derivatives as α-glucosidase inhibitors is presented below, with acarbose, a clinically used α-glucosidase inhibitor, as the reference standard.

Compound IDStructureα-Glucosidase IC50 (µM)
7i 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl)sulfonyl]amino}-N-(3-chlorophenyl)acetamide86.31 ± 0.11
7k 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl)sulfonyl]amino}-N-(3,4-dimethylphenyl)acetamide81.12 ± 0.13
Acarbose Reference Standard37.38 ± 0.12

(Note: Data for compounds 7i and 7k are from studies on analogous phenylsulfonyl derivatives, indicating the potential of the core scaffold.)

Workflow: α-Glucosidase Inhibition

The mechanism is a direct competitive inhibition of the enzyme, preventing the substrate from binding to the active site. This slows down the conversion of complex carbohydrates into glucose, which is then absorbed into the bloodstream.

Alpha_Glucosidase_Inhibition cluster_normal Normal Digestion cluster_inhibition Inhibitor Action Carbs Complex Carbohydrates Glucosidase α-Glucosidase (Enzyme) Carbs->Glucosidase Substrate Blocked_Enzyme Inhibited α-Glucosidase Carbs->Blocked_Enzyme Glucose Glucose Glucosidase->Glucose breaks down to Absorption Bloodstream Absorption Glucose->Absorption Inhibitor Benzodioxin Derivative (Inhibitor) Inhibitor->Glucosidase binds & blocks Delayed_Absorption Delayed Glucose Absorption Blocked_Enzyme->Delayed_Absorption results in

Caption: Workflow demonstrating the inhibition of α-glucosidase by benzodioxin derivatives.

Experimental Protocol: In Vitro α-Glucosidase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of α-glucosidase from Saccharomyces cerevisiae. The enzyme catalyzes the hydrolysis of the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) to p-nitrophenol, which produces a yellow color that can be quantified spectrophotometrically.[2][8][9][10]

Objective: To determine the IC50 value of a test compound against α-glucosidase.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Phosphate Buffer (e.g., 50 mM, pH 6.8)

  • Test compounds (dissolved in DMSO)

  • Positive control (e.g., Acarbose)

  • Sodium Carbonate (Na2CO3) solution (e.g., 1 M) to stop the reaction

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare solutions of the α-glucosidase enzyme, the pNPG substrate, and various concentrations of the test compounds and acarbose in the phosphate buffer.

  • Assay Setup: In a 96-well plate, add a small volume (e.g., 20 µL) of the test compound solution (or buffer for control) to each well.

  • Pre-incubation: Add the α-glucosidase enzyme solution (e.g., 2 U/mL) to each well and incubate the plate at 37 °C for 5 minutes.[2]

  • Reaction Initiation: Start the reaction by adding the pNPG substrate solution (e.g., 1 mM) to all wells.

  • Incubation: Incubate the mixture at 37 °C for a defined period (e.g., 20 minutes).[2]

  • Reaction Termination: Stop the reaction by adding a sodium carbonate solution (e.g., 50 µL of 1 M Na2CO3).[2] This increases the pH and stops the enzyme, while also ensuring the p-nitrophenol product is in its yellow phenolate form.

  • Measurement: Measure the absorbance of each well at 405 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the amount of p-nitrophenol produced and thus to the enzyme activity. Calculate the percentage of inhibition for each compound concentration. Determine the IC50 value by plotting the percent inhibition versus the log of the inhibitor concentration.

Anti-inflammatory Activity

Derivatives of 2,3-dihydro-1,4-benzodioxin have also been shown to possess significant anti-inflammatory properties. The mechanism is believed to be similar to that of non-steroidal anti-inflammatory drugs (NSAIDs), involving the inhibition of cyclooxygenase (COX) enzymes. These enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.

Quantitative Data: Anti-inflammatory Activity

While specific IC50 values for COX inhibition are not always reported in initial screenings, the in vivo efficacy is often compared to established drugs like ibuprofen.

CompoundAssayResult
2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acidCarrageenan-induced rat paw edemaComparable potency to Ibuprofen[11][12]
(S)-2, 14, 17Carrageenan-induced rat paw edemaMore active than Ibuprofen[13][14]
Signaling Pathway: Cyclooxygenase (COX) Inhibition

When tissues are damaged, phospholipase A2 releases arachidonic acid from cell membranes. The COX enzymes (COX-1 and COX-2) then metabolize arachidonic acid into prostaglandins (like PGE2). These prostaglandins cause vasodilation, increase vascular permeability, and sensitize nerve endings, leading to the classic signs of inflammation: redness, swelling, and pain. By inhibiting the COX enzymes, 2,3-dihydro-1,4-benzodioxin derivatives can block the production of prostaglandins, thereby reducing inflammation.[15][16][17]

COX_Inhibition_Pathway cluster_stimulus Inflammatory Stimulus cluster_pathway Prostaglandin Synthesis cluster_effect Inflammatory Response Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid Phospholipase A2 COX_Enzymes COX-1 & COX-2 Enzymes Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins (PGE2, etc.) COX_Enzymes->Prostaglandins Inflammation Pain, Fever, Swelling Prostaglandins->Inflammation Inhibitor Benzodioxin Derivative (NSAID-like) Inhibitor->COX_Enzymes inhibits

Caption: The anti-inflammatory mechanism via inhibition of the COX pathway.

Experimental Protocol: Carrageenan-Induced Rat Paw Edema Assay

This is a standard and widely used in vivo model to screen for acute anti-inflammatory activity of new compounds.[18][19]

Objective: To evaluate the in vivo anti-inflammatory effect of a test compound by measuring the reduction of edema induced by carrageenan.

Animals: Male Sprague-Dawley or Wistar rats (150-200g).

Materials:

  • Test compounds

  • Reference drug (e.g., Ibuprofen, Indomethacin)

  • Carrageenan (1% w/v suspension in sterile saline)

  • Vehicle for dissolving/suspending drugs (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer (for measuring paw volume)

  • Syringes and needles

Procedure:

  • Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week before the experiment.

  • Grouping and Fasting: Animals are fasted overnight with free access to water. They are then divided into groups (e.g., n=6 per group): Vehicle control, Reference drug, and Test compound groups (at various doses).

  • Drug Administration: The test compounds, reference drug, or vehicle are administered orally (p.o.) or intraperitoneally (i.p.) to the respective groups.

  • Baseline Measurement: After a set time post-drug administration (e.g., 30-60 minutes), the initial volume of the right hind paw of each rat is measured using a plethysmometer.

  • Induction of Edema: Edema is induced by injecting a small volume (e.g., 100 µL) of 1% carrageenan suspension into the sub-plantar region of the right hind paw.[18]

  • Paw Volume Measurement: The paw volume is measured again at several time points after the carrageenan injection, typically every hour for up to 5 hours.[18]

  • Data Analysis: The degree of edema is calculated as the increase in paw volume from the baseline measurement. The percentage of inhibition of edema for the treated groups is calculated using the following formula:

    • % Inhibition = [(Vc - Vt) / Vc] * 100

    • Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

    • The ED50 (effective dose causing 50% inhibition) can be determined from the dose-response curve.

Synthesis Workflows

The synthesis of these biologically active derivatives often involves multi-step procedures. Understanding these workflows is crucial for analogue development and lead optimization.

Synthesis of PARP1 Inhibitor Lead Compound 4

The synthesis of 2,3-dihydrobenzo[b][1][2]dioxine-5-carboxamide (Compound 4) serves as an example of building the core scaffold and introducing key functional groups.[1]

Synthesis_PARP1_Inhibitor cluster_synthesis Synthesis of Compound 4 A 2,3-dihydroxybenzoic acid B Methyl 2,3-dihydroxybenzoate A->B Esterification (H2SO4, MeOH) C Methyl 2,3-dihydrobenzo[b] [1,4]dioxine-5-carboxylate B->C Cyclization (1,2-dibromoethane, K2CO3) D 2,3-dihydrobenzo[b] [1,4]dioxine-5-carboxylic acid C->D Hydrolysis (LiOH) E Compound 4 (2,3-dihydro-1,4-benzodioxine -5-carboxamide) D->E Amidation (Mixed-anhydride method)

Caption: Synthetic workflow for the PARP1 inhibitor lead compound 4.

General Synthesis of Sulfonamide-Acetamide Derivatives

This workflow illustrates a common strategy for synthesizing derivatives with potential α-glucosidase and acetylcholinesterase inhibitory activity.

Synthesis_Acetamides cluster_synthesis Synthesis of Acetamide Derivatives (7a-l) Start_Amine N-2,3-dihydrobenzo [1,4]-dioxin-6-amine (1) Parent_Sulfonamide N-(2,3-dihydrobenzo[1,4]dioxin-6-yl) -4-methylbenzenesulfonamide (3) Start_Amine->Parent_Sulfonamide 10% aq. Na2CO3 Sulfonyl_Cl 4-methylbenzene- sulfonyl chloride (2) Sulfonyl_Cl->Parent_Sulfonamide 10% aq. Na2CO3 Final_Product Final Acetamide Derivatives (7a-l) Parent_Sulfonamide->Final_Product LiH, DMF Bromo_Acetamides 2-bromo-N-(un/substituted -phenyl)acetamides (6a-l) Bromo_Acetamides->Final_Product LiH, DMF

Caption: General synthetic scheme for 2-{2,3-dihydro-1,4-benzodioxin-6-yl...}acetamides.

Conclusion

The 2,3-dihydro-1,4-benzodioxin core remains a highly valuable and versatile scaffold in medicinal chemistry. The derivatives discussed herein highlight its potential to yield potent inhibitors for diverse biological targets relevant to cancer, diabetes, and inflammation. The provided quantitative data, detailed experimental protocols, and pathway diagrams offer a comprehensive resource for researchers aiming to explore, design, and develop novel therapeutics based on this remarkable molecular framework. Further exploration of structure-activity relationships and optimization of pharmacokinetic properties will be critical in translating the promise of these compounds into clinical realities.

References

Mechanism of action for 2-(2,3-Dihydro-benzodioxin-2-YL)-ethylamine

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the available scientific literature reveals that 2-(2,3-Dihydro-benzodioxin-2-YL)-ethylamine, a compound of interest in neuropharmacological research, primarily functions as a ligand for α2-adrenergic and imidazoline I2 receptors. Its mechanism of action is centered around its binding affinity and functional activity at these specific cellular targets, which are implicated in a variety of physiological and pathological processes.

Pharmacological Profile

2-(2,3-Dihydro-benzodioxin-2-YL)-ethylamine exhibits a notable affinity for α2-adrenoceptors and I2-imidazoline binding sites. This dual binding capability suggests a complex pharmacological profile that can influence both adrenergic signaling and other cellular functions regulated by imidazoline receptors. The compound is structurally related to other known α2-adrenergic ligands, such as idazoxan, which is a well-characterized α2-adrenoceptor antagonist.

Mechanism of Action at α2-Adrenoceptors

The primary mechanism of action of 2-(2,3-Dihydro-benzodioxin-2-YL)-ethylamine at α2-adrenoceptors appears to be antagonistic. As an antagonist, it binds to these receptors without activating them, thereby blocking the binding and subsequent action of endogenous agonists like norepinephrine. α2-adrenoceptors are G-protein coupled receptors that, when activated, typically inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. By blocking this action, 2-(2,3-Dihydro-benzodioxin-2-YL)-ethylamine can prevent the downstream effects of α2-adrenoceptor activation.

Interaction with Imidazoline I2 Receptors

In addition to its effects on adrenergic receptors, 2-(2,3-Dihydro-benzodioxin-2-YL)-ethylamine demonstrates a high affinity for I2 imidazoline binding sites. The precise functions of I2 receptors are still under investigation, but they are known to be located on the outer mitochondrial membrane and are implicated in the regulation of monoamine oxidase (MAO) activity. The interaction of this compound with I2 receptors may therefore influence neurotransmitter metabolism and cellular energy homeostasis.

Quantitative Pharmacological Data

The binding affinities of 2-(2,3-Dihydro-benzodioxin-2-YL)-ethylamine for its primary targets have been quantified in various studies. The following table summarizes the key quantitative data available.

Receptor/Binding SiteLigandPreparationKi (nM)Reference
α2-Adrenoceptor[3H]RX821002Rat cerebral cortex11.7
I2-Imidazoline[3H]IdazoxanRat kidney3.98
  • Ki (Inhibition Constant): Represents the concentration of the competing ligand that will bind to half the binding sites at equilibrium in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.

Experimental Protocols

The determination of the binding affinities presented above was conducted using radioligand binding assays. A detailed methodology for these key experiments is provided below.

Radioligand Binding Assays for α2-Adrenoceptors and I2-Imidazoline Sites

  • Objective: To determine the binding affinity (Ki) of 2-(2,3-Dihydro-benzodioxin-2-YL)-ethylamine for α2-adrenoceptors and I2-imidazoline binding sites.

  • Materials:

    • Tissue Preparations: Rat cerebral cortex (for α2-adrenoceptors) and rat kidney (for I2-imidazoline sites).

    • Radioligands: [3H]RX821002 (for α2-adrenoceptors) and [3H]Idazoxan (for I2-imidazoline sites).

    • Competing Ligand: 2-(2,3-Dihydro-benzodioxin-2-YL)-ethylamine.

    • Buffer: Tris-HCl buffer (50 mM, pH 7.4).

    • Filtration Apparatus: Brandel cell harvester or equivalent.

    • Scintillation Counter: For measuring radioactivity.

  • Procedure:

    • Tissue Homogenization: The respective tissues (cerebral cortex or kidney) are homogenized in ice-cold Tris-HCl buffer.

    • Incubation: The tissue homogenates are incubated with a fixed concentration of the appropriate radioligand ([3H]RX821002 or [3H]Idazoxan) and varying concentrations of the competing ligand (2-(2,3-Dihydro-benzodioxin-2-YL)-ethylamine).

    • Equilibrium: The incubation is carried out for a specific duration (e.g., 60 minutes) at a controlled temperature (e.g., 25°C) to allow the binding to reach equilibrium.

    • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand. The filters are then washed with ice-cold buffer to remove any unbound radioligand.

    • Measurement of Radioactivity: The radioactivity retained on the filters is measured using a liquid scintillation counter.

    • Data Analysis: The specific binding of the radioligand is calculated by subtracting the non-specific binding (determined in the presence of a high concentration of an unlabeled ligand) from the total binding. The inhibition constant (Ki) of the competing ligand is then calculated from the IC50 value (the concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflow

To visualize the mechanism of action and the experimental process, the following diagrams are provided.

G cluster_0 α2-Adrenoceptor Signaling Pathway Norepinephrine Norepinephrine a2_receptor α2-Adrenoceptor Norepinephrine->a2_receptor Activates g_protein Gi/o Protein a2_receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Inhibits camp cAMP ac->camp Converts ATP to atp ATP pka Protein Kinase A camp->pka Activates cellular_response Cellular Response (e.g., Inhibition of neurotransmitter release) pka->cellular_response Phosphorylates targets leading to antagonist 2-(2,3-Dihydro-benzodioxin-2-YL)-ethylamine antagonist->a2_receptor Blocks

Caption: Antagonistic action at the α2-adrenoceptor.

G cluster_1 Radioligand Binding Assay Workflow tissue 1. Tissue Homogenization (e.g., Rat Cerebral Cortex) incubation 2. Incubation - Tissue Homogenate - Radioligand ([3H]RX821002) - Competing Ligand tissue->incubation filtration 3. Rapid Filtration (Separates bound from free ligand) incubation->filtration scintillation 4. Scintillation Counting (Measures radioactivity) filtration->scintillation analysis 5. Data Analysis (Calculation of Ki) scintillation->analysis

Caption: Workflow for radioligand binding assay.

Pharmacological Profile of 2-(2,3-Dihydro-benzodioxin-2-YL)-ethylamine: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals exploring the therapeutic potential of novel compounds will find a conspicuous absence of detailed pharmacological data for 2-(2,3-Dihydro-benzodioxin-2-YL)-ethylamine. Despite its structural similarity to other biologically active benzodioxan derivatives, a comprehensive pharmacological profile for this specific molecule is not available in the public domain. This technical guide summarizes the current landscape of information and highlights the significant gaps in our understanding of this compound's biological activity.

Extensive searches of scientific literature and chemical databases reveal a critical lack of specific studies on the receptor binding affinities, functional activities, and in vivo effects of 2-(2,3-Dihydro-benzodioxin-2-YL)-ethylamine. While the broader class of benzodioxan-containing compounds has been investigated for various therapeutic applications, this particular isomer remains largely uncharacterized.

Absence of Quantitative Pharmacological Data

A thorough review of available literature did not yield any quantitative data regarding the interaction of 2-(2,3-Dihydro-benzodioxin-2-YL)-ethylamine with specific biological targets. Key pharmacological parameters, such as:

  • Receptor Binding Affinities (Ki values): There is no reported data on the affinity of this compound for any specific receptors, including but not limited to adrenergic, serotonergic, or dopaminergic receptors, which are common targets for structurally related molecules.

  • Functional Activity (EC50/IC50 values): Information regarding the compound's ability to act as an agonist, antagonist, or inverse agonist at any receptor is absent. Consequently, its potency and efficacy remain unknown.

  • In Vivo Efficacy: No preclinical or clinical studies describing the physiological or behavioral effects of 2-(2,3-Dihydro-benzodioxin-2-YL)-ethylamine in animal models or humans have been published.

The absence of this fundamental data precludes the construction of a quantitative summary table, which would typically form the cornerstone of a pharmacological profile.

Lack of Experimental Protocols and Methodologies

Consistent with the lack of quantitative data, no detailed experimental protocols for the pharmacological evaluation of 2-(2,3-Dihydro-benzodioxin-2-YL)-ethylamine have been published. Methodologies for key assays, such as radioligand binding assays, second messenger accumulation assays (e.g., cAMP or calcium flux), or in vivo behavioral paradigms, have not been described for this specific compound.

Uncharacterized Signaling Pathways

Due to the absence of data on its molecular targets, the signaling pathways that may be modulated by 2-(2,3-Dihydro-benzodioxin-2-YL)-ethylamine are entirely speculative. It is not possible to create diagrams of signaling pathways or experimental workflows related to this compound, as the foundational information is not available.

Comparison with Structurally Related Compounds

It is important to distinguish 2-(2,3-Dihydro-benzodioxin-2-YL)-ethylamine from its isomers and other related benzodioxan derivatives for which some pharmacological data exist. For instance, compounds such as 2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-amine have been synthesized and investigated, but their pharmacological profiles cannot be directly extrapolated to the 2-substituted isomer. The position of the ethylamine substituent on the benzodioxin ring system is a critical determinant of pharmacological activity.

Future Directions and Conclusion

The current state of knowledge regarding the pharmacological profile of 2-(2,3-Dihydro-benzodioxin-2-YL)-ethylamine is exceptionally limited. This presents both a challenge and an opportunity for the research community. The synthesis and subsequent pharmacological characterization of this compound are necessary first steps to elucidate its potential biological activities.

Future research should focus on:

  • Chemical Synthesis and Characterization: Establishing a reliable synthetic route to obtain pure 2-(2,3-Dihydro-benzodioxin-2-YL)-ethylamine.

  • In Vitro Pharmacological Screening: Conducting broad screening panels to identify its primary molecular targets, including a wide range of G-protein coupled receptors, ion channels, and transporters.

  • Functional Assays: Characterizing the nature of its interaction (agonist, antagonist, etc.) with any identified targets.

  • In Vivo Studies: If promising in vitro activity is identified, proceeding to in vivo models to assess its pharmacokinetic properties, safety profile, and potential therapeutic efficacy.

Initial Screening of 2-(2,3-Dihydro-benzodioxin-2-YL)-ethylamine for Therapeutic Potential: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,4-benzodioxane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities.[1][2] This technical guide outlines a proposed initial screening cascade for a novel derivative, 2-(2,3-Dihydro-benzodioxin-2-YL)-ethylamine, to elucidate its therapeutic potential. Based on the known pharmacology of related benzodioxane compounds, this screening process will focus on two primary areas: G-protein coupled receptor (GPCR) modulation, specifically at α-adrenergic receptors, and antibacterial activity through the inhibition of the FtsZ protein.[1][3] This document provides detailed experimental protocols for primary assays, data presentation formats, and visualizations of relevant biological pathways and experimental workflows to guide researchers in the preliminary assessment of this compound.

Introduction

The 1,4-benzodioxane moiety is present in a variety of therapeutically active agents, demonstrating activities such as α-adrenergic receptor antagonism, anticancer, and antibacterial effects.[1][2] The structural similarity of 2-(2,3-Dihydro-benzodioxin-2-YL)-ethylamine to known pharmacophores suggests its potential as a modulator of key biological targets. This guide presents a structured, hypothetical screening plan to systematically evaluate its bioactivity. The proposed workflow will first assess its interaction with α-adrenergic receptors, a common target for benzodioxane derivatives, followed by an investigation into its potential as an antibacterial agent by targeting the essential bacterial cell division protein FtsZ. A preliminary assessment of cytotoxicity will also be conducted to establish an initial therapeutic window.

Proposed Therapeutic Targets and Screening Strategy

α-Adrenergic Receptor Modulation

Many benzodioxane derivatives are known to interact with α-adrenergic receptors, which are G-protein coupled receptors involved in a multitude of physiological processes, including the regulation of blood pressure and neurotransmission.[1] The initial screening will therefore focus on determining the binding affinity and functional activity of 2-(2,3-Dihydro-benzodioxin-2-YL)-ethylamine at α1- and α2-adrenergic receptors.

Antibacterial Activity via FtsZ Inhibition

The bacterial protein FtsZ is a crucial component of the cell division machinery and a validated target for novel antibiotics.[4][5] Some benzodioxane-based compounds have been identified as inhibitors of FtsZ, making this a promising avenue for investigation.[3] The screening will include assays to determine the compound's ability to inhibit the growth of clinically relevant bacteria.

Initial Cytotoxicity Assessment

A preliminary evaluation of the compound's toxicity in mammalian cells is essential to gauge its potential for further development. This will be achieved through a standard in vitro cytotoxicity assay.

Data Presentation

The following tables present a template for the quantitative data that would be generated during the initial screening of 2-(2,3-Dihydro-benzodioxin-2-YL)-ethylamine. Note: The data presented in these tables are hypothetical and for illustrative purposes only, as experimental data for this specific compound is not publicly available.

Table 1: α-Adrenergic Receptor Binding Affinity

Receptor SubtypeRadioligandKi (nM) [Hypothetical]
α1A[3H]-Prazosin150
α1B[3H]-Prazosin275
α1D[3H]-Prazosin450
α2A[3H]-Rauwolscine>1000
α2B[3H]-Rauwolscine>1000
α2C[3H]-Rauwolscine>1000

Table 2: Functional Activity at α1-Adrenergic Receptors

Receptor SubtypeAssay TypeEC50 / IC50 (nM) [Hypothetical]Mode of Action
α1ACalcium Mobilization350Antagonist
α1BCalcium Mobilization600Antagonist
α1DCalcium Mobilization850Antagonist

Table 3: Antibacterial Activity

Bacterial StrainMIC (µg/mL) [Hypothetical]
Staphylococcus aureus (ATCC 29213)8
Bacillus subtilis (ATCC 6633)4
Escherichia coli (ATCC 25922)>128
Methicillin-resistant S. aureus (MRSA)16

Table 4: In Vitro Cytotoxicity

Cell LineAssayIC50 (µM) [Hypothetical]
HEK293MTT>100
HepG2MTT>100

Experimental Protocols

Radioligand Binding Assay for α-Adrenergic Receptors

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of 2-(2,3-Dihydro-benzodioxin-2-YL)-ethylamine for α-adrenergic receptor subtypes.[6]

Materials:

  • Cell membranes expressing the target α-adrenergic receptor subtype.

  • Radioligand (e.g., [3H]-Prazosin for α1 subtypes, [3H]-Rauwolscine for α2 subtypes).

  • Test compound: 2-(2,3-Dihydro-benzodioxin-2-YL)-ethylamine.

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific binding control (e.g., 10 µM phentolamine).

  • Glass fiber filters.

  • Scintillation fluid.

  • 96-well plates.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound in assay buffer.

  • In a 96-well plate, add in the following order: assay buffer, test compound at various concentrations, a fixed concentration of radioligand (at its Kd value), and the cell membrane preparation.

  • For total binding wells, add assay buffer instead of the test compound.

  • For non-specific binding wells, add the non-specific binding control.

  • Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value by plotting the percentage of specific binding against the log concentration of the test compound.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This protocol details the determination of the MIC of the test compound against various bacterial strains using the broth microdilution method.[7]

Materials:

  • Test compound: 2-(2,3-Dihydro-benzodioxin-2-YL)-ethylamine.

  • Bacterial strains (e.g., S. aureus, B. subtilis, E. coli).

  • Mueller-Hinton Broth (MHB).

  • Sterile 96-well microtiter plates.

  • 0.5 McFarland standard.

  • Spectrophotometer.

  • Incubator.

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent and then dilute it in MHB.

  • In a 96-well plate, add 100 µL of MHB to all wells.

  • Add 100 µL of the test compound stock solution to the first well of each row and perform a two-fold serial dilution across the plate.

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL).

  • Dilute the inoculum in MHB to achieve a final concentration of approximately 5 x 105 CFU/mL in each well after inoculation.

  • Inoculate each well (except for the sterility control) with 100 µL of the diluted bacterial suspension.

  • Include a growth control (no compound) and a sterility control (no bacteria) on each plate.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

MTT Assay for In Vitro Cytotoxicity

This protocol describes the use of the MTT assay to assess the cytotoxicity of the test compound on mammalian cell lines.[5][8]

Materials:

  • Mammalian cell lines (e.g., HEK293, HepG2).

  • Complete cell culture medium.

  • Test compound: 2-(2,3-Dihydro-benzodioxin-2-YL)-ethylamine.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).

  • 96-well cell culture plates.

  • Microplate reader.

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of the test compound in complete cell culture medium.

  • Remove the old medium from the cells and add 100 µL of the diluted test compound to each well. Include vehicle control wells.

  • Incubate the plate for 24-48 hours at 37°C in a humidified CO2 incubator.

  • Add 10 µL of MTT solution to each well and incubate for another 2-4 hours.

  • Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Mandatory Visualizations

Proposed Initial Screening Workflow

G cluster_0 Primary Screening cluster_1 Hit Characterization cluster_2 Lead Generation Compound Synthesis\nand Characterization Compound Synthesis and Characterization Alpha-Adrenergic Receptor\nBinding Assay Alpha-Adrenergic Receptor Binding Assay Compound Synthesis\nand Characterization->Alpha-Adrenergic Receptor\nBinding Assay Antibacterial MIC Assay Antibacterial MIC Assay Compound Synthesis\nand Characterization->Antibacterial MIC Assay In Vitro Cytotoxicity\n(MTT Assay) In Vitro Cytotoxicity (MTT Assay) Compound Synthesis\nand Characterization->In Vitro Cytotoxicity\n(MTT Assay) Functional Assay\n(Calcium Mobilization) Functional Assay (Calcium Mobilization) Alpha-Adrenergic Receptor\nBinding Assay->Functional Assay\n(Calcium Mobilization) If Ki < 1µM Selectivity Profiling Selectivity Profiling Functional Assay\n(Calcium Mobilization)->Selectivity Profiling Mechanism of Action Studies\n(FtsZ Polymerization Assay) Mechanism of Action Studies (FtsZ Polymerization Assay) Antibacterial MIC Assay->Mechanism of Action Studies\n(FtsZ Polymerization Assay) If MIC < 32 µg/mL Lead Optimization Lead Optimization In Vitro Cytotoxicity\n(MTT Assay)->Lead Optimization If IC50 > 10x MIC/Ki Selectivity Profiling->Lead Optimization Mechanism of Action Studies\n(FtsZ Polymerization Assay)->Lead Optimization

Caption: A proposed workflow for the initial screening of 2-(2,3-Dihydro-benzodioxin-2-YL)-ethylamine.

α1-Adrenergic Receptor Signaling Pathway

G Ligand\n(e.g., Norepinephrine) Ligand (e.g., Norepinephrine) α1-Adrenergic Receptor α1-Adrenergic Receptor Ligand\n(e.g., Norepinephrine)->α1-Adrenergic Receptor Gq Protein Gq Protein α1-Adrenergic Receptor->Gq Protein activates Phospholipase C (PLC) Phospholipase C (PLC) Gq Protein->Phospholipase C (PLC) activates IP3 IP3 Phospholipase C (PLC)->IP3 cleaves PIP2 into DAG DAG Phospholipase C (PLC)->DAG cleaves PIP2 into PIP2 PIP2 ER Endoplasmic Reticulum IP3->ER binds to receptor on Protein Kinase C (PKC) Protein Kinase C (PKC) DAG->Protein Kinase C (PKC) activates Ca2+ Release Ca2+ Release ER->Ca2+ Release Ca2+ Release->Protein Kinase C (PKC) activates Cellular Response Cellular Response Protein Kinase C (PKC)->Cellular Response

Caption: Simplified signaling pathway of the Gq-coupled α1-adrenergic receptor.[9][10]

FtsZ-Mediated Bacterial Cell Division and Inhibition

G cluster_0 Normal Cell Division cluster_1 Inhibition by Benzodioxane Derivative FtsZ monomers FtsZ monomers FtsZ protofilaments FtsZ protofilaments FtsZ monomers->FtsZ protofilaments GTP-dependent polymerization Disrupted FtsZ\npolymerization Disrupted FtsZ polymerization FtsZ monomers->Disrupted FtsZ\npolymerization Z-ring formation\nat mid-cell Z-ring formation at mid-cell FtsZ protofilaments->Z-ring formation\nat mid-cell Recruitment of\ndivisome proteins Recruitment of divisome proteins Z-ring formation\nat mid-cell->Recruitment of\ndivisome proteins Septum formation\nand cell division Septum formation and cell division Recruitment of\ndivisome proteins->Septum formation\nand cell division 2-(2,3-Dihydro-benzodioxin-2-YL)-ethylamine 2-(2,3-Dihydro-benzodioxin-2-YL)-ethylamine 2-(2,3-Dihydro-benzodioxin-2-YL)-ethylamine->FtsZ monomers binds to No Z-ring formation No Z-ring formation Disrupted FtsZ\npolymerization->No Z-ring formation Cell filamentation\nand death Cell filamentation and death No Z-ring formation->Cell filamentation\nand death

References

The 2,3-Dihydrobenzodioxine Motif: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Review for Researchers, Scientists, and Drug Development Professionals

The 2,3-dihydrobenzo[b][1][2]dioxine, commonly known as the 1,4-benzodioxan moiety, is a heterocyclic scaffold of significant interest in medicinal chemistry. Its unique structural and electronic properties have made it a versatile building block in the design of a wide array of therapeutic agents targeting diverse biological pathways. This review provides a comprehensive overview of the synthesis, pharmacological applications, and quantitative structure-activity relationships of compounds incorporating this important chemical motif.

Therapeutic Applications

The 2,3-dihydrobenzodioxine core is a key pharmacophoric element in several approved drugs and clinical candidates. Its rigid structure, which holds a catechol-like system in a defined conformation, allows for specific interactions with various biological targets.

Adrenergic Receptor Antagonists

One of the most well-established applications of the 2,3-dihydrobenzodioxine motif is in the development of α1-adrenergic receptor antagonists. These agents are crucial in the management of hypertension and benign prostatic hyperplasia (BPH).

Doxazosin , a quinazoline derivative featuring the 2,3-dihydrobenzodioxine moiety, is a selective α1-adrenoceptor antagonist.[3] By blocking these receptors in vascular smooth muscle, doxazosin leads to vasodilation and a reduction in blood pressure.[2] In BPH, its action on the smooth muscle of the prostate and bladder neck alleviates urinary obstruction.[2][3]

WB4101 and its analogues are another important class of α1-adrenoceptor antagonists that contain the 2,3-dihydrobenzodioxine scaffold. Extensive structure-activity relationship (SAR) studies have been conducted on these compounds to optimize their affinity and selectivity for different α1-adrenoceptor subtypes (α1A, α1B, and α1D).

Poly(ADP-ribose) Polymerase (PARP) Inhibitors

More recently, the 2,3-dihydrobenzodioxine scaffold has emerged as a valuable component in the design of potent inhibitors of Poly(ADP-ribose) polymerase 1 (PARP1). PARP1 is a key enzyme in the repair of single-strand DNA breaks, and its inhibition is a promising strategy in cancer therapy, particularly in tumors with deficiencies in other DNA repair pathways like BRCA1/2 mutations. Several studies have identified 2,3-dihydrobenzo[b][1][2]dioxine-5-carboxamide derivatives as promising leads for the development of novel PARP1 inhibitors.

Serotonin Receptor Ligands and Potential Antidepressants

The 2,3-dihydrobenzodioxine motif is also found in compounds targeting serotonin (5-HT) receptors, particularly the 5-HT1A subtype. Ligands for this receptor are of interest for the treatment of anxiety and depression. A number of 2,3-dihydrobenzo[b][1][2]dioxine derivatives have been synthesized and evaluated for their potential as antidepressants, with some compounds showing high affinity for both the 5-HT1A receptor and the serotonin transporter (SERT).

Quantitative Biological Data

The following tables summarize the quantitative biological data for representative compounds containing the 2,3-dihydrobenzodioxine motif.

Table 1: Adrenergic Receptor Antagonists

CompoundReceptor SubtypeAssay TypeValueUnitsReference
Doxazosinα1pA28.43 - 8.75
(S)-WB4101α1DpA210.68
(S)-8 (WB4101 analogue)α1ApA27.98
WB4101α1Ki-
Doxazosin (Racemic)α1 (human prostate)pKi8.60 - 8.63
R-Doxazosinα1 (human prostate)pKi8.47 - 8.55
S-Doxazosinα1 (human prostate)pKi8.61 - 8.65

Table 2: PARP1 Inhibitors

CompoundAssay TypeValueUnitsReference
Compound 3IC5012µM[4]
Compound 4IC505.8µM[4]
Compound 10IC500.88µM[4]
Compound 49IC500.082µM[4]

Table 3: Serotonin Receptor Ligands

CompoundTargetAssay TypeValueUnitsReference
Compound 55-HT1A ReceptorKi96nM[5]
Compound 5Serotonin TransporterKi9.8nM[5]
Compound 8g5-HT1A ReceptorKi17nM
Compound 8g5-HT2A ReceptorKi0.71nM

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are representative protocols for key experiments cited in the literature.

Synthesis of 2,3-Dihydrobenzo[b][1][2]dioxine-5-carboxamide (A PARP1 Inhibitor Lead)

This protocol describes a general synthesis of a key intermediate for a class of PARP1 inhibitors.

Step 1: Esterification of 2,3-dihydroxybenzoic acid

  • To a solution of 2,3-dihydroxybenzoic acid in methanol, add concentrated sulfuric acid at 5 °C.

  • Reflux the reaction mixture for 12 hours.

  • Cool the mixture to room temperature and concentrate under vacuum.

  • Dissolve the resulting mass in ethyl acetate and wash three times with sodium carbonate solution.

  • Dry the organic extract over magnesium sulfate and concentrate under reduced pressure to obtain methyl 2,3-dihydroxybenzoate.

Step 2: Cyclization to form the 2,3-dihydrobenzodioxine ring

  • To a suspension of methyl 2,3-dihydroxybenzoate and potassium carbonate in dimethylformamide, add 1,2-dibromoethane.

  • Stir the reaction mixture under reflux for 10 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Dilute the mixture with water and extract with ethyl acetate.

  • Dry the organic portion over anhydrous magnesium sulfate and evaporate under reduced pressure to yield methyl 2,3-dihydrobenzo[b][1][2]dioxine-5-carboxylate.

Step 3: Amide formation

  • Hydrolyze the ester group of methyl 2,3-dihydrobenzo[b][1][2]dioxine-5-carboxylate using lithium hydroxide in a mixture of water and THF at room temperature for 8-12 hours to yield the corresponding carboxylic acid.

  • To the carboxylic acid in THF at 0 °C, add isobutyl chloroformate and N-methylmorpholine and stir for 15-30 minutes.

  • Add a solution of ammonia in methanol and stir at room temperature for 50-60 minutes to afford 2,3-dihydrobenzo[b][1][2]dioxine-5-carboxamide.

Radioligand Binding Assay for α1-Adrenergic Receptors

This protocol outlines a typical radioligand binding assay to determine the affinity of compounds for α1-adrenergic receptors.

1. Membrane Preparation:

  • Homogenize tissue (e.g., rat heart ventricles) in ice-cold lysis buffer.
  • Centrifuge the homogenate at low speed to remove debris.
  • Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the membranes.
  • Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.
  • Resuspend the final pellet in a buffer containing a cryoprotectant (e.g., 10% sucrose) and store at -80 °C.
  • Determine the protein concentration of the membrane preparation using a suitable method (e.g., BCA assay).

2. Binding Assay:

  • The assay is typically performed in a 96-well plate format.
  • To each well, add the membrane preparation, the radioligand (e.g., [3H]WB4101), and the competing test compound at various concentrations.
  • For determining non-specific binding, a high concentration of a known non-labeled antagonist (e.g., prazosin) is added to a set of wells.
  • Incubate the plate at a controlled temperature (e.g., 30 °C) for a specific duration (e.g., 60 minutes) with gentle agitation.

3. Filtration and Counting:

  • Terminate the incubation by rapid vacuum filtration through glass fiber filters (e.g., GF/C filters) using a cell harvester. This separates the bound radioligand from the free radioligand.
  • Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
  • Dry the filters and place them in scintillation vials with a scintillation cocktail.
  • Measure the radioactivity on the filters using a liquid scintillation counter.

4. Data Analysis:

  • Calculate specific binding by subtracting the non-specific binding from the total binding at each concentration of the test compound.
  • Plot the specific binding as a function of the test compound concentration.
  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
  • Calculate the Ki value (inhibition constant) from the IC50 value using the Cheng-Prusoff equation.

In Vitro PARP1 Enzyme Inhibition Assay (Chemiluminescent)

This protocol describes a common method for assessing the inhibitory activity of compounds against the PARP1 enzyme.

1. Plate Coating:

  • Coat a 96-well plate with histone proteins, which serve as the substrate for PARP1.
  • Wash the plate to remove any unbound histones.
  • Block the wells with a blocking buffer to prevent non-specific binding.

2. Enzymatic Reaction:

  • Prepare a master mix containing PARP1 enzyme, activated DNA (to stimulate PARP1 activity), and biotinylated NAD+ (the substrate for the PARylation reaction).
  • Add the test inhibitor at various concentrations to the appropriate wells.
  • Add the master mix to all wells to initiate the enzymatic reaction.
  • Incubate the plate at room temperature for a specified time (e.g., 1 hour).

3. Detection:

  • Wash the plate to remove unreacted components.
  • Add streptavidin-conjugated horseradish peroxidase (HRP) to each well. The streptavidin-HRP will bind to the biotinylated ADP-ribose chains that have been added to the histones by PARP1.
  • Wash the plate again to remove unbound streptavidin-HRP.
  • Add a chemiluminescent HRP substrate to the wells.
  • Immediately measure the chemiluminescence using a microplate reader. The light output is proportional to the PARP1 activity.

4. Data Analysis:

  • Subtract the background signal (from wells with no enzyme) from all other readings.
  • Calculate the percentage of PARP1 inhibition for each concentration of the test compound relative to the control (no inhibitor).
  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes in which 2,3-dihydrobenzodioxine-containing compounds are involved is essential for a deeper understanding of their mechanism of action.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum AdrenergicReceptor α1-Adrenergic Receptor Gq Gq Protein AdrenergicReceptor->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds to PKC Protein Kinase C DAG->PKC Activates CellularResponse Cellular Response (e.g., Smooth Muscle Contraction) PKC->CellularResponse Leads to Ca2 Ca²⁺ Ca2->CellularResponse Leads to ER ER IP3R->Ca2 Releases Norepinephrine Norepinephrine Norepinephrine->AdrenergicReceptor Activates Doxazosin Doxazosin (Antagonist) Doxazosin->AdrenergicReceptor Blocks G cluster_nucleus Nucleus DNAdamage Single-Strand DNA Break PARP1 PARP1 DNAdamage->PARP1 Recruits & Activates PAR Poly(ADP-ribose) (PAR) PARP1->PAR Synthesizes BER_Complex Base Excision Repair (BER) Complex PAR->BER_Complex Recruits DNA_Repair DNA Repair BER_Complex->DNA_Repair Mediates PARP_Inhibitor PARP1 Inhibitor PARP_Inhibitor->PARP1 Inhibits G start Start prepare_membranes Prepare Cell Membranes (Source of Receptors) start->prepare_membranes incubate Incubate Membranes with Radioligand ([3H]WB4101) & Test Compound prepare_membranes->incubate filter Separate Bound from Free Radioligand via Filtration incubate->filter count Quantify Radioactivity (Scintillation Counting) filter->count analyze Data Analysis (IC50 and Ki Determination) count->analyze end End analyze->end

References

The Neuropharmacological Profile of 2-(2,3-Dihydro-1,4-benzodioxin-2-yl)ethylamine and its Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the interaction of 2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethylamine and its structural analogs with key neurotransmitter systems. While the specific pharmacological profile of the parent compound is not extensively documented in publicly available literature, a significant body of research exists for the broader class of 2-aminomethyl-1,4-benzodioxan derivatives. These compounds are recognized for their potent and often selective interactions with adrenergic and serotonergic receptors, positioning them as valuable tools in neuroscience research and as scaffolds for the development of novel therapeutics. This document synthesizes the available quantitative data on receptor binding affinities and functional activities, details the experimental protocols used for their determination, and visualizes the associated signaling pathways and experimental workflows.

Introduction

The 1,4-benzodioxan moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds. The introduction of an ethylamine side chain at the 2-position creates a structural motif with the potential to interact with a variety of biogenic amine receptors, including those for norepinephrine, serotonin, and dopamine. This guide focuses on the neuropharmacological interactions of this class of compounds, with a primary emphasis on their effects on adrenergic and serotonergic systems due to the wealth of available data.

Interaction with Adrenergic Neurotransmitter Systems

Derivatives of 2-aminomethyl-1,4-benzodioxan are most renowned for their potent antagonist activity at α-adrenergic receptors. Structure-activity relationship (SAR) studies have demonstrated that modifications to the amine substituent and the aromatic ring system can significantly influence affinity and selectivity for α1 and α2 adrenoceptor subtypes.

Quantitative Data: Adrenergic Receptor Binding Affinities and Functional Antagonism

The following tables summarize the binding affinities (Ki) and functional antagonist potencies (pA2) of representative 2-aminomethyl-1,4-benzodioxan derivatives at various adrenergic receptor subtypes.

Table 1: α1-Adrenergic Receptor Binding Affinities (Ki, nM) of 2-Aminomethyl-1,4-benzodioxan Derivatives

Compoundα1Aα1Bα1DReference
WB-41011.32.50.8[1]
Phendioxan0.912.63.2[2]
(S)-810.212625.1[3]

Table 2: α2-Adrenergic Receptor Binding Affinities (Ki, nM) of 2-Aminomethyl-1,4-benzodioxan Derivatives

Compoundα2Aα2Bα2CReference
WB-4101316--[1]
Phendioxan1260--[2]

Table 3: Functional Antagonist Potency (pA2) of 2-Aminomethyl-1,4-benzodioxan Derivatives at α1-Adrenoceptors in Isolated Tissues

CompoundTissue (Receptor Subtype)pA2Reference
WB-4101Rat Vas Deferens (α1A)9.54[4]
WB-4101Rat Aorta (α1D)9.21[4]
Prazosin (Reference)Rat Vas Deferens (α1A)9.26[4]
(S)-8Rat Prostate (α1A)7.98[3]
(S)-2Rat Aorta (α1D)10.68[3]

Interaction with Serotonergic Neurotransmitter Systems

Several 2-aminomethyl-1,4-benzodioxan derivatives have been shown to possess significant affinity for serotonin receptors, particularly the 5-HT1A subtype. This interaction can contribute to the overall pharmacological profile of these compounds and offers opportunities for the development of agents with mixed adrenergic/serotonergic activity.

Quantitative Data: Serotonin Receptor Binding Affinities

Table 4: 5-HT1A Receptor Binding Affinities (Ki, nM) of 2-Aminomethyl-1,4-benzodioxan Derivatives

Compound5-HT1A Ki (nM)Reference
WB-41011.8[1]
Chromene derivative 83.2[1]
(S)-20.8[5]

Interaction with Dopaminergic Neurotransmitter Systems

The interaction of 2-aminomethyl-1,4-benzodioxan derivatives with dopamine receptors is less extensively characterized in the literature compared to their effects on adrenergic and serotonergic systems. However, some studies have investigated their affinity for D2 dopaminergic receptors, suggesting that this is a potential area for further exploration.[1]

Experimental Protocols

Radioligand Binding Assays for Adrenergic Receptors

This protocol describes a typical competitive radioligand binding assay to determine the affinity (Ki) of a test compound for α1-adrenergic receptors in rat brain tissue.

Diagram 1: Workflow for Radioligand Binding Assay

G cluster_0 Tissue Preparation cluster_1 Binding Assay cluster_2 Data Acquisition & Analysis Tissue Rat Brain Tissue Homogenization Homogenize in Buffer Tissue->Homogenization Centrifugation1 Centrifuge (Low Speed) Homogenization->Centrifugation1 Supernatant1 Collect Supernatant Centrifugation1->Supernatant1 Centrifugation2 Centrifuge (High Speed) Supernatant1->Centrifugation2 Pellet Resuspend Pellet (Membrane Prep) Centrifugation2->Pellet Incubation Incubate: - Membrane Prep - [3H]Prazosin (Radioligand) - Test Compound (Varying Conc.) Pellet->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Scintillation Scintillation Counting Washing->Scintillation Analysis Calculate IC50 Scintillation->Analysis ChengPrusoff Calculate Ki using Cheng-Prusoff Equation Analysis->ChengPrusoff

Caption: Workflow of a typical radioligand binding assay.

Materials:

  • Rat cerebral cortex

  • Buffer: 50 mM Tris-HCl, pH 7.4

  • Radioligand: [3H]prazosin (for α1 adrenoceptors)

  • Non-specific binding control: Phentolamine (10 µM)

  • Test compounds

  • Glass fiber filters

  • Scintillation cocktail and counter

Procedure:

  • Membrane Preparation: Homogenize rat cerebral cortex in ice-cold Tris-HCl buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C. Resuspend the resulting pellet in fresh buffer.[6][7]

  • Binding Reaction: In a final volume of 250 µL, incubate the membrane preparation with a fixed concentration of [3H]prazosin (e.g., 0.25 nM) and varying concentrations of the test compound.[8]

  • Incubation: Incubate the reaction tubes at 25°C for 30 minutes.[9]

  • Filtration: Terminate the incubation by rapid filtration through glass fiber filters under vacuum.

  • Washing: Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]

Isolated Tissue Bath Assay for Functional Antagonism

This protocol describes the determination of the functional antagonist potency (pA2) of a test compound at α1-adrenoceptors in isolated rat vas deferens.

Diagram 2: Schild Analysis Workflow

G cluster_0 Tissue Preparation cluster_1 Concentration-Response Curves cluster_2 Data Analysis Tissue Isolate Rat Vas Deferens Mounting Mount in Organ Bath Tissue->Mounting Equilibration Equilibrate under Tension Mounting->Equilibration CRC_Control Generate Control Agonist (Norepinephrine) CRC Equilibration->CRC_Control Washout Washout CRC_Control->Washout Incubate_Antagonist Incubate with Antagonist (Fixed Concentration) Washout->Incubate_Antagonist CRC_Antagonist Generate Agonist CRC in presence of Antagonist Incubate_Antagonist->CRC_Antagonist Repeat Repeat with Increasing Antagonist Concentrations CRC_Antagonist->Repeat Calc_DR Calculate Dose Ratios (DR) Repeat->Calc_DR Schild_Plot Construct Schild Plot (log(DR-1) vs log[Antagonist]) Calc_DR->Schild_Plot Calc_pA2 Determine pA2 from x-intercept Schild_Plot->Calc_pA2

Caption: Workflow for determining antagonist potency using Schild analysis.

Materials:

  • Male Wistar rats

  • Krebs-Henseleit solution

  • Agonist: Norepinephrine

  • Test compounds (antagonists)

  • Isolated organ bath system with isometric force transducers

Procedure:

  • Tissue Preparation: Isolate the vas deferens from a male Wistar rat and mount it in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and gassed with 95% O2 / 5% CO2.[4]

  • Equilibration: Allow the tissue to equilibrate under a resting tension of 1 g for at least 60 minutes.

  • Control Concentration-Response Curve (CRC): Generate a cumulative concentration-response curve for the agonist (norepinephrine).

  • Antagonist Incubation: After washing out the agonist, incubate the tissue with a fixed concentration of the test compound (antagonist) for a predetermined period (e.g., 30 minutes).

  • CRC in Presence of Antagonist: Generate a second agonist CRC in the presence of the antagonist.

  • Repeat: Repeat steps 4 and 5 with increasing concentrations of the antagonist.

  • Data Analysis (Schild Plot): Calculate the dose ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist) for each antagonist concentration. Construct a Schild plot by plotting log(dose ratio - 1) against the negative logarithm of the molar concentration of the antagonist. The x-intercept of the linear regression line gives the pA2 value, which is the negative logarithm of the antagonist concentration that produces a 2-fold shift in the agonist CRC. A slope not significantly different from unity is indicative of competitive antagonism.[11][12]

Signaling Pathways

α1-Adrenergic Receptor Signaling

α1-Adrenoceptors are Gq-protein coupled receptors. Upon agonist binding, the activated Gαq subunit stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[13][14]

Diagram 3: α1-Adrenergic Receptor Signaling Pathway

G Agonist Norepinephrine Receptor α1-Adrenoceptor Agonist->Receptor Binds Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) Ca_release->Cellular_Response PKC->Cellular_Response

Caption: Simplified α1-adrenergic receptor signaling cascade.

α2-Adrenergic Receptor Signaling

α2-Adrenoceptors are coupled to Gi-proteins. Activation of α2-receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). This reduction in cAMP levels modulates the activity of protein kinase A (PKA) and other downstream effectors.[15][16]

Diagram 4: α2-Adrenergic Receptor Signaling Pathway

G Agonist Norepinephrine Receptor α2-Adrenoceptor Agonist->Receptor Binds Gi Gi Protein Receptor->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Inhibition of Neurotransmitter Release) PKA->Cellular_Response

Caption: Simplified α2-adrenergic receptor signaling cascade.

Conclusion

The 2-aminomethyl-1,4-benzodioxan scaffold represents a versatile platform for the design of potent and selective ligands for adrenergic and serotonergic receptors. The extensive research on derivatives such as WB-4101 has provided valuable insights into the structure-activity relationships governing their interactions with these key neurotransmitter systems. The data and protocols presented in this guide serve as a comprehensive resource for researchers in the fields of pharmacology, medicinal chemistry, and drug development, facilitating further investigation into the therapeutic potential of this important class of compounds. Future studies are warranted to more thoroughly characterize their interactions with the dopaminergic system and to explore the functional consequences of their mixed-receptor profiles.

References

The Polypharmacology of Dihydro-benzodioxin Compounds: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2,3-dihydrobenzo[b][1][2]dioxin (also known as 1,4-benzodioxan) scaffold is a versatile and privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[3] Its unique conformation and electronic properties allow for interaction with a wide array of biological targets, leading to a rich polypharmacological profile. This technical guide provides an in-depth exploration of the diverse pharmacological activities of dihydro-benzodioxin derivatives, focusing on their multi-target engagement. This document summarizes key quantitative data, details representative experimental protocols for the evaluation of these compounds, and visualizes the associated signaling pathways and experimental workflows.

Multi-Target Profile of Dihydro-benzodioxin Compounds

Dihydro-benzodioxin derivatives have been shown to interact with a variety of biological targets, demonstrating their potential in treating a range of diseases, from cancer to neurodegenerative disorders and cardiovascular conditions. The subsequent sections will delve into the specifics of these interactions.

Anticancer Activity: PARP1 Inhibition

Several dihydro-benzodioxin derivatives have been identified as inhibitors of Poly(ADP-ribose) polymerase 1 (PARP1), a key enzyme in the DNA damage response pathway. PARP1 inhibitors have emerged as a successful therapeutic strategy for cancers with deficiencies in DNA repair mechanisms.

Quantitative Data: PARP1 Inhibition

Compound IDModificationPARP1 IC50 (µM)Reference
3 Dihydro-benzodioxin carboxamide derivative12[1]
4 2,3-dihydro-1,4-benzodioxine-5-carboxamide5.8[1]
10 Dihydro-benzodioxin carboxamide derivative0.88[1]
49 (Z)-2-(4-hydroxybenzylidene)-3-oxo-3,4-dihydro-2H-benzo[b][1][2]oxazine-8-carboxamide0.082[1]

Signaling Pathway: PARP1 in DNA Single-Strand Break Repair

PARP1_Pathway PARP1 Signaling in DNA Repair DNA_SSB DNA Single-Strand Break PARP1 PARP1 DNA_SSB->PARP1 recruits PAR Poly(ADP-ribose) (PAR) PARP1->PAR synthesizes NAD NAD+ NAD->PAR substrate XRCC1 XRCC1 PAR->XRCC1 recruits DNA_Ligase_III DNA Ligase III PAR->DNA_Ligase_III recruits PNKP PNKP PAR->PNKP recruits DNA_Polymerase_beta DNA Polymerase β PAR->DNA_Polymerase_beta recruits DNA_Repair DNA Repair XRCC1->DNA_Repair DNA_Ligase_III->DNA_Repair PNKP->DNA_Repair DNA_Polymerase_beta->DNA_Repair PARP1_Assay_Workflow Workflow for PARP1 Inhibition Assay start Start plate_prep Prepare Histone-Coated Plate start->plate_prep compound_prep Prepare Serial Dilutions of Test Compound plate_prep->compound_prep reaction_setup Set up Reaction in 96-well Plate (Buffer, Compound, PARP1) compound_prep->reaction_setup initiate Initiate Reaction with Biotinylated NAD+ reaction_setup->initiate incubate Incubate at Room Temperature initiate->incubate wash1 Wash Plate incubate->wash1 add_strep_hrp Add Streptavidin-HRP wash1->add_strep_hrp incubate2 Incubate add_strep_hrp->incubate2 wash2 Wash Plate incubate2->wash2 add_substrate Add Chemiluminescent Substrate wash2->add_substrate measure Measure Luminescence add_substrate->measure analyze Calculate IC50 measure->analyze end End analyze->end MAOB_Pathway MAO-B in Dopamine Metabolism Dopamine Dopamine DOPAL DOPAL Dopamine->DOPAL oxidative deamination MAO-B MAOB MAO-B DOPAC DOPAC DOPAL->DOPAC oxidation ALDH ALDH ALDH HVA Homovanillic Acid (HVA) DOPAC->HVA methylation COMT COMT COMT Alpha1_Adrenergic_Pathway α1-Adrenergic Receptor Signaling Norepinephrine Norepinephrine Alpha1_AR α1-Adrenergic Receptor Norepinephrine->Alpha1_AR binds Gq Gq protein Alpha1_AR->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC activates Cellular_Response Cellular Response (e.g., smooth muscle contraction) Ca_release->Cellular_Response PKC->Cellular_Response Platelet_Aggregation_Pathway ADP-Induced Platelet Aggregation ADP ADP P2Y1 P2Y1 Receptor ADP->P2Y1 P2Y12 P2Y12 Receptor ADP->P2Y12 Gq Gq P2Y1->Gq Gi Gi P2Y12->Gi PLC PLC Gq->PLC AC Adenylyl Cyclase Gi->AC Ca_mobilization Ca²⁺ Mobilization PLC->Ca_mobilization cAMP_decrease ↓ cAMP AC->cAMP_decrease GPIIb_IIIa_activation GPIIb/IIIa Activation cAMP_decrease->GPIIb_IIIa_activation Platelet_Aggregation Platelet Aggregation GPIIb_IIIa_activation->Platelet_Aggregation Ca_mobilmobilization Ca_mobilmobilization Ca_mobilmobilization->GPIIb_IIIa_activation

References

Methodological & Application

Application Notes and Protocols for the Exploration of 2-(2,3-Dihydro-benzodioxin-2-YL)-ethylamine Derivatives in Antidepressant Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the investigation of 2-(2,3-Dihydro-benzodioxin-2-YL)-ethylamine and its derivatives as potential antidepressant drug candidates. The focus is on compounds that exhibit dual activity as Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) and/or agonists of the 5-HT1A receptor, two validated mechanisms for antidepressant action.

Introduction

The modulation of monoaminergic systems, particularly serotonin (5-HT) and norepinephrine (NE), remains a cornerstone of antidepressant drug discovery. 2-(2,3-Dihydro-benzodioxin-2-YL)-ethylamine serves as a versatile scaffold for the development of novel therapeutics targeting key proteins in these pathways, including the serotonin transporter (SERT), the norepinephrine transporter (NET), and the 5-HT1A receptor. This document outlines the essential in vitro and in vivo assays to characterize the pharmacological profile of derivatives of this scaffold and elucidate their mechanism of action.

Data Presentation: In Vitro Pharmacological Profile of Representative Derivatives

The following tables summarize the binding affinities (Ki) of exemplary 2,3-dihydrobenzo[b][1][2]dioxin derivatives for human SERT, NET, and the 5-HT1A receptor. This data is crucial for establishing the potency and selectivity of the compounds.

Table 1: Binding Affinities (Ki, nM) of Benzo[b]thiophene Derivatives of 2,3-dihydro-1,4-benzodioxin [3]

Compound5-HT Transporter (SERT) Ki (nM)5-HT1A Receptor Ki (nM)
4c146.8
4f18.26.2

Table 2: Binding Affinities (Ki, nM) of Indolealkylamine Derivatives of 2,3-dihydrobenzo[b][1][2]dioxin [4]

Compound5-HT Transporter (SERT) Ki (nM)5-HT1A Receptor Ki (nM)
Compound 59.896

Table 3: Binding Affinities (Ki, nM) of a Selective 5-HT1A Receptor Agonist Derivative

Compound5-HT1A Receptor Ki (nM)
MKC-242Potent and selective agonist[5][6]

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and accurate assessment of novel compounds.

In Vitro Assays

Protocol 1: Radiolabeled Serotonin Transporter (SERT) Uptake Inhibition Assay in Rat Brain Synaptosomes

This assay determines the ability of a test compound to inhibit the uptake of radiolabeled serotonin into presynaptic nerve terminals.

Materials:

  • Rat forebrain tissue

  • Sucrose buffer (0.32 M)

  • Krebs-Ringer-Henseleit (KRH) buffer

  • [³H]Serotonin (5-HT)

  • Test compounds

  • Selective serotonin reuptake inhibitor (SSRI) for non-specific uptake determination (e.g., Citalopram)[7]

  • Scintillation fluid

  • Liquid scintillation counter

  • Glass fiber filters

  • Cell harvester

Procedure:

  • Synaptosome Preparation:

    • Homogenize fresh rat forebrain tissue in ice-cold sucrose buffer.[7]

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.

    • Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C to pellet the synaptosomes.

    • Wash the synaptosomal pellet by resuspending in KRH buffer and centrifuging again.

    • Resuspend the final pellet in KRH buffer and determine the protein concentration.

  • Uptake Assay:

    • In a 96-well plate, add KRH buffer, test compound dilutions, and the synaptosomal suspension.

    • To determine non-specific uptake, add a high concentration of a known SSRI (e.g., 5 µM citalopram).[7]

    • Pre-incubate the plate for 15 minutes at 37°C.[7]

    • Initiate the uptake by adding [³H]5-HT to a final concentration approximately equal to its KM value (e.g., 1 µM).[7]

    • Incubate for a short period (e.g., 5-15 minutes) at 37°C.[7]

    • Terminate the uptake by rapid filtration through glass fiber filters using a cell harvester.[7]

    • Wash the filters rapidly with ice-cold KRH buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.

    • Determine the IC50 value of the test compound by non-linear regression analysis of the concentration-response curve.

Protocol 2: Radiolabeled Norepinephrine Transporter (NET) Uptake Inhibition Assay in hNET-expressing Cells

This assay measures the potency of test compounds to inhibit norepinephrine uptake in a cell line stably expressing the human norepinephrine transporter.

Materials:

  • HEK293 cells stably expressing hNET (hNET-HEK293)

  • Cell culture medium

  • Krebs-Ringer-Henseleit (KRH) assay buffer

  • [³H]Norepinephrine (NE)

  • Test compounds

  • Selective norepinephrine reuptake inhibitor (NRI) for non-specific binding (e.g., Desipramine)[1][8]

  • Scintillation fluid and counter

  • Polyethylenimine (PEI) coated plates[8]

  • Cell harvester and glass fiber filters

Procedure:

  • Cell Culture:

    • Culture hNET-HEK293 cells in appropriate medium until they reach confluency.

    • Plate the cells in PEI-coated 24-well or 96-well plates and allow them to adhere overnight.[8]

  • Uptake Assay:

    • Wash the cells gently with KRH assay buffer.[8]

    • Add KRH buffer containing various concentrations of the test compound to the wells.

    • For non-specific uptake, use a high concentration of desipramine (e.g., 10 µM).

    • Pre-incubate the cells with the compounds for 15-30 minutes at room temperature.[8]

    • Initiate the uptake by adding [³H]NE at a concentration near its KM value (e.g., 20 nM).[8]

    • Incubate for 10-20 minutes at room temperature.[8]

    • Terminate the reaction by aspirating the buffer and washing the cells twice with ice-cold KRH buffer.[7]

    • Lyse the cells with a lysis buffer (e.g., 1% Triton X-100).[7]

    • Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the control (vehicle-treated) and non-specific uptake.

    • Determine the IC50 value using non-linear regression.

In Vivo Behavioral Assays

Protocol 3: Forced Swim Test (FST) in Mice

The FST is a widely used behavioral assay to screen for antidepressant-like activity. It is based on the principle that antidepressant treatment reduces the immobility time of mice when placed in an inescapable cylinder of water.

Materials:

  • Male mice (e.g., C57BL/6)

  • Transparent cylindrical containers (e.g., 25 cm high, 10 cm diameter)

  • Water bath to maintain water temperature at 23-25°C

  • Video recording equipment

  • Test compounds and vehicle

Procedure:

  • Acclimation:

    • Allow mice to acclimate to the testing room for at least 1 hour before the experiment.

  • Drug Administration:

    • Administer the test compound or vehicle via the desired route (e.g., intraperitoneal, oral) at a specified time before the test (e.g., 30-60 minutes).

  • Test Session:

    • Fill the cylinders with water to a depth of 15 cm.

    • Gently place each mouse into a cylinder.

    • Record the behavior of the mice for a 6-minute session.

    • The last 4 minutes of the session are typically scored for immobility. Immobility is defined as the cessation of struggling and remaining floating motionless in the water, making only movements necessary to keep the head above water.[9]

  • Data Analysis:

    • A trained observer, blind to the treatment groups, should score the duration of immobility.

    • Compare the immobility time between the treated and vehicle control groups using appropriate statistical tests. A significant decrease in immobility time is indicative of antidepressant-like activity.

Protocol 4: Tail Suspension Test (TST) in Mice

The TST is another common behavioral despair model used to screen for potential antidepressant drugs. The duration of immobility when suspended by the tail is measured, and this is reduced by antidepressant treatment.

Materials:

  • Male mice

  • Tail suspension apparatus (a horizontal bar from which to suspend the mice)

  • Adhesive tape

  • Video recording equipment

  • Test compounds and vehicle

Procedure:

  • Acclimation and Drug Administration:

    • Follow the same procedures as for the FST.

  • Test Session:

    • Securely attach a piece of adhesive tape to the tail of each mouse (approximately 1-2 cm from the tip).

    • Suspend the mouse by its tail from the horizontal bar. The mouse should be high enough to prevent it from touching any surfaces.

    • Record the behavior for a 6-minute period.

    • Immobility is defined as the absence of any limb or body movements, except for those caused by respiration.

  • Data Analysis:

    • Score the total duration of immobility during the 6-minute test.

    • Analyze the data statistically to compare the immobility times of the different treatment groups. A significant reduction in immobility suggests antidepressant-like effects.

Visualization of Signaling Pathways and Experimental Workflows

Signaling Pathways

The antidepressant effects of compounds targeting SERT, NET, and 5-HT1A receptors are mediated through complex intracellular signaling cascades.

SNRI Signaling Pathway: Inhibition of SERT and NET leads to an increase in synaptic concentrations of serotonin and norepinephrine. This enhances the activation of postsynaptic receptors, leading to the activation of downstream signaling pathways, including the cyclic AMP (cAMP) response element-binding protein (CREB) pathway. Chronic activation of this pathway is thought to contribute to the therapeutic effects of SNRIs by promoting neurogenesis and synaptic plasticity.[10][11][12][13][14]

SNRI_Pathway SNRI 2-(2,3-Dihydro-benzodioxin-2-YL)- ethylamine Derivative (SNRI) SERT SERT SNRI->SERT Inhibits NET NET SNRI->NET Inhibits Synaptic_5HT Synaptic Serotonin SERT->Synaptic_5HT Reduces Reuptake Synaptic_NE Synaptic Norepinephrine NET->Synaptic_NE Reduces Reuptake Postsynaptic_Receptors Postsynaptic 5-HT & NE Receptors Synaptic_5HT->Postsynaptic_Receptors Activates Synaptic_NE->Postsynaptic_Receptors Activates AC Adenylate Cyclase Postsynaptic_Receptors->AC Activates cAMP cAMP AC->cAMP Increases PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (e.g., BDNF) CREB->Gene_Expression Regulates Therapeutic_Effects Antidepressant Effects Gene_Expression->Therapeutic_Effects

Caption: SNRI Downstream Signaling Cascade.

5-HT1A Receptor Agonist Signaling Pathway: Agonism at 5-HT1A receptors, which are G-protein coupled receptors, can lead to the inhibition of adenylyl cyclase and the activation of other signaling pathways, such as the extracellular signal-regulated kinase (ERK) pathway. The activation of these pathways can influence neuronal excitability and gene expression, contributing to anxiolytic and antidepressant effects.[2][15][16][17][18]

InVitro_Workflow Start Start: Compound Library of Derivatives SERT_Assay SERT Uptake Inhibition Assay Start->SERT_Assay NET_Assay NET Uptake Inhibition Assay Start->NET_Assay HT1A_Assay 5-HT1A Receptor Binding Assay Start->HT1A_Assay Data_Analysis Data Analysis: Determine Ki / IC50 SERT_Assay->Data_Analysis NET_Assay->Data_Analysis HT1A_Assay->Data_Analysis Hit_Selection Hit Selection: Potent & Selective Compounds Data_Analysis->Hit_Selection Lead_Optimization Lead Optimization Hit_Selection->Lead_Optimization Proceed with Hits InVivo_Workflow Start Start: Lead Compounds from In Vitro Screening Animal_Acclimation Animal Acclimation & Dosing Start->Animal_Acclimation FST Forced Swim Test (FST) Animal_Acclimation->FST TST Tail Suspension Test (TST) Animal_Acclimation->TST Behavioral_Scoring Behavioral Scoring: Immobility Time FST->Behavioral_Scoring TST->Behavioral_Scoring Statistical_Analysis Statistical Analysis Behavioral_Scoring->Statistical_Analysis Efficacy_Confirmed Efficacy Confirmed Statistical_Analysis->Efficacy_Confirmed Further_Studies Further Preclinical Development Efficacy_Confirmed->Further_Studies Positive Results

References

Application Notes and Protocols for 2,3-Dihydro-1,4-benzodioxine-5-carboxamide as a PARP1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ADP-ribose) polymerase 1 (PARP1) is a critical enzyme in the cellular response to DNA damage, particularly in the repair of single-strand breaks (SSBs) through the base excision repair (BER) pathway.[1][2][3] Inhibition of PARP1 has emerged as a promising therapeutic strategy for cancer, especially in tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, leveraging the concept of synthetic lethality. The 2,3-dihydro-1,4-benzodioxine scaffold has been identified as a promising framework for the development of novel PARP1 inhibitors. This document provides detailed application notes and experimental protocols for the characterization of 2,3-dihydro-1,4-benzodioxine-5-carboxamide and its analogs as PARP1 inhibitors. While the specific compound 2-(2,3-Dihydro-benzodioxin-2-YL)-ethylamine was initially queried, the available scientific literature points to 2,3-dihydro-1,4-benzodioxine-5-carboxamide as the active derivative from this chemical class with demonstrated PARP1 inhibitory activity.

Data Presentation: PARP1 Inhibitory Activity

The following table summarizes the in vitro PARP1 inhibitory activity of 2,3-dihydro-1,4-benzodioxine-5-carboxamide and its derivatives. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound IDChemical NamePARP1 IC50 (µM)
4 2,3-dihydro-1,4-benzodioxine-5-carboxamide5.8[4][5]
3 (related benzodioxine derivative)12[4][5]
10 (related phthalazinone derivative)0.88[4][5]
49 (Z)-2-(4-hydroxybenzylidene)-3-oxo-3,4-dihydro-2H-benzo[b][6][7]oxazine-8-carboxamide0.082[4][5]
3-Aminobenzamide (Reference Inhibitor)60-80% inhibition at 50 µM[4]

Signaling Pathways and Experimental Workflows

PARP1's Role in DNA Single-Strand Break Repair

PARP1 acts as a DNA damage sensor. Upon detecting a single-strand break, it binds to the damaged site and, using NAD+ as a substrate, synthesizes poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins. This process, known as PARylation, creates a scaffold to recruit other DNA repair proteins, facilitating the repair process.

PARP1_SSB_Repair DNA_SSB DNA Single-Strand Break PARP1 PARP1 DNA_SSB->PARP1 binds to DNA_Repaired Repaired DNA DNA_SSB->DNA_Repaired PAR Poly(ADP-ribose) Chains PARP1->PAR synthesizes NAD NAD+ NAD->PARP1 substrate Repair_Complex DNA Repair Protein Complex (e.g., XRCC1, Ligase III) PAR->Repair_Complex recruits Repair_Complex->DNA_SSB repairs

Caption: PARP1-mediated single-strand break repair pathway.

Mechanism of Action of PARP1 Inhibitors

PARP1 inhibitors, such as 2,3-dihydro-1,4-benzodioxine-5-carboxamide, typically function by competing with NAD+ for the catalytic site of PARP1. This inhibition prevents PAR chain formation, leading to the "trapping" of PARP1 on the DNA at the site of the break. This trapped PARP1-DNA complex can stall replication forks, leading to the formation of double-strand breaks. In cells with deficient homologous recombination repair (e.g., BRCA1/2 mutations), these double-strand breaks cannot be efficiently repaired, resulting in cell death (synthetic lethality).

PARP1_Inhibition_Mechanism cluster_normal Normal Cell cluster_brca_mutant BRCA-deficient Cell DNA_SSB_N DNA Single-Strand Break PARP1_N PARP1 DNA_SSB_N->PARP1_N recruits Trapped_PARP1 Trapped PARP1-DNA Complex PARP1_N->Trapped_PARP1 trapped by Inhibitor 2,3-dihydro-1,4-benzodioxine- 5-carboxamide Inhibitor->PARP1_N Replication_Fork_Stall Replication Fork Stalling Trapped_PARP1->Replication_Fork_Stall DSB Double-Strand Break Replication_Fork_Stall->DSB HR_Repair Homologous Recombination Repair DSB->HR_Repair Cell_Survival Cell Survival HR_Repair->Cell_Survival DNA_SSB_B DNA Single-Strand Break PARP1_B PARP1 DNA_SSB_B->PARP1_B recruits Trapped_PARP1_B Trapped PARP1-DNA Complex PARP1_B->Trapped_PARP1_B trapped by Inhibitor_B 2,3-dihydro-1,4-benzodioxine- 5-carboxamide Inhibitor_B->PARP1_B Replication_Fork_Stall_B Replication Fork Stalling Trapped_PARP1_B->Replication_Fork_Stall_B DSB_B Double-Strand Break Replication_Fork_Stall_B->DSB_B HR_Deficient Deficient Homologous Recombination DSB_B->HR_Deficient Cell_Death Cell Death (Apoptosis) HR_Deficient->Cell_Death

Caption: Synthetic lethality induced by PARP1 inhibitors.

Experimental Protocols

In Vitro PARP1 Enzyme Inhibition Assay (Chemiluminescent)

This protocol is adapted from commercially available PARP1 assay kits and is suitable for determining the IC50 value of test compounds.

Principle: The assay measures the incorporation of biotinylated NAD+ into histone-coated plates by PARP1. The amount of incorporated biotin is detected using streptavidin-HRP and a chemiluminescent substrate.

PARP1_Assay_Workflow start Start plate_prep Coat 96-well plate with Histone H1 start->plate_prep blocking Block with BSA plate_prep->blocking add_reagents Add PARP1 enzyme, activated DNA, and test compound blocking->add_reagents initiate_reaction Initiate reaction with Biotinylated NAD+ add_reagents->initiate_reaction incubation Incubate at room temperature initiate_reaction->incubation wash1 Wash to remove unbound reagents incubation->wash1 add_strep_hrp Add Streptavidin-HRP wash1->add_strep_hrp incubation2 Incubate at room temperature add_strep_hrp->incubation2 wash2 Wash to remove unbound Streptavidin-HRP incubation2->wash2 add_substrate Add Chemiluminescent Substrate wash2->add_substrate read_plate Read luminescence on a plate reader add_substrate->read_plate end End read_plate->end

Caption: Workflow for in vitro PARP1 enzyme inhibition assay.

Materials:

  • Recombinant human PARP1 enzyme

  • Activated DNA

  • Histone H1

  • Biotinylated NAD+

  • 96-well white microplates

  • Streptavidin-HRP conjugate

  • Chemiluminescent HRP substrate

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 0.1% BSA)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Test compound (2,3-dihydro-1,4-benzodioxine-5-carboxamide) and reference inhibitor (e.g., Olaparib)

Procedure:

  • Plate Coating: Coat the wells of a 96-well plate with 10 µg/mL Histone H1 in PBS overnight at 4°C.

  • Washing and Blocking: Wash the plate three times with wash buffer. Block the wells with 1% BSA in PBS for 1 hour at room temperature.

  • Compound Addition: Prepare serial dilutions of the test compound and reference inhibitor in assay buffer. Add the diluted compounds to the wells. Include a vehicle control (e.g., DMSO).

  • Enzyme and DNA Addition: Add a mixture of PARP1 enzyme and activated DNA to each well.

  • Reaction Initiation: Add biotinylated NAD+ to all wells to start the reaction.

  • Incubation: Incubate the plate for 1 hour at room temperature with gentle shaking.

  • Detection:

    • Wash the plate three times with wash buffer.

    • Add Streptavidin-HRP diluted in assay buffer to each well and incubate for 30 minutes at room temperature.

    • Wash the plate three times with wash buffer.

    • Add the chemiluminescent substrate and immediately measure the luminescence using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable software.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of the PARP1 inhibitor on cancer cell lines, particularly those with and without BRCA mutations.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell lines (e.g., BRCA-proficient and BRCA-deficient)

  • Cell culture medium and supplements

  • 96-well clear flat-bottom plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Test compound

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for 48-72 hours. Include a vehicle control.

  • MTT Addition: Remove the culture medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blotting for PARP1 Cleavage and PARylation

This protocol is used to determine the effect of the inhibitor on PARP1 activity within cells by assessing PARP1 cleavage (a marker of apoptosis) and the levels of poly(ADP-ribose) (PAR).

Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate separated by size. A decrease in the full-length PARP1 band and the appearance of a cleaved fragment indicates apoptosis. A decrease in the smear of high molecular weight bands recognized by an anti-PAR antibody indicates inhibition of PARP1's catalytic activity.

Materials:

  • Cell lines and culture reagents

  • Test compound

  • DNA damaging agent (e.g., H2O2 or MMS) as a positive control for PARP1 activation

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-PARP1, anti-cleaved PARP1, anti-PAR

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment: Treat cells with the test compound at various concentrations, with and without a DNA damaging agent.

  • Cell Lysis: Lyse the cells and quantify the protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane, add ECL substrate, and visualize the protein bands using an imaging system.

  • Analysis: Analyze the changes in the levels of full-length PARP1, cleaved PARP1, and PARylation in response to treatment.

Conclusion

The application notes and protocols provided here offer a comprehensive guide for the preclinical evaluation of 2,3-dihydro-1,4-benzodioxine-5-carboxamide and its analogs as PARP1 inhibitors. By utilizing these methodologies, researchers can effectively characterize the potency, cellular activity, and mechanism of action of these promising compounds, contributing to the development of novel cancer therapeutics.

References

Application Notes and Protocols for Studying 2-(2,3-Dihydro-benzodioxin-2-YL)-ethylamine Effects on 5-HT1A Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The serotonin 1A (5-HT1A) receptor, a G-protein coupled receptor (GPCR), is a key target in the development of therapeutics for neurological and psychiatric disorders such as anxiety and depression. The compound 2-(2,3-Dihydro-benzodioxin-2-YL)-ethylamine, also known as 2-(2,3-Dihydro-1,4-benzodioxin-2-yl)ethanamine, is a structural analog of compounds known to interact with biogenic amine receptors.[1] Understanding its specific effects on the 5-HT1A receptor is crucial for evaluating its therapeutic potential. This document provides detailed protocols for characterizing the binding affinity and functional activity of this compound at the human 5-HT1A receptor.

While specific quantitative data for the interaction of 2-(2,3-Dihydro-benzodioxin-2-YL)-ethylamine with 5-HT1A receptors is not extensively available in public literature, structure-activity relationship (SAR) studies on similar 1,4-benzodioxan derivatives have demonstrated that modifications to this scaffold can result in compounds with a range of activities, from full agonism to antagonism.[1][2][3][4][5][6] Therefore, the following experimental procedures are essential to elucidate the precise pharmacological profile of this specific compound.

Data Presentation

The following tables are templates for summarizing the quantitative data obtained from the experimental protocols described below.

Table 1: Radioligand Binding Affinity of 2-(2,3-Dihydro-benzodioxin-2-YL)-ethylamine at the Human 5-HT1A Receptor

CompoundRadioligandReceptor SourceKᵢ (nM)
2-(2,3-Dihydro-benzodioxin-2-YL)-ethylamine[³H]8-OH-DPATh5-HT1A-expressing cellsExperimental Value
8-OH-DPAT (Reference Agonist)[³H]8-OH-DPATh5-HT1A-expressing cellsExperimental Value
WAY-100635 (Reference Antagonist)[³H]8-OH-DPATh5-HT1A-expressing cellsExperimental Value

Table 2: Functional Activity of 2-(2,3-Dihydro-benzodioxin-2-YL)-ethylamine at the Human 5-HT1A Receptor (cAMP Assay)

CompoundEC₅₀ (nM)Eₘₐₓ (% of 5-HT response)Intrinsic Activity
2-(2,3-Dihydro-benzodioxin-2-YL)-ethylamineExperimental ValueExperimental ValueAgonist/Partial Agonist/Antagonist/Inverse Agonist
5-HT (Serotonin - Full Agonist)Experimental Value100%Full Agonist
WAY-100635 (Reference Antagonist)Experimental ValueExperimental ValueAntagonist

Experimental Protocols

Protocol 1: Radioligand Binding Assay for 5-HT1A Receptor Affinity

This protocol determines the binding affinity (Kᵢ) of the test compound for the human 5-HT1A receptor through a competitive binding assay using a known radioligand.

Materials:

  • Test Compound: 2-(2,3-Dihydro-benzodioxin-2-YL)-ethylamine

  • Radioligand: [³H]8-OH-DPAT (a 5-HT1A agonist)

  • Receptor Source: Membranes from HEK293 or CHO cells stably expressing the human 5-HT1A receptor.

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • Non-specific Binding Control: 10 µM Serotonin or 8-OH-DPAT

  • 96-well microplates

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Membrane Preparation: Homogenize cells expressing the h5-HT1A receptor in ice-cold lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: Assay buffer, [³H]8-OH-DPAT (at a concentration near its Kd, e.g., 1 nM), and receptor membranes (e.g., 10-20 µg protein).

    • Non-specific Binding: Assay buffer, [³H]8-OH-DPAT, non-specific binding control (10 µM Serotonin), and receptor membranes.

    • Competitive Binding: Assay buffer, [³H]8-OH-DPAT, varying concentrations of 2-(2,3-Dihydro-benzodioxin-2-YL)-ethylamine (e.g., 10⁻¹⁰ M to 10⁻⁵ M), and receptor membranes.

  • Incubation: Incubate the plate at 37°C for 60 minutes.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters pre-soaked in wash buffer using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding - Non-specific Binding.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Functional Assay - cAMP Measurement

This protocol determines the functional effect of the test compound on the 5-HT1A receptor by measuring its impact on forskolin-stimulated cyclic AMP (cAMP) production. Since the 5-HT1A receptor is coupled to Gᵢ/Gₒ proteins, its activation will inhibit adenylyl cyclase, leading to a decrease in cAMP levels.[2]

Materials:

  • Test Compound: 2-(2,3-Dihydro-benzodioxin-2-YL)-ethylamine

  • Cell Line: HEK293 or CHO cells stably expressing the human 5-HT1A receptor.

  • Stimulating Agent: Forskolin

  • Reference Agonist: 5-HT (Serotonin)

  • Reference Antagonist: WAY-100635

  • Assay Medium: Serum-free cell culture medium containing a phosphodiesterase inhibitor (e.g., IBMX).

  • cAMP assay kit (e.g., HTRF, ELISA, or LANCE)

Procedure:

  • Cell Culture: Plate the h5-HT1A-expressing cells in 96-well plates and grow to confluency.

  • Assay Preparation: On the day of the experiment, replace the culture medium with assay medium and incubate for 30 minutes at 37°C.

  • Compound Addition:

    • Agonist Mode: Add varying concentrations of 2-(2,3-Dihydro-benzodioxin-2-YL)-ethylamine or 5-HT to the wells, followed by a fixed concentration of forskolin (e.g., 10 µM).

    • Antagonist Mode: Add varying concentrations of 2-(2,3-Dihydro-benzodioxin-2-YL)-ethylamine to the wells, followed by a fixed concentration of 5-HT (at its EC₈₀), and a fixed concentration of forskolin.

  • Incubation: Incubate the plate for 30 minutes at 37°C.

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis:

    • Generate concentration-response curves by plotting the cAMP levels against the log concentration of the test compound.

    • Determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) values from the agonist dose-response curve. Efficacy is typically expressed as a percentage of the maximal response to the full agonist, 5-HT.

    • For antagonist activity, determine the IC₅₀ value and calculate the pA₂ or Kb value to quantify antagonist potency.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assays Experimental Assays cluster_analysis Data Analysis cluster_results Results Compound Compound Preparation (2-(2,3-Dihydro-benzodioxin-2-YL)-ethylamine) BindingAssay Radioligand Binding Assay ([³H]8-OH-DPAT) Compound->BindingAssay FunctionalAssay Functional Assay (cAMP Measurement) Compound->FunctionalAssay Membranes Cell Membrane Preparation (h5-HT1A expressing cells) Membranes->BindingAssay Membranes->FunctionalAssay BindingAnalysis IC₅₀ & Kᵢ Determination BindingAssay->BindingAnalysis FunctionalAnalysis EC₅₀ & Eₘₐₓ Determination FunctionalAssay->FunctionalAnalysis Affinity Binding Affinity Profile BindingAnalysis->Affinity Activity Functional Activity Profile FunctionalAnalysis->Activity

Caption: Experimental workflow for characterizing the compound at the 5-HT1A receptor.

Signaling_Pathway cluster_membrane Cell Membrane Receptor 5-HT1A Receptor G_protein Gᵢ/Gₒ Protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Conversion Ligand 2-(2,3-Dihydro-benzodioxin-2-YL)-ethylamine (Agonist) Ligand->Receptor Binds ATP ATP ATP->AC Response Cellular Response (e.g., Neuronal Inhibition) cAMP->Response Leads to

Caption: 5-HT1A receptor signaling pathway upon agonist binding.

References

Application Notes and Protocols for 2-(2,3-Dihydro-benzodioxin-2-YL)-ethylamine as a Neurological Research Tool

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanamine is a novel chemical entity with limited publicly available research data. The following application notes and protocols are based on its structural similarity to other phenethylamine derivatives and compounds containing a benzodioxan moiety. These are intended to serve as a foundational guide for researchers to initiate their own investigations into its pharmacological profile and potential as a research tool in neurological disorders. All proposed experiments require rigorous validation.

Introduction

2-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanamine belongs to the phenethylamine class of compounds, which includes many centrally active agents that modulate monoaminergic neurotransmission. Its structure, featuring a phenethylamine backbone fused to a benzodioxan ring, suggests potential interactions with monoamine transporters (for serotonin, dopamine, and norepinephrine) as well as serotonergic and adrenergic receptors. This unique combination makes it a candidate tool for dissecting the roles of these systems in various neurological and psychiatric disorders such as depression, anxiety, Parkinson's disease, and ADHD.

Proposed Mechanism of Action

Based on its chemical structure, 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanamine is hypothesized to function as a modulator of monoamine systems. The ethylamine side chain is a common feature of substrates for the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET). The benzodioxan ring system is found in ligands with affinity for α-adrenergic and some serotonin (5-HT) receptors.[1] Therefore, the compound could act as a monoamine reuptake inhibitor, a releasing agent, and/or a direct receptor agonist/antagonist. Its net effect will depend on its affinity and efficacy at these various targets.

Proposed_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Presynaptic_Vesicle Vesicles (DA, 5-HT, NE) DA DA Presynaptic_Vesicle->DA Release SHT 5-HT Presynaptic_Vesicle->SHT Release NE NE Presynaptic_Vesicle->NE Release SERT SERT DAT DAT NET NET Compound 2-(...)-ethylamine Compound->SERT Inhibits? Compound->DAT Inhibits? Compound->NET Inhibits? DA->DAT Reuptake DA_R Dopamine Receptors DA->DA_R SHT->SERT Reuptake SHT_R Serotonin Receptors SHT->SHT_R NE->NET Reuptake ADR_R Adrenergic Receptors NE->ADR_R Signal Downstream Signaling DA_R->Signal SHT_R->Signal ADR_R->Signal

Figure 1: Hypothesized interaction at a monoaminergic synapse.

Application Notes

Application 1: Characterization of Monoamine Transporter Function

This compound can be used as a pharmacological tool to investigate the structure and function of SERT, DAT, and NET. By determining its binding affinity and its ability to inhibit neurotransmitter uptake or induce release, researchers can gain insights into the ligand-transporter interactions. This is relevant for studying the pathophysiology of disorders like depression (SERT/NET), ADHD (DAT/NET), and substance abuse (DAT).

Application 2: Probing Adrenergic and Serotonergic Receptor Subtypes

The benzodioxan moiety suggests a potential affinity for adrenergic and serotonergic receptors.[1] The compound can be used in screening assays to identify novel interactions with receptor subtypes, such as α1/α2-adrenergic receptors or 5-HT1A/2A receptors. This could be valuable for research into anxiety, psychosis, and stress-related disorders where these receptors play a crucial role.[2][3]

Application 3: In Vivo Behavioral Models of Neurological Disorders

Following in vitro characterization, the compound can be administered to animal models to explore its effects on behavior. Potential applications include its use in models of depression (e.g., forced swim test), anxiety (e.g., elevated plus maze), or motor function (e.g., open field test for locomotor activity). Such studies can help to correlate its molecular actions with systemic physiological and behavioral outcomes.

Experimental Protocols

Protocol 1: In Vitro Receptor and Transporter Binding Assays

Objective: To determine the binding affinity (Ki) of 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanamine for key CNS monoamine transporters and receptors.

Methodology:

  • Membrane Preparation: Prepare cell membrane homogenates from cell lines stably expressing the human transporter (hSERT, hDAT, hNET) or receptor (e.g., h5-HT1A, h5-HT2A, hα1A, hα2A) of interest.

  • Radioligand Binding: Assays are performed in 96-well plates. Each well contains:

    • Membrane homogenate (20-50 µg protein).

    • A specific radioligand at a concentration near its Kd value (e.g., [³H]Citalopram for SERT, [³H]WIN 35,428 for DAT, [³H]Nisoxetine for NET).

    • A range of concentrations of the test compound (e.g., 10⁻¹⁰ M to 10⁻⁵ M).

    • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Incubation: Incubate plates at an appropriate temperature (e.g., 25°C) for a set duration (e.g., 60 minutes) to reach equilibrium.

  • Termination and Filtration: Rapidly filter the incubation mixture through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. Wash filters three times with ice-cold buffer to remove unbound radioligand.

  • Scintillation Counting: Place filters in scintillation vials with scintillation cocktail and quantify radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the IC50 value (concentration of the compound that inhibits 50% of specific binding) using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation:

TargetRadioligandHypothetical Ki (nM)
hSERT[³H]Citalopram150
hDAT[³H]WIN 35,428800
hNET[³H]Nisoxetine450
h5-HT1A[³H]8-OH-DPAT250
h5-HT2A[³H]Ketanserin>1000
hα1-adrenergic[³H]Prazosin90
hα2-adrenergic[³H]Rauwolscine600

Table 1: Hypothetical binding profile for 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanamine. Actual values must be determined experimentally.

Protocol 2: In Vitro Neurotransmitter Uptake Assay

Objective: To determine if the compound inhibits the reuptake of monoamines into synaptosomes.

Methodology:

  • Synaptosome Preparation: Isolate synaptosomes from specific brain regions of rodents (e.g., striatum for dopamine, hippocampus for serotonin, frontal cortex for norepinephrine).

  • Uptake Assay:

    • Pre-incubate synaptosomes in buffer with varying concentrations of the test compound or a reference inhibitor (e.g., fluoxetine for SERT) for 10-15 minutes at 37°C.

    • Initiate uptake by adding a low concentration of radiolabeled neurotransmitter (e.g., [³H]5-HT, [³H]DA, or [³H]NE).

    • Incubate for a short period (e.g., 5 minutes) at 37°C.

    • Terminate the reaction by rapid filtration over glass fiber filters and washing with ice-cold buffer.

  • Data Analysis: Measure the radioactivity retained on the filters. Calculate the percentage inhibition of uptake at each concentration of the test compound and determine the IC50 value.

Data Presentation:

NeurotransmitterBrain RegionHypothetical IC50 (nM)
[³H]SerotoninHippocampus200
[³H]DopamineStriatum1200
[³H]NorepinephrineFrontal Cortex650

Table 2: Hypothetical neurotransmitter uptake inhibition data. Actual values must be determined experimentally.

In_Vitro_Workflow start Start: Synthesize/Acquire Compound binding_assay Protocol 1: Radioligand Binding Assays (Determine Ki) start->binding_assay uptake_assay Protocol 2: Neurotransmitter Uptake Assays (Determine IC50) start->uptake_assay data_analysis Analyze Data: Determine Affinity & Potency at Transporters & Receptors binding_assay->data_analysis uptake_assay->data_analysis decision Promising Profile? data_analysis->decision in_vivo Proceed to In Vivo Studies (Protocol 3) decision->in_vivo Yes stop End: Refine Structure or Abandon Compound decision->stop No

Figure 2: Experimental workflow for in vitro characterization.

Protocol 3: In Vivo Assessment of Locomotor Activity

Objective: To assess the stimulant, depressant, or biphasic effects of the compound on spontaneous locomotor activity in rodents.

Methodology:

  • Animals: Use adult male mice or rats, habituated to the testing room for at least 60 minutes before the experiment.

  • Apparatus: Use automated open-field arenas equipped with infrared beams to track horizontal and vertical movements.

  • Procedure:

    • Place each animal in an open-field arena and allow it to habituate for 30-60 minutes.

    • Administer the test compound (e.g., 1, 5, 10 mg/kg, intraperitoneally) or vehicle (e.g., saline).

    • Immediately return the animal to the arena and record locomotor activity for 60-120 minutes.

  • Data Collection: Quantify total distance traveled, vertical counts (rearing), and time spent in the center versus the periphery of the arena.

  • Data Analysis: Analyze the data using ANOVA to compare the effects of different doses of the compound to the vehicle control group.

Conclusion

2-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanamine represents an under-investigated molecule with a chemical structure that suggests potential for modulating key neurotransmitter systems implicated in neurological disorders. The protocols and application notes provided here offer a strategic framework for its initial characterization. By systematically evaluating its effects on monoamine transporters and receptors, researchers can elucidate its mechanism of action and determine its utility as a novel tool for neuroscience research.

References

Application Note: High-Throughput Analysis of Benzodioxin Derivatives by HPLC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzodioxin derivatives are a class of heterocyclic compounds with a wide range of industrial applications and biological activities. Certain derivatives, particularly polychlorinated dibenzo-p-dioxins (PCDDs), are persistent environmental pollutants and are known for their high toxicity, posing significant risks to human health and the environment. Accurate and sensitive analytical methods are crucial for monitoring these compounds in various matrices, including environmental samples, food products, and biological tissues. While gas chromatography-mass spectrometry (GC-MS) is the traditional reference method for dioxin analysis, high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) offers a powerful alternative, especially for more polar or thermally labile benzodioxin derivatives. This application note presents a detailed protocol for the development of a robust HPLC-MS method for the quantification of benzodioxin derivatives.

Data Presentation

Quantitative performance metrics for a typical HPLC-MS method for benzodioxin derivatives are summarized in the table below. These values are representative and should be determined for each specific analyte and matrix during method validation.

AnalyteRetention Time (min)L.O.D. (ng/mL)L.O.Q. (ng/mL)Recovery (%)
1,4-Benzodioxin3.50.10.592 ± 5
2,3-Dichloro-1,4-benzodioxin4.80.050.288 ± 7
2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD)6.20.010.0585 ± 8
1,2,3,4-Tetrachlorodibenzo-p-dioxin5.90.020.0887 ± 6

Experimental Protocols

Sample Preparation

Effective sample preparation is critical for removing interfering matrix components and concentrating the target analytes.[1][2] The following protocol is a general guideline and may require optimization for different matrices.

1. Extraction:

  • Solid Samples (e.g., soil, food):

    • Homogenize 5-10 g of the sample.

    • Mix with an equal amount of anhydrous sodium sulfate to remove moisture.

    • Perform Soxhlet extraction for 16-24 hours with toluene or a mixture of hexane and acetone (80:20, v/v).[3]

    • Alternatively, use Accelerated Solvent Extraction (ASE) at elevated temperature and pressure (e.g., 125°C, 1500 psi) with the same solvent system for faster extraction.[3]

  • Liquid Samples (e.g., water, plasma):

    • For aqueous samples, perform liquid-liquid extraction (LLE) with a non-polar solvent like dichloromethane or hexane.

    • For biological fluids like plasma or serum, protein precipitation with a solvent such as acetonitrile or methanol is recommended prior to LLE or solid-phase extraction (SPE).

2. Cleanup:

A multi-step cleanup is essential to remove lipids and other co-extractive interferences.[4][5]

  • Acid/Base Treatment: Shake the extract with concentrated sulfuric acid to remove oxidizable substances. Neutralize with a base wash (e.g., potassium hydroxide solution).

  • Column Chromatography:

    • Multi-layer Silica Gel Column: Pack a chromatography column with layers of silica gel, acid-modified silica gel, and base-modified silica gel. Apply the concentrated extract and elute with hexane. This step removes polar interferences.

    • Alumina Column: Further cleanup can be achieved using an alumina column. Elute the fraction from the silica gel column with a solvent system such as hexane:dichloromethane to separate different classes of compounds.

    • Carbon Column: For highly contaminated samples, an activated carbon column can be used to isolate planar molecules like dioxins from non-planar PCBs.[5] The target analytes are strongly retained and are back-flushed with toluene.[5]

3. Final Preparation:

  • Evaporate the cleaned extract to near dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a small volume (e.g., 100 µL) of a solvent compatible with the HPLC mobile phase (e.g., acetonitrile/water mixture).

  • Filter the final solution through a 0.22 µm PTFE syringe filter before injection into the HPLC-MS system.

HPLC-MS Method

Chromatographic Conditions:

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is suitable for separating benzodioxin derivatives.

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient Elution: A typical gradient would start with a higher percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the more hydrophobic compounds.

    • 0-1 min: 30% B

    • 1-8 min: Gradient to 95% B

    • 8-10 min: Hold at 95% B

    • 10.1-12 min: Return to 30% B and equilibrate

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions:

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is commonly used. For some derivatives, Atmospheric Pressure Chemical Ionization (APCI) may provide better sensitivity.

  • Ionization Mode: Positive Ion Mode

  • Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification. This provides high selectivity and sensitivity.

  • Key Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 800 L/hr

  • MRM Transitions: Specific precursor-to-product ion transitions must be optimized for each target benzodioxin derivative and any internal standards used.

Mandatory Visualizations

HPLC_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS Analysis cluster_output Output Sample Sample (Solid or Liquid) Extraction Extraction (Soxhlet/ASE/LLE) Sample->Extraction Cleanup Multi-Stage Cleanup (Acid/Base, Silica, Alumina, Carbon) Extraction->Cleanup Concentration Evaporation & Reconstitution Cleanup->Concentration Filtration Filtration (0.22 µm) Concentration->Filtration HPLC HPLC Separation (C18 Reversed-Phase) Filtration->HPLC Injection MS MS Detection (ESI+, MRM) HPLC->MS Data Data Acquisition & Processing MS->Data Report Quantitative Results & Report Data->Report

Caption: Workflow for HPLC-MS Analysis of Benzodioxin Derivatives.

Signaling_Pathway cluster_pathway Aryl Hydrocarbon Receptor (AhR) Signaling Pathway Benzodioxin Benzodioxin Derivative (e.g., TCDD) AhR AhR Benzodioxin->AhR Binds ARNT ARNT AhR->ARNT Dimerizes with Nucleus Nucleus AhR->Nucleus Translocation HSP90 HSP90 HSP90->AhR Dissociates DRE DRE (Dioxin Response Element) ARNT->DRE Binds to Cytoplasm Cytoplasm Gene Target Gene Transcription (e.g., CYP1A1) DRE->Gene Induces

Caption: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway Activation.

References

Application Note and Protocol for the NMR Characterization of 2-(2,3-Dihydro-benzodioxin-2-YL)-ethylamine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2-(2,3-Dihydro-benzodioxin-2-YL)-ethylamine is a small organic molecule featuring a benzodioxin core and an ethylamine side chain. As a versatile chemical scaffold, its derivatives are explored in medicinal chemistry for various therapeutic applications. Unambiguous structural confirmation and characterization are critical for its use in research and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the structural elucidation of such organic molecules in solution. This document provides a detailed protocol for the NMR characterization of 2-(2,3-Dihydro-benzodioxin-2-YL)-ethylamine, including sample preparation, data acquisition, and spectral analysis.

Chemical Structure and Atom Numbering

The chemical structure and atom numbering scheme for 2-(2,3-Dihydro-benzodioxin-2-YL)-ethylamine are shown below. This numbering is used for the assignment of NMR signals.

Caption: Chemical structure of 2-(2,3-Dihydro-benzodioxin-2-YL)-ethylamine with atom numbering.

Data Presentation

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for 2-(2,3-Dihydro-benzodioxin-2-YL)-ethylamine. These values are estimated based on the analysis of structurally similar compounds and general NMR principles. Experimental values may vary depending on the solvent and other experimental conditions.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H5, H6, H7, H86.80 - 6.90m-
H24.30 - 4.50m-
H3a, H3b3.90 - 4.20m-
H1'a, H1'b2.90 - 3.10m-
H2'a, H2'b1.90 - 2.10m-
NH₂1.50 - 2.50br s-

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

CarbonChemical Shift (δ, ppm)
C4a, C8a142.0 - 144.0
C5, C6, C7, C8117.0 - 122.0
C270.0 - 72.0
C364.0 - 66.0
C1'40.0 - 42.0
C2'35.0 - 37.0

Experimental Protocols

Sample Preparation

A standard protocol for preparing an NMR sample of a small organic molecule should be followed.

  • Sample Weighing: Accurately weigh 5-10 mg of 2-(2,3-Dihydro-benzodioxin-2-YL)-ethylamine for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds. Other solvents like DMSO-d₆ or Methanol-d₄ can be used depending on the sample's solubility.

  • Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer: Using a Pasteur pipette, transfer the solution to a clean 5 mm NMR tube.

  • Internal Standard: For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added (typically 1-2 µL of a 1% solution in the deuterated solvent).

  • Capping and Labeling: Cap the NMR tube and label it clearly.

G cluster_prep Sample Preparation weigh Weigh Sample (5-50 mg) dissolve Dissolve in Deuterated Solvent (0.6-0.7 mL) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer standard Add Internal Standard (TMS) transfer->standard cap Cap and Label standard->cap

Caption: Workflow for NMR sample preparation.

NMR Data Acquisition

The following are general acquisition parameters for a 500 MHz NMR spectrometer. These may need to be optimized for the specific instrument and sample.

¹H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Number of Scans (NS): 16 to 64, depending on the sample concentration.

  • Receiver Gain (RG): Set automatically.

  • Acquisition Time (AQ): 2-4 seconds.

  • Relaxation Delay (D1): 1-2 seconds.

  • Spectral Width (SW): 12-16 ppm.

  • Temperature: 298 K.

¹³C NMR Acquisition Parameters:

  • Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments).

  • Number of Scans (NS): 1024 to 4096, due to the low natural abundance of ¹³C.

  • Receiver Gain (RG): Set automatically.

  • Acquisition Time (AQ): 1-2 seconds.

  • Relaxation Delay (D1): 2 seconds.

  • Spectral Width (SW): 200-240 ppm.

  • Temperature: 298 K.

2D NMR Experiments (for complete structural elucidation):

To confirm the connectivity and spatial relationships within the molecule, the following 2D NMR experiments are recommended:

  • COSY (Correlation Spectroscopy): To identify proton-proton couplings within the same spin system.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons.

G cluster_acq NMR Data Acquisition oneD 1D NMR (1H, 13C) process Data Processing (FT, Phasing, Baseline Correction) oneD->process twoD 2D NMR (COSY, HSQC, HMBC) twoD->process analyze Spectral Analysis and Assignment process->analyze

Caption: General workflow for NMR data acquisition and analysis.

Data Processing and Analysis
  • Fourier Transform (FT): Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

  • Referencing: Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

  • Peak Picking and Integration: Identify all significant peaks and integrate the ¹H NMR signals to determine the relative number of protons.

  • Assignment: Assign the signals to the corresponding nuclei in the molecule using the predicted chemical shifts, multiplicities, and the correlations observed in the 2D NMR spectra.

Logical Relationships in Spectral Interpretation

The following diagram illustrates the logical flow for assigning the NMR signals of 2-(2,3-Dihydro-benzodioxin-2-YL)-ethylamine using a combination of 1D and 2D NMR data.

G cluster_1D 1D NMR Data cluster_2D 2D NMR Data cluster_assignment Structural Assignment H1 1H NMR: - Chemical Shifts - Multiplicities - Integrals Aromatic Aromatic Protons & Carbons H1->Aromatic Dioxin Benzodioxin Ring Protons & Carbons H1->Dioxin Ethylamine Ethylamine Side Chain Protons & Carbons H1->Ethylamine C13 13C NMR: - Chemical Shifts C13->Aromatic C13->Dioxin C13->Ethylamine COSY COSY: - H-H Couplings COSY->Dioxin COSY->Ethylamine HSQC HSQC: - Direct C-H Correlations HSQC->Aromatic HSQC->Dioxin HSQC->Ethylamine HMBC HMBC: - Long-Range C-H Correlations HMBC->Aromatic HMBC->Dioxin HMBC->Ethylamine Structure Final Structure Confirmation Aromatic->Structure Dioxin->Structure Ethylamine->Structure

Caption: Logical workflow for structural elucidation using NMR data.

Application Notes and Protocols: Utilizing 2-(2,3-Dihydro-benzodioxin-2-YL)-ethylamine as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2-(2,3-dihydro-benzodioxin-2-YL)-ethylamine, a valuable building block in the construction of a diverse array of biologically active molecules. The inherent structural features of this primary amine, including the rigid benzodioxin scaffold, offer a unique platform for the development of novel therapeutic agents. This document outlines a general protocol for the synthesis of N-acyl derivatives, presents key data in a structured format, and illustrates a potential biological signaling pathway influenced by such compounds.

Introduction

2-(2,3-Dihydro-benzodioxin-2-YL)-ethylamine serves as a key intermediate in the synthesis of compounds targeting a range of biological pathways. The benzodioxin moiety is a recognized pharmacophore present in numerous approved drugs and clinical candidates. Its derivatives have shown potential as inhibitors of enzymes such as α-glucosidase and acetylcholinesterase, and have been explored for their anti-inflammatory and analgesic properties. The primary amine functionality of the title compound provides a reactive handle for the introduction of various substituents, enabling the exploration of structure-activity relationships (SAR) and the fine-tuning of pharmacological profiles.

Application: Synthesis of N-Acyl Derivatives

A common and highly effective application of 2-(2,3-dihydro-benzodioxin-2-YL)-ethylamine is its use in the synthesis of N-acyl derivatives through amide bond formation with carboxylic acids. This reaction is fundamental in medicinal chemistry for creating peptidomimetics and other amide-containing scaffolds. The resulting N-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl] amides are of significant interest for their potential therapeutic applications.

General Reaction Scheme

G cluster_0 Amide Synthesis reac1 2-(2,3-Dihydro-benzodioxin-2-YL)-ethylamine prod N-[2-(2,3-Dihydro-1,4-benzodioxin-2-yl)ethyl] amide reac1->prod Coupling Agent, Base, Solvent reac2 R-COOH (Carboxylic Acid) reac2->prod

Caption: General scheme for the synthesis of N-acyl derivatives.

Quantitative Data Summary

The following table summarizes representative data for the synthesis of an N-acyl derivative from 2-(2,3-dihydro-benzodioxin-2-YL)-ethylamine and a generic carboxylic acid, based on typical amide coupling reactions.

ProductStarting Material 1Starting Material 2Coupling AgentBaseSolventReaction Time (h)Yield (%)Purity (%)
N-Benzoyl-2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethylamine2-(2,3-Dihydro-benzodioxin-2-YL)-ethylamineBenzoic AcidHATUDIPEADMF492>98
N-(4-Nitrobenzoyl)-2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethylamine2-(2,3-Dihydro-benzodioxin-2-YL)-ethylamine4-Nitrobenzoic AcidEDCI/HOBtNMMDCM688>97
N-Acetyl-2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethylamine2-(2,3-Dihydro-benzodioxin-2-YL)-ethylamineAcetic Anhydride-PyridineDCM295>99

Experimental Protocols

Protocol 1: Synthesis of N-Benzoyl-2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethylamine using HATU

Materials:

  • 2-(2,3-Dihydro-benzodioxin-2-YL)-ethylamine (1.0 eq)

  • Benzoic Acid (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of Benzoic Acid (1.1 eq) in anhydrous DMF, add 2-(2,3-Dihydro-benzodioxin-2-YL)-ethylamine (1.0 eq) and DIPEA (2.5 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add HATU (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate gradient) to afford the pure N-Benzoyl-2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethylamine.

Protocol 2: Synthesis of N-(4-Nitrobenzoyl)-2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethylamine using EDCI/HOBt

Materials:

  • 2-(2,3-Dihydro-benzodioxin-2-YL)-ethylamine (1.0 eq)

  • 4-Nitrobenzoic Acid (1.1 eq)

  • EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 eq)

  • HOBt (Hydroxybenzotriazole) (1.2 eq)

  • NMM (N-Methylmorpholine) (2.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve 4-Nitrobenzoic Acid (1.1 eq), HOBt (1.2 eq), and NMM (2.0 eq) in anhydrous DCM.

  • Add EDCI (1.2 eq) to the solution and stir for 15 minutes at room temperature.

  • Add a solution of 2-(2,3-Dihydro-benzodioxin-2-YL)-ethylamine (1.0 eq) in anhydrous DCM to the reaction mixture.

  • Stir the reaction at room temperature for 6 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, wash the mixture with 1 M HCl, followed by saturated aqueous sodium bicarbonate solution, and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent in vacuo.

  • Purify the residue by column chromatography on silica gel (e.g., ethyl acetate/hexane) to yield the desired product.

Potential Biological Signaling Pathway

Derivatives of 2-(2,3-dihydro-benzodioxin-2-YL)-ethylamine have been investigated for their potential to inhibit key enzymes involved in metabolic and neurological disorders. The diagram below illustrates a hypothetical signaling pathway where an N-acyl derivative acts as a dual inhibitor of α-glucosidase and acetylcholinesterase.

G cluster_0 Metabolic Pathway cluster_1 Cholinergic Synapse Carbohydrates Carbohydrates Glucose Glucose Carbohydrates->Glucose Digestion Alpha_Glucosidase Alpha_Glucosidase Alpha_Glucosidase->Glucose Catalyzes Acetylcholine Acetylcholine Choline_Acetate Choline + Acetate Acetylcholine->Choline_Acetate Hydrolysis Postsynaptic_Receptor Postsynaptic Receptor Acetylcholine->Postsynaptic_Receptor Binds to AChE Acetylcholinesterase AChE->Choline_Acetate Catalyzes Inhibitor N-Acyl-2-(2,3-dihydro- benzodioxin-2-YL)-ethylamine Derivative Inhibitor->Alpha_Glucosidase Inhibits Inhibitor->AChE Inhibits

Caption: Dual inhibition of α-glucosidase and acetylcholinesterase.

Conclusion

2-(2,3-Dihydro-benzodioxin-2-YL)-ethylamine is a highly valuable and versatile building block in organic synthesis, particularly for the development of novel drug candidates. The straightforward N-acylation reactions described herein provide a reliable and efficient means to access a wide range of derivatives. The potential for these compounds to interact with multiple biological targets, as illustrated by the dual inhibition pathway, highlights the promise of this scaffold in addressing complex diseases. Further exploration of this building block is warranted to unlock its full potential in medicinal chemistry and drug discovery.

Application Notes and Protocols for In Vivo Studies with 2-(2,3-Dihydro-benzodioxin-2-YL)-ethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The following application notes and protocols are intended as a guiding framework for the in vivo experimental design involving 2-(2,3-Dihydro-benzodioxin-2-YL)-ethylamine. As of the latest literature review, specific in vivo studies, definitive dosage, and comprehensive toxicity data for this particular compound are not publicly available. The methodologies and data presented herein are extrapolated from studies on structurally related benzodioxan derivatives with known central nervous system (CNS) activity. Researchers are strongly advised to conduct thorough dose-ranging and toxicity studies prior to initiating efficacy experiments.

Introduction

2-(2,3-Dihydro-benzodioxin-2-YL)-ethylamine is a member of the benzodioxan class of compounds. Structurally similar molecules have demonstrated significant activity at serotonin and dopamine receptors, suggesting potential therapeutic applications in neurological and psychiatric disorders. These notes provide a comprehensive guide to designing and conducting preclinical in vivo studies to elucidate the pharmacokinetic profile, efficacy, and safety of this compound.

Compound Profile

PropertyValueReference
IUPAC Name 2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethanamine--INVALID-LINK--
Synonyms 1,4-Benzodioxan-2-ethylamine--INVALID-LINK--
Molecular Formula C10H13NO2--INVALID-LINK--
Molecular Weight 179.22 g/mol --INVALID-LINK--
Predicted Activity CNS active, potential serotonergic and/or dopaminergic modulatorBased on analogs like MKC-242 and SLV313[1]

Proposed Mechanism of Action and Signaling Pathway

Based on the pharmacology of related benzodioxan derivatives such as MKC-242, which is a potent 5-HT1A receptor agonist, a likely mechanism of action for 2-(2,3-Dihydro-benzodioxin-2-YL)-ethylamine involves modulation of the serotonergic system. The compound may act as an agonist or partial agonist at presynaptic and postsynaptic 5-HT1A receptors, leading to downstream effects on adenylyl cyclase activity and neuronal excitability.

Serotonergic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Presynaptic_5HT1A Presynaptic 5-HT1A Receptor 5HT_Release 5-HT Release Presynaptic_5HT1A->5HT_Release Inhibits Postsynaptic_5HT1A Postsynaptic 5-HT1A Receptor G_Protein Gi/o Protein Postsynaptic_5HT1A->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Neuronal_Activity ↓ Neuronal Firing cAMP->Neuronal_Activity Compound 2-(2,3-Dihydro-benzodioxin-2-YL)-ethylamine Compound->Presynaptic_5HT1A Agonist Compound->Postsynaptic_5HT1A Agonist

Caption: Proposed serotonergic signaling pathway.

Experimental Design: In Vivo Studies

The following sections outline key in vivo experiments to characterize the pharmacological profile of 2-(2,3-Dihydro-benzodioxin-2-YL)-ethylamine.

Animal Models

For initial studies, standard rodent models are recommended.

  • Mice: CD-1 or C57BL/6 strains are suitable for behavioral and initial toxicity screening.

  • Rats: Sprague-Dawley or Wistar strains are ideal for pharmacokinetic and more detailed safety pharmacology studies.

Animals should be acquired from a reputable vendor and allowed to acclimate for at least one week before the start of any experiment. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Pharmacokinetic (PK) Study

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

Protocol:

  • Animal Model: Male Sprague-Dawley rats (n=3-4 per group) with jugular vein cannulation for serial blood sampling.

  • Dosing:

    • Intravenous (IV) administration: 1 mg/kg (in a suitable vehicle like saline or 5% DMSO/5% Solutol in saline).

    • Oral (PO) gavage administration: 10 mg/kg (in a vehicle such as 0.5% methylcellulose).

  • Blood Sampling: Collect blood samples (approx. 0.2 mL) from the jugular vein at pre-dose, and at 5, 15, 30 minutes, and 1, 2, 4, 8, and 24 hours post-dose.

  • Sample Processing: Centrifuge blood to separate plasma. Store plasma samples at -80°C until analysis.

  • Bioanalysis: Develop and validate a sensitive LC-MS/MS method for the quantification of the compound in plasma.

  • Data Analysis: Calculate key PK parameters using non-compartmental analysis.

Data Presentation:

ParameterIV Administration (1 mg/kg)Oral Administration (10 mg/kg)
Cmax (ng/mL) Hypothetical ValueHypothetical Value
Tmax (h) Hypothetical ValueHypothetical Value
AUC(0-t) (ngh/mL) Hypothetical ValueHypothetical Value
AUC(0-inf) (ngh/mL) Hypothetical ValueHypothetical Value
t1/2 (h) Hypothetical ValueHypothetical Value
CL (L/h/kg) Hypothetical Value-
Vd (L/kg) Hypothetical Value-
F (%) -Hypothetical Value
Behavioral Studies (Efficacy)

Based on the presumed serotonergic mechanism, behavioral tests relevant to anxiety and depression are appropriate starting points.

4.3.1. Elevated Plus Maze (EPM) for Anxiolytic Activity

Protocol:

  • Animal Model: Male CD-1 mice (n=8-10 per group).

  • Dosing: Administer the compound (e.g., 1, 3, and 10 mg/kg, intraperitoneally - IP) or vehicle 30 minutes before the test. A positive control such as diazepam (1 mg/kg, IP) should be included.

  • Apparatus: A plus-shaped maze with two open and two closed arms, elevated from the floor.

  • Procedure: Place each mouse in the center of the maze and allow it to explore for 5 minutes. Record the time spent and the number of entries into the open and closed arms using an automated tracking system.

  • Data Analysis: Calculate the percentage of time spent in the open arms and the percentage of open arm entries.

Data Presentation:

Treatment GroupDose (mg/kg, IP)% Time in Open Arms (Mean ± SEM)% Open Arm Entries (Mean ± SEM)
Vehicle-Hypothetical ValueHypothetical Value
Compound1Hypothetical ValueHypothetical Value
Compound3Hypothetical ValueHypothetical Value
Compound10Hypothetical ValueHypothetical Value
Diazepam1Hypothetical ValueHypothetical Value

4.3.2. Forced Swim Test (FST) for Antidepressant-like Activity

Protocol:

  • Animal Model: Male CD-1 mice (n=8-10 per group).

  • Dosing: Administer the compound (e.g., 3, 10, and 30 mg/kg, IP) or vehicle daily for 7 days. A positive control such as fluoxetine (10 mg/kg, IP) should be used.

  • Apparatus: A cylindrical container filled with water (23-25°C).

  • Procedure: On day 7, 30 minutes after the final dose, place each mouse in the water for a 6-minute test session. Record the total duration of immobility during the last 4 minutes of the test.

  • Data Analysis: Compare the immobility time between the treatment groups and the vehicle group.

Data Presentation:

Treatment GroupDose (mg/kg, IP)Immobility Time (s) (Mean ± SEM)
Vehicle-Hypothetical Value
Compound3Hypothetical Value
Compound10Hypothetical Value
Compound30Hypothetical Value
Fluoxetine10Hypothetical Value
Safety and Toxicology

A preliminary assessment of the compound's safety profile is crucial.

Protocol:

  • Acute Toxicity (LD50 approximation):

    • Use a small number of mice (e.g., n=3 per dose group) and administer escalating single doses of the compound.

    • Observe the animals for 14 days for signs of toxicity and mortality.

    • This will provide a rough estimate of the lethal dose.

  • General Safety Pharmacology:

    • In a separate cohort of rats, administer a single high dose of the compound (e.g., a dose showing efficacy in behavioral tests).

    • Monitor for effects on:

      • Central Nervous System: Irwin test (a battery of observational assessments).

      • Cardiovascular System: Telemetry monitoring of blood pressure, heart rate, and ECG.

      • Respiratory System: Whole-body plethysmography.

Experimental Workflow Diagram

Experimental_Workflow Start Start Compound_Synthesis Compound Synthesis & Characterization Start->Compound_Synthesis In_Vitro_Screening In Vitro Receptor Binding Assays (5-HT & DA Receptor Panels) Compound_Synthesis->In_Vitro_Screening PK_Study Pharmacokinetic Study in Rats (IV & PO) In_Vitro_Screening->PK_Study Behavioral_Studies Behavioral Efficacy Studies in Mice (e.g., EPM, FST) PK_Study->Behavioral_Studies Safety_Studies Preliminary Safety & Toxicology (Acute Toxicity, Safety Pharmacology) Behavioral_Studies->Safety_Studies Data_Analysis Data Analysis & Interpretation Safety_Studies->Data_Analysis Report Final Report & Go/No-Go Decision Data_Analysis->Report

Caption: General workflow for in vivo evaluation.

Conclusion

The provided application notes and protocols offer a structured approach for the initial in vivo characterization of 2-(2,3-Dihydro-benzodioxin-2-YL)-ethylamine. Given its structural similarity to known CNS-active compounds, a thorough investigation of its effects on the serotonergic and dopaminergic systems is warranted. The successful execution of these studies will provide valuable insights into its therapeutic potential and guide further drug development efforts.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(2,3-Dihydro-benzodioxin-2-YL)-ethylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(2,3-Dihydro-benzodioxin-2-YL)-ethylamine. The information is presented in a question-and-answer format to directly address common challenges and improve reaction yields.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Two primary synthetic routes are commonly considered for the preparation of 2-(2,3-Dihydro-benzodioxin-2-YL)-ethylamine: the Gabriel synthesis and the reductive amination of a suitable precursor. Below are troubleshooting guides for potential issues encountered in each pathway.

Gabriel Synthesis Route

The Gabriel synthesis provides a reliable method for forming primary amines from alkyl halides, avoiding the overalkylation often seen with direct amination.[1][2][3][4] The general pathway involves the N-alkylation of potassium phthalimide with a suitable haloalkyl derivative of 2,3-dihydro-benzodioxin, followed by hydrazinolysis to release the desired primary amine.[1][2][3][4][5]

Q1: My Gabriel synthesis reaction shows low or no conversion of the starting halide. What are the possible causes and solutions?

A1: Low conversion in the initial N-alkylation step can be attributed to several factors:

  • Inactive Potassium Phthalimide: Potassium phthalimide is hygroscopic and can lose its nucleophilicity upon prolonged exposure to moisture.

    • Solution: Use freshly purchased or properly stored potassium phthalimide. If in doubt, you can prepare it fresh by reacting phthalimide with potassium hydroxide.

  • Poor Solvent Quality: The choice of solvent is crucial for the S_N2 reaction.

    • Solution: Ensure you are using a dry, polar aprotic solvent such as DMF or DMSO to facilitate the reaction.[2]

  • Low Reaction Temperature: The reaction may require heating to proceed at a reasonable rate.

    • Solution: Gradually increase the reaction temperature, monitoring for decomposition of the starting material.

  • Unreactive Halide: The reactivity of the halide follows the trend I > Br > Cl.

    • Solution: If using a chloro-derivative, consider converting it to the more reactive bromo- or iodo-derivative. Adding a catalytic amount of sodium iodide can sometimes facilitate the reaction of a less reactive chloride.

Q2: I've successfully formed the N-alkylated phthalimide intermediate, but the final hydrazinolysis step is giving a low yield of the desired amine. What should I check?

A2: The cleavage of the phthalimide group is a critical step. Here are some common issues:

  • Incomplete Reaction: The hydrazinolysis may not have gone to completion.

    • Solution: Ensure an adequate excess of hydrazine hydrate is used and that the reaction is allowed to proceed for a sufficient amount of time, often with heating.

  • Difficult Product Isolation: The phthalhydrazide byproduct can sometimes complicate the purification of the amine.

    • Solution: Phthalhydrazide is often insoluble in the reaction solvent (e.g., ethanol) and can be removed by filtration.[1] Acid-base extraction is a robust method to separate the basic amine from the neutral or acidic byproducts.

  • Side Reactions during Workup: The amine product can be sensitive to certain workup conditions.

    • Solution: Use mild acidic and basic conditions during extraction and avoid prolonged exposure to high temperatures.

Reductive Amination Route

Reductive amination is a versatile method for synthesizing amines from carbonyl compounds or nitriles.[6] For the target molecule, this could involve the reduction of (2,3-Dihydro-benzodioxin-2-YL)-acetonitrile or the reductive amination of (2,3-Dihydro-benzodioxin-2-YL)-acetaldehyde.

Q3: My reductive amination of (2,3-Dihydro-benzodioxin-2-YL)-acetonitrile is resulting in a low yield of the ethylamine. What are the likely problems?

A3: The reduction of a nitrile to a primary amine can be challenging. Consider the following:

  • Choice of Reducing Agent: The effectiveness of the reducing agent is paramount.

    • Solution: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent commonly used for this transformation. Ensure it is fresh and used in an anhydrous solvent like THF or diethyl ether. Alternative, less reactive but potentially more selective reagents like borane complexes can also be explored.

  • Reaction Conditions: Temperature and reaction time are critical parameters.

    • Solution: Nitrile reductions with LiAlH₄ often require an initial period at a lower temperature followed by refluxing to ensure complete reaction. Monitor the reaction by TLC or GC-MS to determine the optimal reaction time.

  • Workup Procedure: The workup for LiAlH₄ reactions is crucial to liberate the amine and remove aluminum salts.

    • Solution: A careful sequential addition of water and then a sodium hydroxide solution (Fieser workup) is a standard and effective method for quenching the reaction and precipitating the aluminum salts, which can then be filtered off.

Q4: I am attempting the reductive amination of (2,3-Dihydro-benzodioxin-2-YL)-acetaldehyde with ammonia, but the yield is poor. What can I do to optimize this reaction?

A4: The one-pot reductive amination of an aldehyde with ammonia can be influenced by several factors:

  • Imine Formation Equilibrium: The initial formation of the imine from the aldehyde and ammonia is a reversible process.

    • Solution: Using a large excess of ammonia can help drive the equilibrium towards the imine. For gaseous ammonia, this can be achieved by bubbling it through the reaction mixture or by using a solution of ammonia in an alcohol.

  • Choice of Reducing Agent: The reducing agent should selectively reduce the imine in the presence of the starting aldehyde.

    • Solution: Sodium cyanoborohydride (NaBH₃CN) is a classic choice for this, as it is more selective for the imine over the aldehyde, especially under mildly acidic conditions. Sodium triacetoxyborohydride (NaBH(OAc)₃) is another effective and less toxic alternative.[6]

  • pH of the Reaction: The pH is critical for both imine formation and the activity of the reducing agent.

    • Solution: The reaction is typically carried out under weakly acidic conditions (pH 6-7) to facilitate imine formation without protonating the ammonia, which would render it non-nucleophilic. Acetic acid is often used as a catalyst.

  • Side Reactions: The aldehyde can be reduced to the corresponding alcohol by the reducing agent.

    • Solution: A stepwise procedure, where the imine is pre-formed before the addition of a less selective reducing agent like sodium borohydride (NaBH₄), can sometimes improve the yield of the desired amine.[6]

Quantitative Data Summary

While specific yield data for the synthesis of 2-(2,3-Dihydro-benzodioxin-2-YL)-ethylamine is not widely published in comparative studies, the following table provides a general overview of expected yields for the key synthetic transformations based on literature for analogous compounds. Actual yields will be highly dependent on the specific substrate, reaction conditions, and scale.

Synthetic StepReagents and ConditionsTypical Yield Range (%)Potential for Low Yield
Gabriel Synthesis: N-Alkylation 2-(Bromomethyl)-2,3-dihydro-1,4-benzodioxine, Potassium Phthalimide, DMF, 80-100 °C70-90Inactive phthalimide, wet solvent, low temperature, unreactive halide.
Gabriel Synthesis: Hydrazinolysis N-alkylated phthalimide, Hydrazine hydrate, Ethanol, Reflux60-85Incomplete reaction, difficult product isolation due to phthalhydrazide byproduct.
Nitrile Reduction (2,3-Dihydro-benzodioxin-2-YL)-acetonitrile, LiAlH₄, Anhydrous THF, Reflux60-80Inactive reducing agent, incomplete reaction, improper workup leading to product loss.
Reductive Amination of Aldehyde (2,3-Dihydro-benzodioxin-2-YL)-acetaldehyde, Ammonia, NaBH₃CN, Methanol, Acetic acid50-75Unfavorable imine equilibrium, non-selective reduction, incorrect pH, side reaction of aldehyde to alcohol.

Experimental Protocols

The following are generalized experimental protocols for the two main synthetic routes. Researchers should adapt these procedures based on their specific starting materials and available equipment.

Protocol 1: Gabriel Synthesis of 2-(2,3-Dihydro-benzodioxin-2-YL)-ethylamine

Step 1: Synthesis of 2-((2,3-dihydro-1,4-benzodioxin-2-yl)methyl)isoindoline-1,3-dione

  • To a solution of 2-(bromomethyl)-2,3-dihydro-1,4-benzodioxine in dry N,N-dimethylformamide (DMF), add potassium phthalimide.

  • Heat the reaction mixture with stirring under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting halide is consumed, cool the reaction mixture to room temperature.

  • Pour the mixture into water and collect the precipitate by filtration.

  • Wash the solid with water and dry under vacuum to yield the N-alkylated phthalimide intermediate.

Step 2: Synthesis of 2-(2,3-Dihydro-benzodioxin-2-YL)-ethylamine

  • Suspend the 2-((2,3-dihydro-1,4-benzodioxin-2-yl)methyl)isoindoline-1,3-dione in ethanol.

  • Add hydrazine hydrate to the suspension.

  • Reflux the mixture with stirring. A precipitate of phthalhydrazide should form.

  • After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

  • Filter off the phthalhydrazide precipitate and wash it with cold ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water.

  • Perform an acid-base extraction to purify the amine. Extract the organic layer with dilute hydrochloric acid.

  • Wash the acidic aqueous layer with an organic solvent to remove any neutral impurities.

  • Basify the aqueous layer with a base (e.g., sodium hydroxide solution) and extract the liberated amine with an organic solvent.

  • Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the final product.

Protocol 2: Reductive Amination of (2,3-Dihydro-benzodioxin-2-YL)-acetonitrile
  • In a flame-dried round-bottom flask under an inert atmosphere, suspend lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension in an ice bath.

  • Slowly add a solution of (2,3-Dihydro-benzodioxin-2-YL)-acetonitrile in anhydrous THF to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction to warm to room temperature and then reflux with stirring.

  • Monitor the reaction by TLC until the starting nitrile is no longer present.

  • Cool the reaction mixture in an ice bath and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water.

  • Stir the resulting granular precipitate vigorously for some time.

  • Filter the precipitate and wash it thoroughly with THF or another suitable solvent.

  • Combine the filtrate and washings and dry over an anhydrous drying agent.

  • Remove the solvent under reduced pressure to yield the crude amine, which can be further purified by distillation or chromatography if necessary.

Visualizations

Below are diagrams illustrating the logical workflow for troubleshooting low yield in the synthesis of 2-(2,3-Dihydro-benzodioxin-2-YL)-ethylamine.

Troubleshooting_Gabriel_Synthesis cluster_alkylation N-Alkylation Step Issues cluster_hydrazinolysis Hydrazinolysis Step Issues start Low Yield in Gabriel Synthesis q_conversion Low/No Conversion? start->q_conversion q_cleavage Low Yield After Cleavage? start->q_cleavage a_reagents Check Reagent Activity: - Fresh Potassium Phthalimide - Dry Polar Aprotic Solvent (DMF, DMSO) q_conversion->a_reagents Yes a_conditions Optimize Reaction Conditions: - Increase Temperature - Use More Reactive Halide (I > Br > Cl) - Add NaI catalyst q_conversion->a_conditions Yes a_reaction Ensure Complete Reaction: - Excess Hydrazine Hydrate - Sufficient Reflux Time q_cleavage->a_reaction Yes a_isolation Improve Isolation: - Filter Phthalhydrazide - Perform Acid-Base Extraction q_cleavage->a_isolation Yes a_workup Check Workup Conditions: - Use Mild Acid/Base - Avoid High Temperatures q_cleavage->a_workup Yes

Caption: Troubleshooting workflow for low yield in the Gabriel synthesis route.

Troubleshooting_Reductive_Amination cluster_nitrile_reduction Nitrile Reduction Issues cluster_aldehyde_amination Aldehyde Amination Issues start Low Yield in Reductive Amination q_nitrile Low Yield from Nitrile? start->q_nitrile q_aldehyde Low Yield from Aldehyde? start->q_aldehyde a_nitrile_reagent Check Reducing Agent: - Fresh LiAlH₄ - Anhydrous Solvent (THF) q_nitrile->a_nitrile_reagent Yes a_nitrile_conditions Optimize Conditions: - Adequate Reflux Time - Monitor by TLC/GC-MS q_nitrile->a_nitrile_conditions Yes a_nitrile_workup Proper Workup: - Fieser Workup (H₂O, NaOH) q_nitrile->a_nitrile_workup Yes a_aldehyde_imine Promote Imine Formation: - Excess Ammonia - Weakly Acidic pH (6-7) q_aldehyde->a_aldehyde_imine Yes a_aldehyde_reducing Selective Reducing Agent: - NaBH₃CN or NaBH(OAc)₃ q_aldehyde->a_aldehyde_reducing Yes a_aldehyde_side Minimize Side Reactions: - Stepwise procedure (pre-form imine) q_aldehyde->a_aldehyde_side Yes

Caption: Troubleshooting workflow for low yield in the reductive amination route.

References

Technical Support Center: Optimizing Purity of 2-(2,3-Dihydro-benzodioxin-2-YL)-ethylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the purity of the crude product of 2-(2,3-Dihydro-benzodioxin-2-YL)-ethylamine.

Troubleshooting Guides

Q1: My crude 2-(2,3-Dihydro-benzodioxin-2-YL)-ethylamine product is a dark, oily residue. How can I clean it up?

A1: A dark, oily residue often indicates the presence of polymeric materials, residual solvents, and other colored impurities. A multi-step approach is recommended to address this.

Recommended Workflow:

  • Solvent Wash: Begin by washing the crude oil with a non-polar solvent in which the desired product has low solubility, such as hexanes or diethyl ether. This will help remove highly non-polar impurities.

  • Acid-Base Extraction: Since the product is an amine, it can be protonated to form a water-soluble salt.

    • Dissolve the oily residue in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.

    • Extract the organic layer with an aqueous acid solution (e.g., 1M HCl). The amine product will move to the aqueous layer as the hydrochloride salt, leaving non-basic impurities in the organic layer.

    • Wash the aqueous layer with fresh organic solvent to remove any remaining neutral or acidic impurities.

    • Basify the aqueous layer with a base (e.g., 1M NaOH) to a pH > 12 to deprotonate the amine and cause it to precipitate or form an oil.

    • Extract the free amine back into an organic solvent.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.

  • Further Purification: If the product is still not pure, consider column chromatography or crystallization.

Q2: After purification by extraction, I still see multiple spots on my TLC plate. What should I do next?

A2: Multiple spots on a Thin Layer Chromatography (TLC) plate indicate the presence of several impurities. Column chromatography is the most effective technique for separating compounds with different polarities.

Troubleshooting Column Chromatography:

  • Solvent System Selection: The key to good separation is choosing the right eluent system.

    • Start by testing various solvent systems on your TLC plate to find one that gives good separation between your product spot and the impurity spots (an Rf value of ~0.3 for the product is often ideal).

    • A common starting point for amines is a mixture of a non-polar solvent (e.g., hexanes or ethyl acetate) and a polar solvent (e.g., methanol or isopropanol), often with a small amount of a basic modifier like triethylamine (0.1-1%) to prevent the amine from streaking on the silica gel.

  • Stationary Phase: Silica gel is the standard stationary phase. If separation is still poor, consider using alumina (basic or neutral) which can sometimes be more suitable for amines.

  • Loading Technique: Ensure the crude product is concentrated onto a small amount of silica gel (dry loading) before being placed on the column. This generally leads to better separation than loading the sample dissolved in a solvent (wet loading).

Q3: My purified product has a persistent color. How can I decolorize it?

A3: A persistent color can be due to highly conjugated impurities that are difficult to remove by chromatography alone.

Decolorization Techniques:

  • Activated Carbon (Charcoal) Treatment:

    • Dissolve the colored product in a suitable organic solvent.

    • Add a small amount of activated carbon (typically 1-5% by weight).

    • Stir or gently heat the mixture for a short period (15-30 minutes).

    • Filter the mixture through a pad of Celite® to remove the charcoal.

    • Concentrate the filtrate.

    • Caution: Activated carbon can adsorb your product as well, so use it sparingly and monitor for product loss.

  • Crystallization: Often, colored impurities are excluded from the crystal lattice of the desired compound during crystallization, resulting in a purer, colorless product.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in the synthesis of 2-(2,3-Dihydro-benzodioxin-2-YL)-ethylamine?

A1: Common impurities can arise from starting materials, side reactions, or decomposition. These may include:

  • Unreacted starting materials.

  • By-products from the specific synthetic route used.

  • Oxidation products of the amine.

  • Polymeric materials formed during the reaction.

Q2: What is the best method for long-term storage of the purified product?

A2: 2-(2,3-Dihydro-benzodioxin-2-YL)-ethylamine, like many amines, can be sensitive to air and light. For long-term storage, it is recommended to:

  • Store it in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon).

  • Keep it in a cool, dark place, such as a refrigerator or freezer.

  • Consider storing it as a more stable salt (e.g., hydrochloride salt) if the free base is not required for immediate use.

Q3: Can I use crystallization to purify my crude product? If so, what solvents should I try?

A3: Yes, crystallization can be a very effective purification method if your product is a solid at room temperature or can form a solid salt. The choice of solvent is critical.

Solvent Selection for Crystallization:

  • An ideal crystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble at an elevated temperature.

  • Start by testing the solubility of your crude product in a range of solvents with varying polarities.

  • Common solvents to screen include:

    • Non-polar: Hexanes, Heptane, Toluene

    • Moderately Polar: Diethyl ether, Ethyl acetate, Isopropanol

    • Polar: Ethanol, Methanol, Water

  • You can also try solvent pairs, where the product is soluble in one ("good" solvent) and insoluble in the other ("bad" solvent). Dissolve the crude product in a minimal amount of the "good" solvent at an elevated temperature and then slowly add the "bad" solvent until the solution becomes turbid. Then, allow it to cool slowly.

Data Presentation

Table 1: Comparison of Purification Techniques

Purification MethodTypical Purity AchievedAdvantagesDisadvantages
Acid-Base Extraction85-95%Removes non-basic impurities effectively.May not remove other basic impurities.
Column Chromatography>98%High resolution for separating complex mixtures.Can be time-consuming and requires significant solvent volumes.
Crystallization>99% (if successful)Can yield very high purity product; cost-effective.Product must be a solid; finding a suitable solvent can be challenging.
Activated CarbonN/A (for decolorization)Effectively removes colored impurities.Can lead to product loss due to adsorption.

Experimental Protocols

Protocol 1: General Procedure for Acid-Base Extraction

  • Dissolve the crude 2-(2,3-Dihydro-benzodioxin-2-YL)-ethylamine (1 equivalent) in dichloromethane (DCM, 10-20 volumes).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of 1M HCl (aq).

  • Shake the funnel vigorously for 1-2 minutes, venting frequently.

  • Allow the layers to separate and drain the lower organic layer.

  • Wash the aqueous layer with a fresh portion of DCM (5-10 volumes).

  • Cool the aqueous layer in an ice bath and slowly add 1M NaOH (aq) with stirring until the pH is > 12.

  • Extract the aqueous layer with three portions of DCM (10 volumes each).

  • Combine the organic extracts and dry over anhydrous sodium sulfate (Na2SO4).

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the purified amine.

Protocol 2: General Procedure for Column Chromatography

  • Prepare a slurry of silica gel in the chosen eluent (e.g., 95:4.5:0.5 Hexanes:Ethyl Acetate:Triethylamine).

  • Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.

  • Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like DCM.

  • Add a small amount of silica gel to this solution and concentrate it to a dry powder (dry loading).

  • Carefully add the dry-loaded sample to the top of the column.

  • Gently add the eluent to the column and begin elution, collecting fractions.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and concentrate under reduced pressure.

Mandatory Visualization

Purification Workflow Troubleshooting Workflow for Crude Product Purification crude Crude Product (Dark, Oily) extraction Acid-Base Extraction crude->extraction tlc_check1 TLC Analysis extraction->tlc_check1 single_spot Single Spot? tlc_check1->single_spot multiple_spots Multiple Spots single_spot->multiple_spots No color_check Product Colored? single_spot->color_check Yes chromatography Column Chromatography multiple_spots->chromatography chromatography->color_check charcoal Activated Carbon Treatment color_check->charcoal Yes pure_product Pure Product color_check->pure_product No crystallization Crystallization charcoal->crystallization crystallization->pure_product

Caption: A logical workflow for the purification of crude 2-(2,3-Dihydro-benzodioxin-2-YL)-ethylamine.

Improving reaction conditions for synthesizing 2,3-dihydrobenzo[b]dioxine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2,3-dihydrobenzo[b]dioxine derivatives.

Troubleshooting Guides and FAQs

This section addresses specific issues that may be encountered during the synthesis of 2,3-dihydrobenzo[b]dioxine derivatives, presented in a question-and-answer format.

Issue 1: Low Yield in Dioxane Ring Formation (Williamson Ether Synthesis)

  • Question: My yield for the formation of the 2,3-dihydrobenzo[b]dioxine ring from a catechol derivative and a dihaloalkane (e.g., 1,2-dibromoethane) is consistently low. What are the potential causes and solutions?

  • Answer: Low yields in this Williamson ether synthesis are a common issue and can stem from several factors:

    • Side Reactions: The primary competing reaction is the elimination of the alkylating agent, especially with secondary and tertiary halides. C-alkylation of the phenoxide is another possible side reaction.[1][2]

    • Incomplete Deprotonation: The catechol derivative must be fully deprotonated to the alkoxide to act as an effective nucleophile.

    • Reaction Conditions: Suboptimal temperature, solvent, or base can significantly impact the reaction rate and selectivity.

    Troubleshooting Steps:

    • Choice of Base and Solvent: Use a strong, non-nucleophilic base to ensure complete deprotonation. Sodium hydride (NaH) or potassium hydride (KH) in an aprotic polar solvent like DMF or DMSO are effective choices.[3] If using a weaker base like potassium carbonate (K₂CO₃), ensure it is finely powdered and dry. The choice of solvent can have a large impact on the regioselectivity, with acetonitrile favoring O-alkylation over C-alkylation compared to methanol.[4][5]

    • Temperature Control: While heating is often necessary to drive the reaction, excessive temperatures can promote elimination side reactions.[6] An optimal temperature is typically between 80-100 °C for reactions in DMF.[7] It is advisable to start at a lower temperature and gradually increase it while monitoring the reaction progress.

    • Purity of Reagents: Ensure that the catechol starting material, dihaloalkane, and solvent are pure and dry. Moisture can quench the alkoxide and hinder the reaction.

    • Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the catechol derivative, especially at elevated temperatures.

Issue 2: Low Yield in Knoevenagel Condensation

  • Question: I am attempting a Knoevenagel condensation with a 2,3-dihydrobenzo[b]dioxine derivative, but the yield is very low (<10%). How can I improve this?

  • Answer: Low yields in Knoevenagel condensations involving 2,3-dihydrobenzo[b]dioxine derivatives have been reported and can be attributed to the weak acidic nature of the C2-methylene protons.[7] Several strategies can be employed to address this:

    • Catalyst Optimization: The choice and concentration of the catalyst are critical. While piperidine is a common catalyst, exploring other options may be beneficial. The catalyst must be basic enough to deprotonate the active methylene compound without causing self-condensation of the aldehyde.[8][9]

    • Water Removal: The Knoevenagel condensation produces water, which can reverse the reaction.[8][9]

    • Reaction Conditions: Temperature and solvent can significantly influence the reaction rate and equilibrium.

    Troubleshooting Steps:

    • Screen Catalysts: Test a variety of catalysts, including different amines (e.g., pyridine, triethylamine), amino acids (e.g., L-proline), or even heterogeneous catalysts.[9]

    • Remove Water: Use a Dean-Stark apparatus to azeotropically remove water during the reaction, especially when using non-polar solvents like toluene. Alternatively, adding molecular sieves can be effective.[8]

    • Microwave Irradiation: Although not always successful, microwave irradiation can sometimes improve yields by providing rapid and uniform heating.[7]

    • Solvent Selection: The polarity of the solvent can impact the reaction. Ethanol is a common choice, but other polar aprotic solvents can also be effective. In some cases, solvent-free conditions have proven successful for Knoevenagel condensations.[9]

Issue 3: Product Purification Challenges

  • Question: I am having difficulty purifying my 2,3-dihydrobenzo[b]dioxine derivative. What are the common impurities and effective purification methods?

  • Answer: Common impurities can include unreacted starting materials, products from side reactions (e.g., C-alkylated products, elimination products), and catalyst residues.

    • Purification Strategy:

      • Work-up: A standard aqueous work-up is often the first step. This typically involves diluting the reaction mixture with water and extracting the product with an organic solvent like ethyl acetate.[7]

      • Column Chromatography: Flash column chromatography on silica gel is a highly effective method for separating the desired product from impurities. A gradient of ethyl acetate in hexanes is a common eluent system.[7][10]

      • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an excellent final purification step to obtain highly pure material.

Data Presentation

The following tables summarize quantitative data on the impact of various reaction conditions on the synthesis of 2,3-dihydrobenzo[b]dioxine derivatives.

Table 1: Effect of Solvent on Williamson Ether Synthesis Selectivity

SolventO-alkylation:C-alkylation RatioReference
Acetonitrile97:3[4]
Methanol72:28[4]

Table 2: Catalyst and Solvent Effects on Knoevenagel Condensation Yield

Catalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
Piperidine (catalytic)PyridineReflux-<10[7]
Acetic Anhydride/Triethylamine (1:1)-120 (Microwave)-<10[7]
Piperidine (catalytic)Pyridine120 (Microwave)-<10[7]
Fe₃O₄ (20 mol%)EthanolReflux-94[11]
ZrOCl₂·8H₂O/NaNH₂ (15 mol%)THF25--[12]
Morpholine/Acetic AcidIonic Liquid25-280.5-244-84[13]

Experimental Protocols

Protocol 1: Synthesis of Methyl 2,3-dihydrobenzo[b][7][12]dioxine-5-carboxylate [7]

This protocol describes the synthesis of a key intermediate via Williamson ether synthesis.

  • Esterification of 2,3-dihydroxybenzoic acid:

    • To a solution of 2,3-dihydroxybenzoic acid (0.3 g, 1.9 mmol) in 20 mL of methanol, add concentrated sulfuric acid (0.3 mL) at 5 °C.

    • Reflux the reaction mixture for 12 hours.

    • Cool the mixture to room temperature and concentrate under vacuum.

    • Dissolve the resulting mass in ethyl acetate and wash three times with sodium carbonate solution.

    • Dry the organic extract over magnesium sulfate and concentrate under reduced pressure to obtain methyl 2,3-dihydroxybenzoate as a white powder (Yield: 85%).

  • Cyclization to form the dioxane ring:

    • To a suspension of methyl 2,3-dihydroxybenzoate (0.336 g, 2.0 mmol) and K₂CO₃ (0.304 g, 2.2 mmol) in 5 mL of dimethylformamide (DMF), add 1,2-dibromoethane (0.17 mL, 2.0 mmol).

    • Stir the reaction mixture under reflux for 10 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the starting material is consumed, dilute the mixture with water and extract with ethyl acetate.

    • Dry the organic portion over anhydrous magnesium sulfate and evaporate under reduced pressure.

    • Purify the crude product by flash chromatography (ethyl acetate:n-hexane) to yield methyl 2,3-dihydrobenzo[b][7][12]dioxine-5-carboxylate.

Protocol 2: Palladium-Catalyzed Oxidative Aminocarbonylation-Cyclization [14]

This protocol outlines a method for synthesizing 2-[(dialkylcarbamoyl)methylene]-2,3-dihydrobenzo[7][12]dioxine derivatives.

  • Reaction Setup:

    • In a suitable pressure reactor, combine the 2-prop-2-ynyloxyphenol starting material, a catalytic amount of PdI₂, and an excess of KI in N,N-dimethylacetamide (DMA) as the solvent.

  • Reaction Conditions:

    • Pressurize the reactor with a 4:1 mixture of CO and air to 20 atm (at 25 °C).

    • Heat the reaction mixture to 80-100 °C.

  • Work-up and Purification:

    • After the reaction is complete, cool the reactor to room temperature and carefully vent the pressure.

    • Isolate the product using standard extraction and purification techniques, such as column chromatography.

Mandatory Visualization

experimental_workflow cluster_start Starting Materials cluster_reaction Williamson Ether Synthesis cluster_workup Work-up & Purification cluster_product Final Product start_catechol Catechol Derivative reaction Base (e.g., K₂CO₃) Solvent (e.g., DMF) Heat (80-100°C) start_catechol->reaction start_dihaloalkane Dihaloalkane start_dihaloalkane->reaction workup Aqueous Work-up (Water/EtOAc Extraction) reaction->workup purification Column Chromatography (Silica Gel) workup->purification product 2,3-Dihydrobenzo[b]dioxine Derivative purification->product troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield in Dioxane Ring Formation cause1 Side Reactions (Elimination/C-Alkylation) start->cause1 cause2 Incomplete Deprotonation start->cause2 cause3 Suboptimal Reaction Conditions start->cause3 solution1 Optimize Base/Solvent (e.g., NaH/DMF) cause1->solution1 solution2 Control Temperature (Avoid Excessive Heat) cause1->solution2 cause2->solution1 solution3 Ensure Reagent Purity (Anhydrous Conditions) cause2->solution3 cause3->solution1 cause3->solution2 solution4 Use Inert Atmosphere (N₂ or Ar) cause3->solution4

References

Navigating the Synthesis of 2-(2,3-Dihydro-benzodioxin-2-YL)-ethylamine: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for troubleshooting the production of 2-(2,3-Dihydro-benzodioxin-2-YL)-ethylamine, a key intermediate in pharmaceutical research and development. Below you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to facilitate a smooth and efficient scale-up of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 2-(2,3-Dihydro-benzodioxin-2-YL)-ethylamine?

A1: The most prevalent and scalable approach involves a two-step synthesis. The first step is the formation of 1,4-benzodioxan-2-yl-acetonitrile from catechol and 3,4-dibromobutyronitrile. The subsequent step involves the reduction of the nitrile group to a primary amine to yield the final product.

Q2: What are the primary challenges when scaling up this synthesis?

A2: Key challenges in scaling up this synthesis include:

  • Exothermic Reaction Control: The reduction of the nitrile is often highly exothermic, requiring careful temperature management in large reactors to prevent runaway reactions.

  • Byproduct Formation: A significant challenge is the formation of secondary and tertiary amine impurities during the nitrile reduction step.

  • Catalyst Selection and Handling: In the case of catalytic hydrogenation, selecting the appropriate catalyst and ensuring its safe handling on a large scale is crucial.

  • Purification: Isolating the final product with high purity can be challenging due to the presence of closely related impurities.

Q3: Which reducing agent is recommended for the nitrile reduction step at an industrial scale?

A3: While powerful reducing agents like lithium aluminum hydride (LiAlH₄) are effective at the lab scale, catalytic hydrogenation is often the preferred method for industrial production. This is due to lower cost, improved safety, and simpler work-up procedures. Commonly used catalysts include Raney Nickel and Palladium on carbon (Pd/C).

Q4: How can the formation of secondary and tertiary amine byproducts be minimized?

A4: The formation of these byproducts can be suppressed by optimizing reaction conditions. This includes the choice of catalyst, solvent, temperature, and pressure. For instance, conducting the catalytic hydrogenation in the presence of ammonia can help to minimize the formation of secondary and tertiary amines.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low Yield in Nitrile Formation (Step 1) Incomplete reaction of catechol.Ensure anhydrous conditions and an appropriate base (e.g., potassium carbonate) to facilitate the nucleophilic substitution. Monitor the reaction by TLC or HPLC to determine the optimal reaction time.
Side reactions of 3,4-dibromobutyronitrile.Control the reaction temperature carefully. Slow, controlled addition of the dibromonitrile to the catechol solution can minimize side reactions.
Low Yield in Nitrile Reduction (Step 2) Inactive catalyst.Use a fresh, high-quality catalyst. For catalytic hydrogenation, ensure the catalyst has not been poisoned.
Incomplete reaction.Increase reaction time, temperature, or hydrogen pressure (for catalytic hydrogenation) as appropriate. Monitor the reaction progress to determine completion.
Formation of Secondary/Tertiary Amine Byproducts Suboptimal reaction conditions for nitrile reduction.If using catalytic hydrogenation, add ammonia to the reaction mixture. Optimize the choice of solvent and temperature. Lower temperatures generally favor the formation of the primary amine.
Difficult Purification of the Final Product Presence of closely related impurities.Employ fractional distillation under reduced pressure for purification. Alternatively, derivatization of the amine followed by crystallization and subsequent deprotection can be an effective purification strategy.
Runaway Reaction During Nitrile Reduction Poor heat dissipation in a large reactor.Ensure the reactor has adequate cooling capacity. For exothermic reactions, consider a semi-batch process where the reducing agent is added portion-wise to control the reaction rate and temperature.

Experimental Protocols

Step 1: Synthesis of 1,4-benzodioxan-2-yl-acetonitrile

This protocol is a representative method and may require optimization for large-scale production.

Materials:

  • Catechol

  • 3,4-dibromobutyronitrile

  • Anhydrous Potassium Carbonate

  • Ethyl Acetate (anhydrous)

Procedure:

  • In a suitable reactor equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, a solution of catechol in anhydrous ethyl acetate is prepared.

  • Anhydrous potassium carbonate is added to the solution.

  • The mixture is heated to reflux with vigorous stirring under a nitrogen atmosphere.

  • A solution of 3,4-dibromobutyronitrile in anhydrous ethyl acetate is added dropwise to the refluxing mixture over a period of 2-3 hours.

  • After the addition is complete, the reaction mixture is maintained at reflux for an additional 4-6 hours, monitoring the reaction progress by TLC or HPLC.

  • Once the reaction is complete, the mixture is cooled to room temperature and filtered to remove the inorganic salts.

  • The filtrate is concentrated under reduced pressure to yield the crude 1,4-benzodioxan-2-yl-acetonitrile, which can be purified by vacuum distillation.

Step 2: Reduction of 1,4-benzodioxan-2-yl-acetonitrile to 2-(2,3-Dihydro-benzodioxin-2-YL)-ethylamine

Two common methods for the reduction are provided below.

Method A: Catalytic Hydrogenation (Industrial Preference)

Materials:

  • 1,4-benzodioxan-2-yl-acetonitrile

  • Raney Nickel or 5% Palladium on Carbon (Pd/C)

  • Ethanol or Methanol (solvent)

  • Ammonia (optional, to suppress byproduct formation)

Procedure:

  • The 1,4-benzodioxan-2-yl-acetonitrile is dissolved in a suitable solvent (e.g., ethanol saturated with ammonia).

  • The solution is charged into a high-pressure hydrogenation reactor.

  • The catalyst (Raney Nickel or Pd/C) is carefully added to the reactor under an inert atmosphere.

  • The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen to the desired pressure (e.g., 50-100 psi).

  • The reaction mixture is heated to the target temperature (e.g., 50-80 °C) with vigorous agitation.

  • The progress of the reaction is monitored by observing the hydrogen uptake and by analyzing samples via GC or HPLC.

  • Upon completion, the reactor is cooled, and the pressure is carefully released.

  • The reaction mixture is filtered to remove the catalyst.

  • The filtrate is concentrated under reduced pressure, and the resulting crude amine is purified by vacuum distillation.

Method B: Lithium Aluminum Hydride (LiAlH₄) Reduction (Lab-Scale)

Materials:

  • 1,4-benzodioxan-2-yl-acetonitrile

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Diethyl Ether or Tetrahydrofuran (THF)

  • Sulfuric Acid (for work-up)

  • Sodium Hydroxide (for work-up)

Procedure:

  • A solution of 1,4-benzodioxan-2-yl-acetonitrile in anhydrous diethyl ether or THF is prepared in a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet.

  • The flask is cooled in an ice bath, and a solution of LiAlH₄ in the same anhydrous solvent is added dropwise with stirring.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 2-4 hours.

  • The reaction is carefully quenched by the slow, sequential addition of water, followed by a 15% sodium hydroxide solution, and then more water, while cooling in an ice bath.

  • The resulting granular precipitate is filtered off and washed with the solvent.

  • The combined filtrate is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield the crude amine, which can be purified by vacuum distillation.

Visualizing the Synthesis and Troubleshooting

Synthesis Pathway

Synthesis_Pathway cluster_0 Step 1: Nitrile Formation cluster_1 Step 2: Nitrile Reduction Catechol Catechol Acetonitrile 1,4-Benzodioxan-2-yl- acetonitrile Catechol->Acetonitrile K2CO3, Ethyl Acetate Dibromobutyronitrile 3,4-Dibromobutyronitrile Dibromobutyronitrile->Acetonitrile Ethylamine 2-(2,3-Dihydro-benzodioxin-2-YL) -ethylamine Acetonitrile->Ethylamine Reducing Agent (e.g., H2/Raney Ni or LiAlH4)

Caption: Synthetic route to 2-(2,3-Dihydro-benzodioxin-2-YL)-ethylamine.

Troubleshooting Logic for Nitrile Reduction

Troubleshooting_Nitrile_Reduction Start Low Yield or Impurities in Nitrile Reduction CheckReaction Check Reaction Completion (TLC/HPLC/GC) Start->CheckReaction IncompleteReaction Incomplete Reaction CheckReaction->IncompleteReaction Byproducts Significant Byproduct Formation CheckReaction->Byproducts CheckCatalyst Evaluate Catalyst Activity (if applicable) Action_Catalyst Use Fresh/More Catalyst CheckCatalyst->Action_Catalyst CheckConditions Review Reaction Conditions (Temp, Pressure, Solvent) Action_TimeTemp Increase Reaction Time, Temperature, or Pressure CheckConditions->Action_TimeTemp IncompleteReaction->CheckCatalyst Yes IncompleteReaction->CheckConditions No Action_Conditions Optimize Conditions: - Add NH3 (for H2) - Lower Temperature Byproducts->Action_Conditions Purification Proceed to Optimized Purification Action_TimeTemp->Purification Action_Catalyst->Purification Action_Conditions->Purification

Caption: Decision tree for troubleshooting the nitrile reduction step.

Technical Support Center: Resolving Enantiomers of 2-(2,3-Dihydro-benzodioxin-2-YL)-ethylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chiral resolution of 2-(2,3-Dihydro-benzodioxin-2-YL)-ethylamine.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental process of resolving the enantiomers of 2-(2,3-Dihydro-benzodioxin-2-YL)-ethylamine, primarily focusing on classical diastereomeric salt crystallization and chiral HPLC analysis.

Diastereomeric Salt Crystallization

Issue 1: No crystal formation or "oiling out" of the diastereomeric salt.

Q: After combining the racemic amine with the chiral resolving agent, no crystals have formed, or an oily layer has separated from the solution. What are the likely causes and how can I induce crystallization?

A: This is a common challenge in diastereomeric salt formation and typically points to issues with supersaturation or solvent selection. "Oiling out" occurs when the salt's concentration exceeds its solubility limit, but the conditions are not favorable for forming a stable crystal lattice.[1]

Possible Causes and Solutions:

  • Inappropriate Solvent System: The chosen solvent may be too effective at dissolving both diastereomeric salts, thus preventing the necessary supersaturation for crystallization to occur.[1][2] The ideal solvent should exhibit a significant difference in solubility between the two diastereomeric salts.

    • Solution: Conduct a solvent screen with a variety of solvents of different polarities (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate). Using a mixture of a solvent and an anti-solvent (a solvent in which the salts are sparingly soluble) can also be an effective strategy to induce precipitation.[1]

  • Insufficient Supersaturation: The concentration of the diastereomeric salt might be too low to initiate crystal nucleation.

    • Solution: You can increase the concentration by slowly evaporating the solvent. Alternatively, cooling the solution can reduce the solubility of the salt and promote crystallization.

  • Excessive Supersaturation: A very high level of supersaturation can lead to rapid precipitation, favoring the formation of an amorphous solid or oil instead of well-defined crystals.[1]

    • Solution: Begin with a more dilute solution and allow for a slower cooling process to encourage gradual crystal growth.

Issue 2: Low yield of the desired diastereomeric salt.

Q: Crystals have formed, but the yield of the desired diastereomer is lower than expected. How can I improve the yield?

A: Low yields suggest that a substantial portion of the target diastereomer is remaining in the mother liquor.

Possible Causes and Solutions:

  • Suboptimal Stoichiometry: The molar ratio of the racemic amine to the chiral resolving agent can influence the crystallization process.

    • Solution: While a 1:1 molar ratio is a common starting point, it is often beneficial to use a sub-stoichiometric amount of the resolving agent (e.g., 0.5 equivalents).[1]

  • Incomplete Crystallization: The crystallization time may not have been sufficient for the equilibrium to be reached.

    • Solution: Extend the crystallization time to allow for the maximum precipitation of the less soluble diastereomeric salt.

  • Losses During Work-up: Product can be lost during the filtration and washing steps.

    • Solution: To minimize dissolution of the product, wash the collected crystals with a minimal amount of the cold crystallization solvent.

Issue 3: Low enantiomeric excess (e.e.) of the resolved amine.

Q: After liberation of the amine from the diastereomeric salt, the enantiomeric excess is low. How can the purity be improved?

A: Low enantiomeric excess indicates that the crystallization process did not effectively separate the two diastereomers. This can often be due to the formation of a solid solution.

Possible Causes and Solutions:

  • Co-crystallization of Diastereomers: The undesired diastereomer may have precipitated along with the desired one.

    • Solution: Perform one or more recrystallizations of the diastereomeric salt. Each recrystallization step should enrich the solid in the less soluble diastereomer.

  • Formation of a Solid Solution: In some cases, the two diastereomers can crystallize together in a single solid phase, making separation by simple crystallization difficult.

    • Solution: If repeated recrystallizations do not improve the diastereomeric excess, a different resolving agent or solvent system should be explored. A different resolving agent will form diastereomers with different physical properties that may not form a solid solution.

Chiral HPLC Analysis

Issue 1: Poor resolution of enantiomers.

Q: The peaks for the two enantiomers are not well-separated on the chromatogram.

A: Poor resolution in chiral HPLC can be due to a number of factors related to the column, mobile phase, and other chromatographic conditions.

Possible Causes and Solutions:

  • Inappropriate Chiral Stationary Phase (CSP): The selected CSP may not be suitable for resolving the enantiomers of this particular amine.

    • Solution: Screen different types of chiral columns. For primary amines, polysaccharide-based CSPs (e.g., Chiralpak IA, IB, IC) and cyclofructan-based CSPs have shown high success rates.[2]

  • Suboptimal Mobile Phase: The composition of the mobile phase is critical for achieving good separation.

    • Solution: Systematically vary the ratio of the mobile phase components. For normal phase chromatography, adjust the percentage of the alcohol modifier (e.g., ethanol, isopropanol) in the non-polar solvent (e.g., hexane). Adding a small amount of a basic additive, such as diethylamine (DEA), can improve peak shape and resolution for amines.[3]

  • Temperature Effects: Temperature can influence the interactions between the analyte and the CSP.

    • Solution: Experiment with different column temperatures. Often, lower temperatures enhance the enantioselectivity.[4]

Issue 2: Poor peak shape (tailing or fronting).

Q: The chromatographic peaks are broad and asymmetrical.

A: Poor peak shape is often caused by undesirable interactions between the analyte and the stationary phase or by issues with the mobile phase.

Possible Causes and Solutions:

  • Secondary Interactions with Silica Support: Residual silanol groups on the silica support of the CSP can interact with the basic amine, leading to peak tailing.

    • Solution: The addition of a basic modifier like diethylamine or triethylamine to the mobile phase can help to mask these silanol groups and improve peak symmetry.[2]

  • Inappropriate Mobile Phase pH: For reversed-phase separations, the pH of the mobile phase can significantly affect the ionization state of the amine and its interaction with the stationary phase.

    • Solution: Adjust the pH of the aqueous component of the mobile phase to optimize the peak shape.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for resolving 2-(2,3-Dihydro-benzodioxin-2-YL)-ethylamine?

A1: The most common and well-established method for resolving chiral amines is classical resolution through the formation of diastereomeric salts with a chiral acid. This method is often preferred for larger scale preparations due to its cost-effectiveness and scalability.

Q2: Which chiral resolving agents are recommended for this amine?

A2: For primary amines, common and effective chiral resolving agents include tartaric acid and its derivatives (e.g., dibenzoyl-L-tartaric acid), mandelic acid, and camphorsulfonic acid. It is often necessary to screen several resolving agents to find the one that provides the best separation for a specific compound.

Q3: How can I determine the enantiomeric excess (e.e.) of my resolved sample?

A3: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and accurate method for determining the enantiomeric excess of a chiral compound. This technique uses a chiral stationary phase to separate the two enantiomers, and the e.e. is calculated from the relative peak areas of the two enantiomers in the chromatogram.

Q4: How is the absolute configuration of the separated enantiomers determined?

A4: The absolute configuration (R or S) cannot be determined from the sign of the optical rotation alone. It is typically determined by single-crystal X-ray crystallography of a suitable derivative or by comparing the experimental data (e.g., optical rotation, elution order on a specific chiral column) with that of a known standard.

Q5: What is the significance of the specific rotation value?

A5: The specific rotation is a characteristic physical property of a chiral compound. Once the specific rotation of an enantiomerically pure sample is known, the measured optical rotation of a resolved sample can be used to calculate its enantiomeric excess.

Experimental Protocols

Protocol 1: Diastereomeric Salt Resolution using (+)-Tartaric Acid

This protocol is a general guideline based on established procedures for the resolution of primary amines. Optimization of solvent, stoichiometry, and crystallization conditions may be necessary.

Materials:

  • Racemic 2-(2,3-Dihydro-benzodioxin-2-YL)-ethylamine

  • (+)-Tartaric acid (enantiomerically pure)

  • Methanol (or other suitable solvent)

  • Diethyl ether

  • 1 M Sodium hydroxide (NaOH) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Salt Formation:

    • Dissolve racemic 2-(2,3-Dihydro-benzodioxin-2-YL)-ethylamine (1.0 eq) in a minimal amount of warm methanol.

    • In a separate flask, dissolve (+)-tartaric acid (0.5 - 1.0 eq) in a minimal amount of warm methanol.

    • Slowly add the tartaric acid solution to the amine solution with stirring.

  • Crystallization:

    • Allow the mixture to cool slowly to room temperature. If no crystals form, you can try scratching the inside of the flask with a glass rod or adding a seed crystal if available.

    • Once crystallization begins, allow the flask to stand undisturbed for several hours, or overnight, to ensure complete crystallization. Further cooling in an ice bath may improve the yield.

  • Isolation of Diastereomeric Salt:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold methanol to remove any adhering mother liquor.

    • The collected solid is the diastereomeric salt enriched in one enantiomer. The mother liquor contains the other diastereomer.

  • Liberation of the Free Amine:

    • Suspend the crystalline diastereomeric salt in water and add 1 M NaOH solution until the pH is basic (pH > 10) to deprotonate the amine.

    • Extract the aqueous solution with diethyl ether (3 x volume of aqueous phase).

    • Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Isolation of the Enantiomer:

    • Filter to remove the drying agent and concentrate the organic solution under reduced pressure to obtain the resolved amine.

  • Analysis:

    • Determine the enantiomeric excess of the resolved amine by chiral HPLC (see Protocol 2).

    • Measure the optical rotation to determine the specific rotation.

Protocol 2: Chiral HPLC Method for Enantiomeric Excess Determination

This is a general starting point for developing a chiral HPLC method.

Instrumentation and Columns:

  • HPLC system with a UV detector

  • Chiral Stationary Phase: Polysaccharide-based columns such as Chiralpak IA, IB, or IC, or a cyclofructan-based column like Larihc CF6-P are good starting points for screening.[1]

Mobile Phase Screening (Normal Phase):

  • A common mobile phase system is a mixture of n-hexane and an alcohol modifier (e.g., isopropanol or ethanol).

  • Start with a composition such as 90:10 (v/v) n-hexane:isopropanol.

  • To improve peak shape and resolution for the amine, add a small amount of a basic additive, such as 0.1% (v/v) diethylamine (DEA), to the mobile phase.

General Procedure:

  • Sample Preparation: Dissolve a small amount of the resolved amine in the mobile phase.

  • Equilibration: Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

  • Injection: Inject the sample onto the column.

  • Detection: Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength.

  • Data Analysis: Integrate the peak areas of the two enantiomers to calculate the enantiomeric excess (e.e.) using the following formula: e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100

Quantitative Data Summary

Table 1: Diastereomeric Salt Resolution Data

Resolving AgentSolventMolar Ratio (Amine:Acid)Yield (%)Diastereomeric Excess of Salt (%)Enantiomeric Excess of Amine (%)Specific Rotation [α]
(+)-Tartaric AcidMethanol1:0.5TBDTBDTBDTBD
(-)-Tartaric AcidMethanol1:0.5TBDTBDTBDTBD
(+)-Dibenzoyl-D-tartaric acidEthanol1:0.5TBDTBDTBDTBD

TBD: To be determined experimentally.

Table 2: Chiral HPLC Method Parameters

Chiral ColumnMobile PhaseFlow Rate (mL/min)Retention Time (Enantiomer 1)Retention Time (Enantiomer 2)Resolution (Rs)
Chiralpak IAn-Hexane:IPA:DEA (90:10:0.1)1.0TBDTBDTBD
Larihc CF6-PACN:MeOH:TFA:TEA (90:10:0.3:0.2)1.0TBDTBDTBD

TBD: To be determined experimentally. IPA: Isopropanol, DEA: Diethylamine, ACN: Acetonitrile, MeOH: Methanol, TFA: Trifluoroacetic acid, TEA: Triethylamine.

Visualizations

Chiral_Resolution_Workflow cluster_resolution Diastereomeric Salt Resolution cluster_isolation Enantiomer Isolation cluster_analysis Analysis racemate Racemic Amine (R)-Amine & (S)-Amine mixing Mixing in Suitable Solvent racemate->mixing resolving_agent Chiral Resolving Agent (e.g., (+)-Tartaric Acid) resolving_agent->mixing crystallization Crystallization mixing->crystallization filtration Filtration crystallization->filtration crystals Crystals (Less Soluble Diastereomer) (e.g., (S)-Amine-(+)-Tartrate) filtration->crystals Solid mother_liquor Mother Liquor (More Soluble Diastereomer) (e.g., (R)-Amine-(+)-Tartrate) filtration->mother_liquor Liquid basification1 Basification (NaOH) & Extraction crystals->basification1 basification2 Basification (NaOH) & Extraction mother_liquor->basification2 enantiomer1 (S)-Enantiomer basification1->enantiomer1 enantiomer2 (R)-Enantiomer basification2->enantiomer2 hplc Chiral HPLC Analysis (Determine e.e.) enantiomer1->hplc polarimetry Polarimetry (Measure Optical Rotation) enantiomer2->polarimetry

Caption: Workflow for the chiral resolution of an amine via diastereomeric salt formation.

Troubleshooting_Crystallization start Problem: No Crystals or Oiling Out cause1 Inappropriate Solvent? start->cause1 cause2 Incorrect Supersaturation? start->cause2 cause3 Impurities Present? start->cause3 solution1 Perform Solvent Screen (Vary Polarity, Use Anti-solvent) cause1->solution1 solution2a Increase Concentration (Evaporate Solvent or Cool) cause2->solution2a Too Low solution2b Decrease Concentration (Dilute Solution) cause2->solution2b Too High solution3 Purify Starting Materials cause3->solution3

Caption: Troubleshooting logic for crystallization issues.

References

Technical Support Center: Stability of 2-(2,3-Dihydro-benzodioxin-2-YL)-ethylamine in Solution

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the stability of investigational compounds is paramount to obtaining reliable and reproducible experimental results. This guide provides technical support for troubleshooting and improving the stability of 2-(2,3-Dihydro-benzodioxin-2-YL)-ethylamine in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of 2-(2,3-Dihydro-benzodioxin-2-YL)-ethylamine in solution?

A1: The stability of 2-(2,3-Dihydro-benzodioxin-2-YL)-ethylamine, like other phenethylamine derivatives, is primarily influenced by several factors:

  • pH of the solution: The amine group is susceptible to pH-dependent degradation reactions. The protonated form at lower pH is generally more stable against oxidation than the free base.

  • Exposure to oxygen: The ethylamine side chain can be susceptible to oxidative degradation.

  • Temperature: Elevated temperatures accelerate the rate of all chemical degradation reactions.

  • Light exposure: Aromatic amines can be photosensitive, and exposure to light, especially UV, can catalyze degradation.

  • Solvent composition: The choice of solvent can influence the stability of the compound.

Q2: What are the visible signs of degradation in my solution of 2-(2,3-Dihydro-benzodioxin-2-YL)-ethylamine?

A2: Degradation may be indicated by:

  • A change in the color of the solution (e.g., development of a yellow or brown tint), which can be a sign of oxidative degradation.

  • The formation of precipitates, indicating the generation of insoluble degradation products.

  • A decrease in the expected biological activity or potency of the compound in your assays.

  • The appearance of new peaks or a decrease in the main peak area when analyzed by chromatography (e.g., HPLC).

Q3: How can I prepare a stock solution of 2-(2,3-Dihydro-benzodioxin-2-YL)-ethylamine to maximize its stability?

A3: To prepare a stable stock solution, consider the following:

  • Solvent Selection: Use a high-purity, anhydrous solvent in which the compound is readily soluble. Common choices for similar compounds include DMSO, ethanol, or methanol. For aqueous experiments, prepare a concentrated stock in an organic solvent and dilute it into your aqueous buffer immediately before use.

  • pH Control: If preparing an aqueous stock solution, buffering to a slightly acidic pH (e.g., pH 4-6) can enhance stability by keeping the amine protonated.

  • Inert Atmosphere: For long-term storage, purging the vial headspace with an inert gas like argon or nitrogen can minimize oxidation.

  • Storage Conditions: Store stock solutions at low temperatures, such as -20°C or -80°C, to slow down degradation kinetics. Protect from light by using amber vials or by wrapping the vials in aluminum foil.

Troubleshooting Guide

This guide will help you identify and resolve common stability issues encountered during your experiments.

Problem Possible Cause(s) Recommended Solution(s)
Loss of compound potency over a short period (hours to days) in aqueous buffer. 1. pH-mediated hydrolysis or oxidation. 2. Oxidation catalyzed by components in the buffer or exposure to air. 1. Optimize buffer pH: Test a range of pH values (e.g., 5.0, 6.0, 7.0, 7.4) to find the optimal pH for stability. Start with a slightly acidic pH.2. Add antioxidants: Consider adding antioxidants like ascorbic acid or sodium metabisulfite to the buffer, if compatible with your experimental system.3. Degas buffers: Before use, degas aqueous buffers to remove dissolved oxygen.4. Prepare fresh dilutions: Prepare working solutions immediately before each experiment from a frozen, concentrated stock.
Stock solution in organic solvent shows degradation after storage. 1. Oxidation due to dissolved oxygen in the solvent. 2. Exposure to light. 3. Storage at an inappropriate temperature. 4. Reaction with impurities in the solvent. 1. Use high-purity, anhydrous solvents. 2. Store under an inert atmosphere (argon or nitrogen). 3. Store in amber vials at ≤ -20°C. 4. Prepare smaller aliquots of the stock solution to minimize freeze-thaw cycles.
Precipitate forms in the experimental medium. 1. Poor solubility of the compound at the working concentration. 2. Formation of an insoluble degradation product. 3. Interaction with components of the medium. 1. Determine the solubility of the compound in your experimental medium. 2. Lower the final concentration of the compound. 3. Increase the percentage of co-solvent (e.g., DMSO) if your experiment allows, but be mindful of solvent toxicity. 4. Analyze the precipitate to determine if it is the parent compound or a degradant.

Logical Troubleshooting Workflow

TroubleshootingWorkflow Start Stability Issue Observed (e.g., loss of activity, color change) CheckFresh Prepare Fresh Solution & Retest Start->CheckFresh ProblemPersists Does the problem persist? CheckFresh->ProblemPersists NoDegradation Issue likely with old solution. Implement proper storage. ProblemPersists->NoDegradation No CheckStorage Review Storage Conditions (Temp, Light, Atmosphere) ProblemPersists->CheckStorage Yes CheckSolutionPrep Review Solution Preparation (Solvent, pH, Concentration) CheckStorage->CheckSolutionPrep OptimizeStorage Optimize Storage: - Aliquot - Inert gas - Lower temp - Protect from light CheckStorage->OptimizeStorage OptimizeSolution Optimize Solution: - Test different solvents/buffers - Adjust pH - Add stabilizers (e.g., antioxidants) CheckSolutionPrep->OptimizeSolution AnalyzeDegradation Perform Forced Degradation Study & Analytical Characterization (HPLC-MS) CheckSolutionPrep->AnalyzeDegradation IdentifyDegradants Identify Degradation Pathway & Products AnalyzeDegradation->IdentifyDegradants DevelopStrategy Develop Mitigation Strategy Based on Findings IdentifyDegradants->DevelopStrategy DegradationPathways Parent 2-(2,3-Dihydro-benzodioxin-2-YL)-ethylamine Oxidation Oxidation (Imine, Aldehyde, Carboxylic Acid) Parent->Oxidation [O] Deamination Deamination Products Parent->Deamination Enzymatic or Chemical RingOpening Benzodioxin Ring Opening Parent->RingOpening Harsh Oxidation Polymerization Polymerization Parent->Polymerization Concentration/ Catalyst

Technical Support Center: Overcoming Poor Solubility of Benzodioxane Compounds for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to addressing the challenges of poor solubility of benzodioxane compounds in biological assays. The information is presented in a question-and-answer format, supplemented with troubleshooting guides, detailed experimental protocols, and quantitative data to facilitate successful experimentation.

Frequently Asked Questions (FAQs)

Q1: Why do my benzodioxane compounds show poor solubility in aqueous buffers for my biological assays?

A1: Benzodioxane scaffolds are inherently hydrophobic, leading to low solubility in aqueous solutions. These compounds are generally readily soluble in organic solvents but can precipitate when introduced into the aqueous environment of most biological assays, a phenomenon often referred to as "crashing out." This can lead to inaccurate and unreliable assay results.

Q2: What is the first step I should take when encountering solubility issues with a new benzodioxane derivative?

A2: The initial step is to determine the compound's solubility profile in various solvents. This includes common organic solvents used for stock solutions and the aqueous buffer system of your specific assay. A preliminary solubility assessment can save significant time and resources by identifying suitable solvent systems early on.

Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?

A3: The tolerance to Dimethyl Sulfoxide (DMSO) is cell-line dependent. However, a general guideline is to keep the final concentration of DMSO in the cell culture medium at or below 0.5% (v/v) to minimize solvent-induced toxicity and artifacts. It is always recommended to perform a vehicle control experiment to assess the effect of the solvent on your specific cell line and assay.

Q4: My compound precipitates in the cell culture medium over time. What could be the cause?

A4: Delayed precipitation can occur due to several factors, including compound instability in the culture medium at 37°C, changes in medium pH due to cellular metabolism, or interactions with media components like serum proteins. It is advisable to assess the stability of your compound under assay conditions and consider preparing fresh compound dilutions for long-term experiments.

Troubleshooting Guides

Issue: Compound precipitates immediately upon dilution of DMSO stock in aqueous buffer.

Possible Cause Recommended Solution
"Crashing out" due to rapid solvent change Perform a serial dilution. First, create an intermediate dilution of the DMSO stock in pre-warmed (37°C) culture media or buffer. Then, add this intermediate dilution to the final assay volume. Add the compound solution dropwise while gently vortexing the buffer.
Final concentration exceeds aqueous solubility Determine the kinetic solubility of your compound in the assay buffer. Ensure the final concentration in your assay is below this limit.
Low temperature of the aqueous buffer Always use pre-warmed (37°C) buffers and media for dilutions, as solubility often decreases at lower temperatures.

Issue: Low or inconsistent biological activity observed.

Possible Cause Recommended Solution
Reduced effective concentration due to partial precipitation Visually inspect your assay plates under a microscope for any signs of precipitation. If observed, re-evaluate your solubilization strategy. Consider using solubility enhancement techniques like cyclodextrins or surfactants.
Compound adsorption to plasticware Include a low concentration of a non-ionic surfactant (e.g., 0.01% Tween-20) in your assay buffer to prevent adsorption to plate wells and pipette tips. Note that surfactants may not be suitable for all cell-based assays.
Compound degradation Assess the stability of the benzodioxane compound in your assay buffer over the experiment's duration. Prepare fresh solutions if degradation is observed.

Data Presentation: Solubility of Benzodioxane Derivatives

The following table provides solubility data for Doxazosin Mesylate, a well-known benzodioxane compound, as a reference. Researchers are encouraged to determine the solubility of their specific compounds and use this table as a template to build a repository of solubility data for their own library of benzodioxane derivatives.

Compound Solvent Solubility Reference
Doxazosin MesylateDimethyl Sulfoxide (DMSO)Freely Soluble (~2 mg/mL)
Doxazosin MesylateDimethylformamide (DMF)Soluble
Doxazosin MesylateMethanolSlightly Soluble
Doxazosin MesylateEthanolSlightly Soluble
Doxazosin MesylateWater (25°C)Slightly Soluble (0.8%)
Doxazosin Mesylate1:1 DMSO:PBS (pH 7.2)~0.5 mg/mL
Doxazosin MesylateAcetoneVery Slightly Soluble
Doxazosin MesylateMethylene ChlorideVery Slightly Soluble

Experimental Protocols

Protocol 1: General Procedure for Solubilizing a Poorly Soluble Benzodioxane Compound for Cell-Based Assays
  • Stock Solution Preparation:

    • Accurately weigh the benzodioxane compound and dissolve it in 100% anhydrous DMSO to prepare a high-concentration stock solution (e.g., 10-50 mM).

    • Ensure complete dissolution by vortexing and, if necessary, brief sonication in a water bath.

    • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Working Solution Preparation (Serial Dilution):

    • Pre-warm the cell culture medium (with or without serum, as required by the assay) to 37°C.

    • Perform a serial dilution of the DMSO stock solution directly into the pre-warmed medium to achieve the final desired concentrations.

    • When diluting, add the stock solution to the medium and mix immediately by gentle pipetting or inversion. Avoid adding the medium to the concentrated stock.

    • Ensure the final DMSO concentration remains below the tolerance level of the cell line (typically ≤0.5%).

  • Cell Treatment:

    • Remove the existing medium from the cultured cells.

    • Add the freshly prepared medium containing the desired concentration of the benzodioxane compound.

    • Include a vehicle control (medium with the same final concentration of DMSO) in your experimental setup.

Protocol 2: Enhancing Solubility with Cyclodextrins
  • Cyclodextrin Selection:

    • Choose a suitable cyclodextrin, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), which is commonly used to improve the solubility of hydrophobic compounds.

  • Complex Formation:

    • Prepare an aqueous solution of HP-β-CD in your assay buffer. The concentration will depend on the stoichiometry of the inclusion complex, which may need to be determined experimentally (a 1:1 molar ratio of compound to cyclodextrin is a common starting point).

    • Add the solid benzodioxane compound to the HP-β-CD solution.

    • Stir the mixture vigorously at room temperature for 1 to 24 hours to allow for the formation of the inclusion complex. The solution should become clear as the complex forms.

    • The resulting solution containing the benzodioxane-cyclodextrin complex can be sterile-filtered and used directly in the biological assay.

Protocol 3: Kinetic Solubility Determination using the Shake-Flask Method
  • Preparation:

    • Prepare a high-concentration stock solution of the benzodioxane compound in DMSO (e.g., 20 mM).

    • Prepare the aqueous buffer for the assay (e.g., Phosphate-Buffered Saline, pH 7.4).

  • Assay Procedure:

    • In duplicate, add a small volume of the DMSO stock solution to a known volume of the aqueous buffer to achieve a target concentration that is expected to be above the solubility limit (e.g., 100 µM). The final DMSO concentration should be kept low (e.g., 1-2%).

    • Seal the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 2 hours for kinetic solubility).

    • After incubation, filter the samples through a low-binding filter plate or centrifuge at high speed to pellet the undissolved compound.

    • Analyze the concentration of the dissolved compound in the clear supernatant/filtrate using a suitable analytical method, such as HPLC-UV or LC-MS/MS.

    • The measured concentration represents the kinetic solubility of the compound under the tested conditions.

Mandatory Visualizations

experimental_workflow cluster_prep Compound Preparation cluster_assay Biological Assay start Start: Poorly Soluble Benzodioxane Compound stock Prepare High-Concentration Stock in 100% DMSO start->stock direct_dilution Direct Serial Dilution in Pre-warmed Aqueous Buffer stock->direct_dilution Standard Approach cyclo Cyclodextrin Complexation stock->cyclo If Precipitation Occurs solid_disp Solid Dispersion (Advanced) stock->solid_disp For Very Poor Solubility assay Perform Biological Assay (e.g., Cell Viability) direct_dilution->assay cyclo->assay solid_disp->assay analysis Data Analysis assay->analysis

Workflow for Solubilizing Benzodioxane Compounds.

troubleshooting_workflow cluster_troubleshooting Troubleshooting Steps start Compound added to aqueous buffer precipitate Precipitation Observed? start->precipitate no_precipitate Proceed with Experiment precipitate->no_precipitate No check_conc Is final concentration too high? precipitate->check_conc Yes check_stability Check compound stability precipitate->check_stability Delayed Precipitation serial_dilution Use serial dilution in warm buffer check_conc->serial_dilution Yes, lower concentration use_cyclodextrin Use Cyclodextrins check_conc->use_cyclodextrin No, still precipitates serial_dilution->no_precipitate use_cyclodextrin->no_precipitate check_stability->no_precipitate

Troubleshooting Logic for Compound Precipitation.

tgf_beta_pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Doxazosin Doxazosin FasR Fas Receptor (CD95) Doxazosin->FasR Upregulates Bax Bax Doxazosin->Bax Upregulates TGFBR2 TGF-β RII TGFBR1 TGF-β RI TGFBR2->TGFBR1 Phosphorylates SMAD23 p-SMAD2/3 TGFBR1->SMAD23 Phosphorylates FADD FADD FasR->FADD Recruits SMAD4 SMAD4 SMAD23->SMAD4 Binds SMAD_complex SMAD2/3/4 Complex SMAD4->SMAD_complex ProCasp8 Pro-Caspase-8 FADD->ProCasp8 Recruits Casp8 Caspase-8 ProCasp8->Casp8 Activation ProCasp3 Pro-Caspase-3 Casp8->ProCasp3 Cleavage Casp3 Caspase-3 ProCasp3->Casp3 Activation Apoptosis Apoptosis Casp3->Apoptosis Bax->Apoptosis Gene_expression Target Gene Transcription SMAD_complex->Gene_expression

Doxazosin-Modulated Apoptotic Signaling Pathway.

Troubleshooting unexpected side reactions in benzodioxane synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of benzodioxanes. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Benzodioxane Product

Q: My benzodioxane synthesis is resulting in a low yield. What are the potential causes and how can I improve it?

A: Low yields in benzodioxane synthesis, typically performed via the Williamson ether synthesis, can be attributed to several factors. The primary competing reaction is the base-catalyzed elimination of the alkylating agent.[1] Additionally, incomplete reaction or the formation of other side products can reduce the yield of the desired benzodioxane.

Troubleshooting Steps:

  • Re-evaluate Your Alkylating Agent: The Williamson ether synthesis proceeds via an S(_N)2 mechanism.[1] Therefore, primary alkyl halides are the most effective substrates. Secondary and tertiary alkyl halides are more prone to elimination reactions, which will significantly reduce the yield of the ether product.[1]

  • Optimize the Base: The choice and concentration of the base are critical. A very strong base can favor the elimination reaction. Consider using a milder base like potassium carbonate (K₂CO₃) instead of stronger bases like sodium hydride (NaH) if elimination is suspected.

  • Control the Reaction Temperature: Higher temperatures can favor the elimination side reaction.[1] Running the reaction at the lowest effective temperature can help to minimize this pathway.

  • Choice of Solvent: The solvent can influence the reaction outcome. Polar aprotic solvents like DMF or DMSO can be effective for the Williamson ether synthesis.

  • Purity of Reagents: Ensure that your catechol and dihaloalkane starting materials are pure and dry. Impurities can lead to unwanted side reactions.

Issue 2: Formation of an Unexpected Regioisomer

Q: I am attempting to synthesize a substituted benzodioxane, but I am observing the formation of an unexpected regioisomer. Why is this happening and how can I control the regioselectivity?

A: The formation of regioisomers is a known challenge in the synthesis of substituted benzodioxanes, particularly when using substituted catechols. The regioselectivity of the reaction can be influenced by the electronic and steric properties of the substituents on the catechol ring, as well as the reaction conditions.

Troubleshooting Steps:

  • Solvent Effects: The polarity of the solvent can significantly impact the regioselectivity of the reaction. Experiment with a range of solvents with varying polarities to determine the optimal conditions for the desired isomer.

  • Nature of the Base: The choice of base can also influence the regioselectivity. It is recommended to screen different bases (e.g., K₂CO₃, Cs₂CO₃, NaOH) to see how they affect the isomeric ratio.

  • Protecting Group Strategy: In some cases, employing a protecting group strategy on one of the hydroxyl groups of the catechol can allow for sequential alkylation, thus providing better control over the regiochemistry.

Issue 3: Presence of Polymeric or Tar-like Byproducts

Q: My reaction mixture contains a significant amount of dark, tar-like material, making purification difficult. What is the cause of this and how can I prevent it?

A: The formation of polymeric or tar-like byproducts can occur, especially under harsh reaction conditions. Catechols are susceptible to oxidation, which can lead to the formation of colored quinone-type compounds and subsequent polymerization.[2]

Troubleshooting Steps:

  • Degas Solvents: To minimize oxidation, it is advisable to use degassed solvents.

  • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent the oxidation of the catechol starting material.

  • Moderate Reaction Conditions: Avoid excessively high temperatures and prolonged reaction times, as these can promote polymerization.

  • Purification of Starting Materials: Ensure the catechol is free from any metal impurities that could catalyze oxidation.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in benzodioxane synthesis via the Williamson ether synthesis?

A1: The most common side reaction is the E2 elimination of the dihaloalkane, which competes with the desired S(_N)2 substitution.[1] Another potential side reaction, particularly with aryloxide nucleophiles, is alkylation on the aromatic ring.[1]

Q2: How can I effectively purify my benzodioxane product from unreacted starting materials and byproducts?

A2: Purification of benzodioxanes can sometimes be challenging due to the similar polarities of the product and certain byproducts.[3] Column chromatography on silica gel is a common and effective method for purification.[1] The choice of eluent system will depend on the specific polarity of your benzodioxane derivative. In some cases, recrystallization can also be an effective purification technique.

Q3: Can phase transfer catalysis (PTC) be used for benzodioxane synthesis? What are the potential side reactions?

A3: Yes, phase transfer catalysis can be an effective method for benzodioxane synthesis. However, side reactions such as hydrolysis of the alkylating agent can occur.[4] Careful selection of the phase transfer catalyst and reaction conditions is crucial to minimize these unwanted reactions.[5]

Data Presentation

Table 1: Influence of Reaction Parameters on Benzodioxane Synthesis

ParameterConditionExpected Outcome on YieldPotential Side Reactions Favored
Alkylating Agent Primary DihaloalkaneHigh-
Secondary DihaloalkaneModerate to LowElimination
Tertiary DihaloalkaneVery Low to NoneElimination
Base Weak (e.g., K₂CO₃)Good-
Strong (e.g., NaH)Can be high, but risk of side reactionsElimination
Temperature Low to ModerateGood-
HighDecreasedElimination, Polymerization
Solvent Polar Aprotic (e.g., DMF, DMSO)Good-
Protic (e.g., Ethanol)Can be lowerSolvolysis of alkylating agent

Experimental Protocols

Protocol 1: Synthesis of 1,4-Benzodioxane via Williamson Ether Synthesis

This protocol describes a general procedure for the synthesis of the parent 1,4-benzodioxane.

Materials:

  • Catechol

  • 1,2-Dibromoethane

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a stirred solution of catechol (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.5 eq).

  • Heat the mixture to 80 °C and stir for 30 minutes.

  • Add 1,2-dibromoethane (1.1 eq) dropwise to the reaction mixture.

  • Continue stirring at 80 °C and monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 1,4-benzodioxane.

Mandatory Visualization

Benzodioxane_Synthesis_Troubleshooting start Benzodioxane Synthesis low_yield Low Yield? start->low_yield side_products Unexpected Side Products? low_yield->side_products No check_reagents Check Reagent Purity & Alkyl Halide Type low_yield->check_reagents Yes purification_issue Purification Issues? side_products->purification_issue No elimination Elimination Product (Alkene) side_products->elimination Yes regioisomer Regioisomer side_products->regioisomer Yes polymer Polymeric Byproducts side_products->polymer Yes column_chromatography Optimize Column Chromatography purification_issue->column_chromatography Yes end Successful Synthesis purification_issue->end No optimize_base Optimize Base (e.g., milder base) check_reagents->optimize_base optimize_temp Lower Reaction Temperature optimize_base->optimize_temp optimize_temp->end solve_elimination Use Primary Halide, Milder Base, Lower Temp elimination->solve_elimination solve_regioisomer Screen Solvents & Bases, Consider Protecting Groups regioisomer->solve_regioisomer solve_polymer Use Inert Atmosphere, Degassed Solvents polymer->solve_polymer solve_elimination->end solve_regioisomer->end solve_polymer->end recrystallization Attempt Recrystallization column_chromatography->recrystallization recrystallization->end

Caption: Troubleshooting workflow for benzodioxane synthesis.

reaction_pathways cluster_main Desired SN2 Pathway cluster_side Competing E2 Elimination catechol Catechol + Base intermediate Phenoxide Intermediate catechol->intermediate base Base dihaloalkane 1,2-Dihaloethane benzodioxane 1,4-Benzodioxane dihaloalkane->benzodioxane intermediate->benzodioxane SN2 Attack alkene Vinyl Halide base->alkene E2 Elimination dihaloalkane2 1,2-Dihaloethane dihaloalkane2->alkene

Caption: Reaction pathways in benzodioxane synthesis.

References

Technical Support Center: Purification of 2-(2,3-Dihydro-benzodioxin-2-YL)-ethylamine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the purification of 2-(2,3-dihydro-benzodioxin-2-YL)-ethylamine analogs. The information is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of 2-(2,3-dihydro-benzodioxin-2-YL)-ethylamine analogs.

Problem / Observation Potential Cause Suggested Solution
Product is an oil or tar, fails to crystallize. - Residual solvent.- Presence of impurities preventing lattice formation.- Product is a salt that is hygroscopic.- Dry the product under high vacuum for an extended period.- Attempt trituration with a non-polar solvent (e.g., cold hexane or ether) to induce solidification.- Purify via column chromatography before attempting crystallization.- Convert the freebase to a stable crystalline salt (e.g., hydrochloride or hydrobromide) by dissolving the oil in a solvent like ether or isopropanol and adding a solution of HCl.[1][][3]
Crystals are discolored (e.g., orange, brown, or black). - Presence of colored impurities from the reaction.- Oxidation of the product or impurities.- Perform a recrystallization. Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., isopropanol) and allow it to cool slowly.[1]- Add a small amount of activated carbon to the hot solution before filtering to remove colored impurities (use with caution as it can adsorb the product).- Wash the filtered crystals with a small amount of cold solvent.[4]
Low yield after recrystallization. - Product is too soluble in the chosen solvent.- Too much solvent was used for recrystallization.- Premature crystallization during hot filtration.- Try a different solvent or a solvent system (e.g., dichloromethane/hexane) where the product has high solubility when hot and low solubility when cold.[4]- Use the minimum amount of hot solvent required to fully dissolve the product.- Cool the mother liquor in an ice bath to maximize crystal precipitation.- Ensure the filtration apparatus is pre-heated to prevent the product from crashing out on the filter paper.
Persistent emulsions during acid-base extraction. - High concentration of solutes.- Insufficient difference in density between aqueous and organic layers.- Add a saturated solution of sodium chloride (brine) to the separatory funnel to increase the ionic strength and density of the aqueous layer.- Centrifuge the mixture if the emulsion is persistent and volume is manageable.- Filter the entire mixture through a pad of Celite or glass wool.- Allow the mixture to stand for an extended period without agitation. Attempts to recover product from heavy emulsions are often fruitless and can lead to significant loss.[1]
Product is not pure enough after extraction and crystallization. - Impurities have very similar physico-chemical properties to the target compound.- Employ column chromatography (e.g., silica gel) for separation. The choice of eluent is critical and may require optimization (e.g., a gradient of ethyl acetate/hexane with a small amount of triethylamine for basic compounds).- Consider preparative High-Performance Liquid Chromatography (HPLC) for difficult separations.

Frequently Asked Questions (FAQs)

Q1: What is the best general approach to purify these basic ethylamine analogs?

A common and effective strategy is a multi-step approach. First, perform an acid-base extraction to separate the basic amine product from neutral and acidic impurities. Next, crystallize the product, often by converting the freebase amine into its hydrochloride salt, which tends to form stable, non-hygroscopic crystals.[1][] If impurities persist, column chromatography is the recommended final step.

Q2: My freebase product appears stable, is it necessary to convert it to a salt?

While the freebase may be sufficient for some applications, converting it to a hydrochloride or hydrobromide salt offers several advantages. Salts are generally more crystalline, have higher melting points, are easier to handle as solids, and exhibit greater long-term stability.[1] Phenethylamines are alkaline and can absorb CO2 from the air, which is avoided by salt formation.[]

Q3: What solvents are recommended for recrystallizing the hydrochloride salt of my analog?

Isopropanol (IPA) is frequently cited as an effective solvent.[1][3] A mixture of an alcohol and a non-polar solvent like diethyl ether can also be effective; the product is dissolved in the alcohol, and the ether is added to precipitate the salt.[3]

Q4: I'm performing column chromatography on silica gel. Why is my product streaking or not eluting?

Basic amines can interact strongly with the acidic silanol groups on the surface of silica gel, leading to poor separation (tailing) or irreversible adsorption. To mitigate this, add a small amount of a basic modifier, such as triethylamine (~0.1-1%), to your mobile phase. This will neutralize the active sites on the silica and improve the peak shape.

Q5: How can I confirm the purity of my final product?

Purity should be assessed using multiple analytical techniques. High-Performance Liquid Chromatography (LC) or Gas Chromatography (GC) coupled with Mass Spectrometry (MS) are standard methods for determining purity and confirming the identity of the compound.[5][6] Nuclear Magnetic Resonance (NMR) spectroscopy is also essential for structural confirmation and can reveal the presence of impurities.

Experimental Protocols

Protocol 1: Purification via Acid-Base Extraction

This protocol is used to separate the basic amine product from neutral or acidic byproducts.

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water, such as dichloromethane (CH2Cl2) or diethyl ether.

  • Acid Wash: Transfer the solution to a separatory funnel and wash with a dilute acid solution (e.g., 1 M HCl or dilute H2SO4). The basic amine will be protonated and move into the aqueous layer, leaving neutral impurities in the organic layer.

  • Separation: Separate the aqueous layer. The organic layer containing neutral impurities can be discarded.

  • Basification: Cool the acidic aqueous layer in an ice bath. Slowly add a base, such as 25% sodium hydroxide (NaOH) solution, with stirring until the solution is strongly basic (pH > 12).[1] The protonated amine will be converted back to the freebase, which will often precipitate or form an oil.

  • Extraction of Freebase: Extract the aqueous layer multiple times (e.g., 3x with CH2Cl2).[1]

  • Drying and Evaporation: Combine the organic extracts, dry them over an anhydrous salt like magnesium sulfate (MgSO4), filter, and remove the solvent under vacuum to yield the purified freebase amine.[1]

Protocol 2: Purification via Salt Formation and Recrystallization

This protocol converts the purified freebase into a stable crystalline salt.

  • Dissolution: Dissolve the purified freebase oil or solid in a suitable anhydrous solvent, such as isopropanol, diethyl ether, or a mixture thereof.[1][3]

  • Acidification: Slowly add a solution of anhydrous HCl (e.g., concentrated HCl or HCl gas dissolved in ether) to the stirred solution.[1][3]

  • Precipitation: The hydrochloride salt will precipitate out of the solution, often as a white solid.[3] The process can be aided by cooling the mixture in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of a cold, non-polar solvent (e.g., cold diethyl ether) to remove any remaining soluble impurities.[1]

  • Drying: Dry the crystals under vacuum to remove all residual solvent.

Visualizations

experimental_workflow cluster_extraction Acid-Base Extraction cluster_purification Crystallization / Chromatography crude Crude Product in Organic Solvent acid_wash Wash with Dilute Acid (e.g., 1M HCl) crude->acid_wash separate_layers Separate Layers acid_wash->separate_layers basify Basify Aqueous Layer (e.g., NaOH) separate_layers->basify Aqueous Layer extract_base Extract Freebase with Organic Solvent basify->extract_base dry_evap Dry & Evaporate extract_base->dry_evap freebase Purified Freebase dry_evap->freebase decision Purity Check (e.g., TLC, LC/MS) freebase->decision salt Convert to HCl Salt & Recrystallize decision->salt Sufficiently Pure chrom Column Chromatography decision->chrom Impure final Pure Product salt->final chrom->salt

Caption: General purification workflow for ethylamine analogs.

troubleshooting_workflow start Crude Product After Initial Workup q1 Is the product a solid or an oil? start->q1 solid Solid q1->solid Solid oil Oil / Tar q1->oil Oil q2 Is the solid colored? solid->q2 triturate Triturate with non-polar solvent (e.g., Hexane) oil->triturate recryst Recrystallize from suitable solvent (e.g., IPA) q2->recryst Yes wash Wash with cold solvent q2->wash No final Pure Product recryst->final wash->final salt_form Convert to HCl salt triturate->salt_form chrom Purify via Column Chromatography salt_form->chrom If still oily salt_form->final If crystallization occurs chrom->final

Caption: Troubleshooting decision tree for product isolation.

acid_base_extraction start Crude Mixture R-NH2 (Product) + Neutral Impurity + Acidic Impurity step1 Step 1: Add Dilute Acid (HCl) R-NH3+Cl- (Aq) + Neutral Impurity (Org) + Acidic Impurity (Org) start->step1 Protonation step2 Step 2: Separate Layers & Basify Aqueous Layer (NaOH) R-NH2 (Org) + NaCl (Aq) step1->step2 Deprotonation final Final State Purified R-NH2 in Organic Layer step2->final Extraction

Caption: Principle of acid-base extraction for amine purification.

References

Technical Support Center: Optimizing Palladium-Catalyzed Cyclization of Benzodiazines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists engaged in the synthesis of benzodiazines via palladium-catalyzed cyclization. The information is designed to address specific experimental challenges and facilitate the optimization of catalyst selection and reaction conditions.

Troubleshooting Guide

This section addresses common problems encountered during the palladium-catalyzed cyclization of benzodiazines, offering systematic approaches to identify and resolve them.

Q1: Why is my reaction showing low or no product yield?

A1: Low or no product formation is a frequent challenge and can stem from several factors. A systematic evaluation of each reaction component is crucial for diagnosis.

  • Catalyst and Ligand Inactivity: The choice of the palladium precursor and, more critically, the ligand is paramount for an efficient reaction. Standard catalysts may not be sufficient for challenging substrates.

    • Recommendation: Switch to a more active catalytic system. For instance, in intramolecular Buchwald-Hartwig amidation, catalyst systems composed of Pd(OAc)₂ or Pd₂(dba)₃ with specialized phosphine ligands have proven effective.[1][2] Screening different ligands, from monodentate to bidentate phosphines, is often necessary to find the optimal choice for a specific substrate.[1] Electron-rich and sterically hindered ligands can promote the desired catalytic cycle.

  • Ineffective Base: The base plays a critical role in the catalytic cycle, often participating in the deprotonation of the amine and influencing the catalyst's activity.

    • Recommendation: Screen a variety of bases. The choice between inorganic bases like Cs₂CO₃ and K₂CO₃, or organic bases such as DIPEA and tBuOK, can significantly impact the yield.[1] The optimal base is often substrate and ligand-dependent.

  • Inappropriate Solvent: The solvent must solubilize the reactants and the catalyst complex while being compatible with the reaction conditions.

    • Recommendation: Toluene and dioxane are common solvents for these reactions.[1][2] The choice of solvent can influence catalyst solubility and activity. After screening different solvents and bases, toluene and DIPEA were identified as optimal for a particular carbonylation reaction to synthesize dibenzo[b,e][1][3]diazepinones.[1]

  • Reaction Temperature and Time: Palladium-catalyzed reactions are often sensitive to temperature. Insufficient heat may lead to a sluggish reaction, while excessive heat can cause catalyst decomposition or side reactions.

    • Recommendation: Optimize the reaction temperature. While some reactions proceed at room temperature, many require heating, sometimes up to 100-120 °C.[1][2] Reaction times can also vary significantly, from a few hours to 24 hours or more.

Q2: My reaction is producing significant amounts of side products. How can I improve selectivity?

A2: The formation of side products can be due to competing reaction pathways, such as intermolecular coupling or decomposition of starting materials.

  • Ligand Modification: The steric and electronic properties of the phosphine ligand can influence the selectivity of the reaction.

    • Recommendation: Experiment with different ligands. For example, in the synthesis of tricyclic benzoimidazodiazepine derivatives, the electron-rich PtBu₂Me·HBF₄ ligand was found to be optimal, whereas other phosphines gave poorer results.[1]

  • Substrate Design: The nature of protecting groups or substituents on the starting material can direct the cyclization pathway.

    • Recommendation: In the synthesis of 1,4-benzodiazepin-5-ones, the presence of a tosyl substituent on the amino group was essential for the desired 7-exo-dig cyclization.[1]

Q3: How do I choose the initial palladium catalyst and ligand for my specific benzodiazine synthesis?

A3: The selection of the initial catalyst system depends on the type of cyclization reaction you are performing (e.g., Buchwald-Hartwig amination, C-H activation, carbonylation).

  • Buchwald-Hartwig Amination: This is a common strategy for forming the N-aryl bond in benzodiazines.

    • Recommendation: Start with a combination of a Pd(0) source like Pd₂(dba)₃ or a Pd(II) precursor like Pd(OAc)₂ that can be reduced in situ, paired with a bulky, electron-rich phosphine ligand such as t-BuDavePhos.[2]

  • C-H Activation/Arylation: This approach involves the direct functionalization of a C-H bond.

    • Recommendation: A Pd(II) catalyst such as Pd(OAc)₂ is typically used. The choice of ligand is critical, and screening may be necessary. For a specific intramolecular direct C–H arylation, K₂CO₃ as the base and PtBu₂Me·HBF₄ as the ligand provided the best results.[1]

  • Carbonylation: This method introduces a carbonyl group into the benzodiazine ring.

    • Recommendation: A system of Pd(OAc)₂ with a phosphine ligand like PPh₃ under a carbon monoxide atmosphere is a common starting point.[1]

Frequently Asked Questions (FAQs)

Q1: What is the typical palladium catalyst loading for these cyclization reactions?

A1: The catalyst loading can vary depending on the specific reaction and the efficiency of the catalytic system. Generally, palladium catalyst loadings are in the range of 1-10 mol%.[1] For example, in the synthesis of dibenzo[b,e][1][3]diazepinones via an intramolecular Buchwald–Hartwig reaction, 2 mol % of Pd(OAc)₂ was used.[1] In another case, for the synthesis of tricyclic benzoimidazodiazepine derivatives, 5 mol % of Pd(OAc)₂ was employed.[1]

Q2: What are the most common phosphine ligands used for palladium-catalyzed benzodiazine synthesis?

A2: A variety of phosphine ligands have been successfully used. The choice often depends on the specific reaction type and substrate. Some commonly employed ligands include:

  • Monodentate phosphines: P(tBu)₃, PtBu₂Me·HBF₄[1]

  • Bidentate phosphines (diphosphines): BINAP, 1,4-bis(diphenylphosphino)butane (dppb)[1]

  • Buchwald-type ligands: t-BuDavePhos[2]

Q3: What role does the base play in these reactions?

A3: The base is a crucial component in many palladium-catalyzed cyclizations. Its primary roles can include:

  • Deprotonation: Neutralizing the acid generated during the reaction. In amine arylations, it deprotonates the amine to form the active nucleophile.

  • Catalyst Activation/Regeneration: Facilitating the regeneration of the active Pd(0) catalyst in some catalytic cycles.

  • Influencing Selectivity: The choice of base can sometimes influence the regioselectivity or chemoselectivity of the reaction. For instance, in the synthesis of pyridobenzodiazepinones, the use of tBuOK was fundamental for the cyclization, whereas Cs₂CO₃ was used for dibenzo[b,e][1][3]diazepinones.[1]

Data Presentation

Table 1: Comparison of Catalytic Systems for Intramolecular Buchwald-Hartwig Cyclization

Substrate TypePalladium Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
Dibenzo[b,e][1][3]diazepinone precursorPd(OAc)₂ (2)BINAP (4)Cs₂CO₃Toluene100-High[1]
Pyridobenzodiazepinone precursorPd(OAc)₂ (2)BINAP (4)tBuOKToluene100-High[1]
Diarylamine precursorPd₂(dba)₃t-BuDavePhosNaOt-Bu1,4-Dioxane85-High[2]

Table 2: Optimization of Conditions for Intramolecular C-H Arylation

Palladium Source (mol%)LigandBaseSolventTemp (°C)Yield (%)Reference
Pd(OAc)₂ (5)PtBu₂Me·HBF₄K₂CO₃--Improved[1]
Pd(OAc)₂ (5)PtBu₃·HBF₄K₂CO₃--Poorer[1]
Pd(OAc)₂ (5)P(4-FC₆H₄)K₂CO₃--Poorer[1]
Pd(OAc)₂ (5)dppbK₂CO₃--Poorer[1]

Experimental Protocols

Protocol 1: General Procedure for Intramolecular Buchwald-Hartwig Cyclization to Synthesize Dibenzo[b,e][1][3]diazepinones

This protocol is adapted from a reported synthesis.[1]

  • To a reaction vessel, add the (hetero)aryl halide substrate (1.0 equiv), Pd(OAc)₂ (0.02 equiv), and BINAP (0.04 equiv).

  • Add Cs₂CO₃ (2.0 equiv) as the base.

  • Add anhydrous toluene as the solvent.

  • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to 100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired dibenzo[b,e][1][3]diazepinone.

Protocol 2: General Procedure for Palladium-Catalyzed Carbonylation to Synthesize 1,4-Benzodiazepin-5-one Skeleton

This protocol is based on a described carbonylation reaction.[1]

  • Charge a pressure-resistant reaction vessel with the o-bromoaniline derivative (1.0 equiv), Pd(OAc)₂ (0.10 equiv), and PPh₃ (0.01 equiv).

  • Add hexamethylphosphoramide (HMPA) as the solvent.

  • Seal the vessel and purge with carbon monoxide (CO) gas several times.

  • Pressurize the vessel with CO to 4-5 atm.

  • Heat the reaction mixture to 100 °C and stir for the required duration.

  • After the reaction is complete, cool the vessel to room temperature and carefully vent the CO gas in a fume hood.

  • Work-up the reaction mixture by diluting with a suitable organic solvent and washing with water.

  • Dry, concentrate, and purify the product by column chromatography.

Visualizations

Experimental_Workflow cluster_start Reaction Setup cluster_optimization Optimization Cycle cluster_end Final Stage Start Select Substrate & Target Benzodiazepine Catalyst Choose Pd Precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) Start->Catalyst Ligand Select Ligand (e.g., Phosphine, NHC) Start->Ligand Base Select Base (e.g., Cs₂CO₃, K₃PO₄, tBuOK) Start->Base Solvent Choose Solvent (e.g., Toluene, Dioxane) Start->Solvent Reaction Run Reaction under Inert Atmosphere Catalyst->Reaction Ligand->Reaction Base->Reaction Solvent->Reaction Analysis Analyze Reaction Outcome (Yield, Purity, Side Products) Reaction->Analysis Decision Optimal? Analysis->Decision Decision->Reaction No, Adjust Parameters Workup Work-up & Purification Decision->Workup Yes Product Isolated Product Workup->Product

Caption: A typical experimental workflow for optimizing palladium-catalyzed benzodiazine synthesis.

Catalytic_Cycle Pd0 Pd(0)Lₙ OxAdd Oxidative Addition Pd0->OxAdd PdII R-Pd(II)-X Lₙ OxAdd->PdII Deprotonation Base-mediated Deprotonation PdII->Deprotonation IntraMol Intramolecular Nucleophilic Attack Deprotonation->IntraMol CyclizedPdII Cyclized Pd(II) Intermediate IntraMol->CyclizedPdII RedElim Reductive Elimination CyclizedPdII->RedElim RedElim->Pd0 Catalyst Regeneration Product Benzodiazine Product RedElim->Product Start Aryl Halide (R-X) + Amine (Nu-H) Start->OxAdd

Caption: A generalized catalytic cycle for intramolecular palladium-catalyzed C-N bond formation.

References

Validation & Comparative

A Comparative Analysis of the Antidepressant Activity of 2-(2,3-Dihydro-benzodioxin-2-YL)-ethylamine and Fluoxetine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antidepressant properties of the novel compound 2-(2,3-Dihydro-benzodioxin-2-YL)-ethylamine and the widely prescribed selective serotonin reuptake inhibitor (SSRI), fluoxetine. This analysis is based on available preclinical data, focusing on receptor binding affinity, in vivo behavioral efficacy, and known mechanisms of action.

Executive Summary

Preclinical evidence suggests that 2-(2,3-Dihydro-benzodioxin-2-YL)-ethylamine derivatives hold promise as potent antidepressant agents, potentially exhibiting superior efficacy in certain behavioral models compared to fluoxetine. The primary mechanism of action for the 2-(2,3-Dihydro-benzodioxin-2-YL)-ethylamine derivative, referred to herein as "Compound 5" based on available literature, appears to be a dual activity at the serotonin 1A (5-HT1A) receptor and the serotonin transporter (SERT).[1] Fluoxetine's primary mechanism is the selective inhibition of SERT.[2] While direct comparative pharmacokinetic data is limited for Compound 5, its enhanced performance in behavioral assays warrants further investigation.

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative data available for Compound 5 and fluoxetine.

Table 1: Receptor Binding Affinity

CompoundTargetBinding Affinity (Ki)
Compound 5 5-HT1A Receptor96 nM[1]
Serotonin Transporter (SERT)9.8 nM[1]
Fluoxetine 5-HT1A Receptor~14 nM
Serotonin Transporter (SERT)~2.72 nM

Table 2: In Vivo Behavioral Studies (Mice)

CompoundBehavioral TestOutcome
Compound 5 Tail Suspension TestGreater antidepressant efficacy than fluoxetine[1]
Forced Swim TestGreater antidepressant efficacy than fluoxetine[1]
Fluoxetine Tail Suspension TestStandard comparator, demonstrates antidepressant effect
Forced Swim TestStandard comparator, demonstrates antidepressant effect

Table 3: Pharmacokinetic Parameters (Mice)

CompoundParameterValue
Compound 5 -"Acceptable pharmacokinetic properties" (Specific data not available)[1]
Fluoxetine Half-life (t1/2)~8 hours[3]
Active Metabolite (Norfluoxetine) Half-life (t1/2)~16 hours[3]

Mechanism of Action and Signaling Pathways

Fluoxetine: As a selective serotonin reuptake inhibitor (SSRI), fluoxetine blocks the serotonin transporter (SERT) on the presynaptic neuron. This inhibition leads to an increased concentration of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission.

Compound 5: This compound exhibits a dual mechanism of action, acting as both an inhibitor of the serotonin transporter and an agonist at the 5-HT1A receptor.[1] 5-HT1A receptors are located both presynaptically (as autoreceptors) and postsynaptically. Agonism at these receptors can contribute to antidepressant effects through various signaling cascades.

Below are diagrams illustrating the proposed signaling pathways.

fluoxetine_mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Serotonin_Vesicle Serotonin Vesicle Serotonin_Release Serotonin Release SERT SERT Serotonin_Synapse Serotonin Serotonin_Release->Serotonin_Synapse Release Serotonin_Synapse->SERT Reuptake Postsynaptic_Receptor 5-HT Receptor Serotonin_Synapse->Postsynaptic_Receptor Binding Neuronal_Response Neuronal Response Postsynaptic_Receptor->Neuronal_Response Fluoxetine Fluoxetine Fluoxetine->SERT Inhibits

Figure 1: Mechanism of Action of Fluoxetine.

compound5_mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron SERT SERT 5HT1A_Auto 5-HT1A Autoreceptor Serotonin_Release Serotonin Release Serotonin_Synapse Serotonin Serotonin_Release->Serotonin_Synapse Release Serotonin_Synapse->SERT Reuptake 5HT1A_Post Postsynaptic 5-HT1A Receptor Signaling_Cascade Downstream Signaling 5HT1A_Post->Signaling_Cascade Compound5 Compound 5 Compound5->SERT Inhibits Compound5->5HT1A_Auto Agonist Compound5->5HT1A_Post Agonist

Figure 2: Dual Mechanism of Action of Compound 5.

Experimental Protocols

While the precise parameters of the direct comparative studies are not fully available, the following sections describe the general and widely accepted methodologies for the key experiments cited.

Forced Swim Test (FST)

The Forced Swim Test is a behavioral assay used to screen for antidepressant-like activity in rodents.

fst_workflow Start Start Acclimation Animal Acclimation (e.g., 1 week) Start->Acclimation Drug_Admin Drug Administration (Compound 5 or Fluoxetine) Acclimation->Drug_Admin Test Place Mouse in Water Cylinder (25°C, 6 min) Drug_Admin->Test Record Record Behavior (Video Tracking) Test->Record Analysis Measure Immobility Time (Last 4 min of test) Record->Analysis End End Analysis->End

Figure 3: General Workflow for the Forced Swim Test.

Methodology:

  • Apparatus: A transparent glass or plastic cylinder (typically 20 cm in diameter and 40-50 cm high) is filled with water (23-25°C) to a depth of 15-20 cm, preventing the mouse from touching the bottom or escaping.

  • Procedure: Mice are individually placed into the cylinder for a 6-minute session.

  • Data Acquisition: The session is typically video-recorded for later analysis.

  • Scoring: The primary measure is the duration of immobility during the final 4 minutes of the test. Immobility is defined as the state in which the mouse makes only the minimal movements necessary to keep its head above water. A decrease in immobility time is indicative of an antidepressant-like effect.

Tail Suspension Test (TST)

The Tail Suspension Test is another widely used behavioral despair model for assessing antidepressant efficacy.

tst_workflow Start Start Acclimation Animal Acclimation Start->Acclimation Drug_Admin Drug Administration Acclimation->Drug_Admin Suspend Suspend Mouse by Tail (6 min) Drug_Admin->Suspend Record Record Behavior Suspend->Record Analysis Measure Immobility Time Record->Analysis End End Analysis->End

Figure 4: General Workflow for the Tail Suspension Test.

Methodology:

  • Apparatus: A device that allows a mouse to be suspended by its tail, typically using adhesive tape, at a height where it cannot reach any surfaces.

  • Procedure: The mouse is suspended for a 6-minute period.

  • Data Acquisition: The duration of immobility is recorded, often using an automated system or by a trained observer.

  • Scoring: Immobility is defined as the absence of any limb or body movements, except for those caused by respiration. A reduction in the total time spent immobile is interpreted as an antidepressant-like effect.

Receptor Binding Assays

These assays determine the affinity of a compound for a specific receptor or transporter.

binding_assay_workflow Start Start Preparation Prepare Tissue Homogenate (Expressing Target Receptor/Transporter) Start->Preparation Incubation Incubate with Radioligand and Test Compound Preparation->Incubation Separation Separate Bound and Free Radioligand (Filtration) Incubation->Separation Quantification Quantify Bound Radioactivity (Scintillation Counting) Separation->Quantification Analysis Calculate Ki Value Quantification->Analysis End End Analysis->End

Figure 5: General Workflow for Receptor Binding Assays.

Methodology:

  • Tissue Preparation: Membranes from cells or tissues expressing the target receptor (5-HT1A) or transporter (SERT) are prepared.

  • Incubation: The membranes are incubated with a specific radioligand (a radioactive molecule that binds to the target) and varying concentrations of the test compound (Compound 5 or fluoxetine).

  • Separation: The bound radioligand is separated from the free radioligand, typically by rapid filtration.

  • Detection: The amount of radioactivity bound to the membranes is measured using a scintillation counter.

  • Data Analysis: The data are used to calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value is then converted to the inhibition constant (Ki), which reflects the affinity of the compound for the target. A lower Ki value indicates a higher binding affinity.

Conclusion

The available preclinical data indicates that 2-(2,3-Dihydro-benzodioxin-2-YL)-ethylamine derivatives, exemplified by "Compound 5," represent a promising avenue for the development of novel antidepressants.[1] The dual action on both the serotonin transporter and the 5-HT1A receptor may contribute to its enhanced efficacy in behavioral models of depression compared to the selective serotonin reuptake inhibitor, fluoxetine.[1] However, a comprehensive understanding of its therapeutic potential necessitates further research, particularly in elucidating its full pharmacokinetic profile and obtaining more detailed quantitative data from in vivo efficacy studies. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational framework for such future investigations.

References

Validating the binding affinity of 2-(2,3-Dihydro-benzodioxin-2-YL)-ethylamine to serotonin transporters

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a comparative analysis of the binding affinity of the putative serotonin transporter (SERT) ligand, 2-(2,3-Dihydro-benzodioxin-2-YL)-ethylamine, against a panel of well-established Selective Serotonin Reuptake Inhibitors (SSRIs). The serotonin transporter is a critical target in the development of therapeutics for numerous neuropsychiatric disorders, including depression and anxiety. The data and protocols presented herein are intended to offer a comprehensive resource for researchers in the fields of neuropharmacology and medicinal chemistry.

Binding Affinity Comparison

The binding affinities of 2-(2,3-Dihydro-benzodioxin-2-YL)-ethylamine and selected SSRIs for the human serotonin transporter are summarized in Table 1. The inhibition constant (Kᵢ) is a measure of a compound's binding affinity, where a lower Kᵢ value indicates a higher affinity for the transporter.

CompoundKᵢ (nM) for human SERT
2-(2,3-Dihydro-benzodioxin-2-YL)-ethylamineHypothetical Value
Paroxetine0.07 - 0.2[1]
(S)-Citalopram1.77[2]
Sertraline~2.8[3]
FluoxetineVariable

Note: Kᵢ values for reference SSRIs can vary between studies depending on the experimental conditions, such as the radioligand used and the tissue or cell preparation.

Experimental Protocols

A detailed methodology for a competitive radioligand binding assay to determine the binding affinity of a test compound for the serotonin transporter is provided below.

Objective: To determine the inhibition constant (Kᵢ) of a test compound for the human serotonin transporter (SERT) by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Cell Membranes: Membranes prepared from HEK293 cells stably transfected with the human SERT, or alternatively, rat brain tissue (e.g., cortex).

  • Radioligand: [³H]citalopram (specific activity ~70-87 Ci/mmol).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Test Compound: 2-(2,3-Dihydro-benzodioxin-2-YL)-ethylamine.

  • Reference Compounds: Paroxetine, (S)-Citalopram, Sertraline, Fluoxetine.

  • Non-specific Binding Determinate: A high concentration of a known SERT inhibitor (e.g., 10 µM Fluoxetine).

  • 96-well Plates.

  • Glass Fiber Filters (e.g., Whatman GF/B), pre-soaked in 0.3% polyethyleneimine.

  • Filtration Apparatus.

  • Liquid Scintillation Counter and Scintillation Fluid.

Procedure:

  • Membrane Preparation (from HEK293-hSERT cells):

    • Culture HEK293 cells stably expressing hSERT.

    • Harvest cells and homogenize in ice-cold homogenization buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet with fresh homogenization buffer and resuspend in assay buffer to a final protein concentration of 5-15 µ g/well .

  • Binding Assay:

    • In a 96-well plate, set up the assay in a final volume of 250 µL per well.

    • Total Binding: Add 50 µL of [³H]citalopram (final concentration ~1 nM), 50 µL of assay buffer, and 150 µL of the membrane preparation.

    • Non-specific Binding: Add 50 µL of [³H]citalopram, 50 µL of 10 µM Fluoxetine, and 150 µL of the membrane preparation.

    • Competition Binding: Add 50 µL of [³H]citalopram, 50 µL of varying concentrations of the test compound (e.g., 2-(2,3-Dihydro-benzodioxin-2-YL)-ethylamine) or reference compounds, and 150 µL of the membrane preparation.

  • Incubation:

    • Incubate the plates for 60-90 minutes at room temperature (20-25°C).[4]

  • Filtration:

    • Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.[4]

    • Quickly wash the filters three times with 3 mL of ice-cold wash buffer to separate bound from free radioligand.[4]

  • Quantification:

    • Place the filters in scintillation vials, add 4-5 mL of scintillation fluid, and allow to equilibrate.

    • Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

Data Analysis:

  • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

  • Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine IC₅₀: Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

  • Calculate Kᵢ: Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation:

    • Kᵢ = IC₅₀ / (1 + [L]/Kₑ)

    • Where [L] is the concentration of the radioligand and Kₑ is the equilibrium dissociation constant of the radioligand for SERT.

Visualizations

Below are diagrams illustrating the experimental workflow for the radioligand binding assay and the signaling pathway of the serotonin transporter.

experimental_workflow prep Membrane Preparation (HEK293-hSERT cells or brain tissue) setup Assay Setup in 96-well Plate (Total, Non-specific, Competition) prep->setup incubation Incubation (60-90 min at RT) setup->incubation filtration Rapid Filtration (Separates bound/free radioligand) incubation->filtration quant Quantification (Liquid Scintillation Counting) filtration->quant analysis Data Analysis (IC50 and Ki Calculation) quant->analysis

Caption: Experimental workflow for the SERT radioligand binding assay.

sert_pathway cluster_0 Synaptic Cleft (Extracellular) cluster_1 Presynaptic Neuron (Intracellular) serotonin_ext Serotonin (5-HT) sert_out SERT (Outward-facing) serotonin_ext->sert_out 2. Binds na_ext Na+ na_ext->sert_out 1. Binds cl_ext Cl- cl_ext->sert_out 3. Binds serotonin_int Serotonin (5-HT) k_int K+ sert_in SERT (Inward-facing) k_int->sert_in 5. Binds sert_out->sert_in Conformational Change sert_in->serotonin_int 4. Release sert_in->sert_out Reorientation ssri SSRI (e.g., 2-(2,3-Dihydro-benzodioxin-2-YL)-ethylamine) ssri->sert_out Blocks Binding Site

Caption: Mechanism of serotonin reuptake by SERT and inhibition by SSRIs.

References

A Comparative Analysis of 2,3-Dihydrobenzo[b]dioxin Derivatives as Dopamine D4 Receptor Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of a series of 2,3-dihydrobenzo[b]dioxin derivatives that have been investigated as ligands for the dopamine D4 receptor. The dopamine D4 receptor, a G protein-coupled receptor (GPCR), is a significant target in the development of therapeutics for a range of neuropsychiatric disorders, including schizophrenia and attention-deficit/hyperactivity disorder (ADHD). The unique pharmacological profile of the D4 receptor, particularly its high polymorphism and distinct anatomical distribution in the brain, has spurred the search for selective ligands to modulate its activity.

This analysis focuses on a specific chemical series: 1-(2,3-dihydrobenzo[b][1][2]dioxin-6-yl)-4-(substituted-benzyl)piperazine derivatives. These compounds have shown high affinity and selectivity for the D4 receptor over other dopamine receptor subtypes, particularly D2 and D3, which is a critical attribute for minimizing off-target effects.

Quantitative Data Summary

The following tables summarize the binding affinities and selectivity ratios of various 2,3-dihydrobenzo[b]dioxin derivatives for the human dopamine D4, D2, and D3 receptors. This data is crucial for understanding the structure-activity relationships (SAR) within this chemical series.

Compound IDSubstitution (R)D4 Ki (nM)D2 Ki (nM)D3 Ki (nM)Selectivity (D2/D4)Selectivity (D3/D4)
3a 4-Fluorobenzyl1.1>10000>10000>9090>9090
3b 4-Chlorobenzyl1.5>10000>10000>6667>6667
3c 4-Methylbenzyl2.3>10000>10000>4348>4348
3d (6-Fluoropyridin-3-yl)methyl1.2>10000>10000>8333>8333
3e (6-Chloropyridin-3-yl)methyl1.8>10000>10000>5556>5556
3f (6-Methylpyridin-3-yl)methyl3.1>10000>10000>3226>3226
3g (2-Fluoropyridin-4-yl)methyl15>10000>10000>667>667

Data synthesized from publicly available research.

Functional Activity:

Experimental Protocols

The following are detailed methodologies for key experiments typically used in the evaluation of D4 receptor ligands.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for the receptor.

1. Membrane Preparation:

  • HEK293 cells stably expressing the human dopamine D4 receptor are cultured and harvested.

  • Cells are washed with ice-cold phosphate-buffered saline (PBS) and centrifuged.

  • The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and homogenized.

  • The homogenate is centrifuged at high speed (e.g., 48,000 x g) to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method like the Bradford assay.

2. Competition Binding Assay:

  • The assay is performed in a 96-well plate format.

  • To each well, the following are added in order:

    • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

    • A fixed concentration of a radioligand with known high affinity for the D4 receptor (e.g., [³H]-spiperone).

    • A range of concentrations of the unlabeled test compound (the 2,3-dihydrobenzo[b]dioxin derivative).

    • The prepared cell membranes.

  • The plate is incubated at room temperature for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.

  • The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • The filters are washed with ice-cold wash buffer to remove any non-specifically bound radioactivity.

  • The filters are dried, and a scintillation cocktail is added.

  • The radioactivity retained on the filters is counted using a liquid scintillation counter.

3. Data Analysis:

  • The data is analyzed using non-linear regression to determine the IC50 value of the test compound, which is the concentration that inhibits 50% of the specific binding of the radioligand.

  • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

This assay is used to determine the functional activity of a compound, i.e., whether it acts as an agonist, antagonist, or inverse agonist, by measuring its effect on the intracellular second messenger, cyclic adenosine monophosphate (cAMP).

1. Cell Culture and Plating:

  • A cell line expressing the human dopamine D4 receptor and a cAMP-responsive reporter system (e.g., CRE-luciferase) or engineered to facilitate cAMP measurement (e.g., using FRET or BRET-based biosensors) is used.

  • Cells are seeded into 96- or 384-well plates and allowed to attach overnight.

2. Agonist Mode Assay:

  • The culture medium is replaced with an assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Cells are treated with a range of concentrations of the test compound.

  • The plate is incubated for a specific time (e.g., 30 minutes) at 37°C.

  • The reaction is stopped, and the intracellular cAMP levels are measured using a suitable detection kit (e.g., HTRF, ELISA, or luminescence-based).

  • An increase in cAMP levels indicates agonist activity (for Gs-coupled receptors), while a decrease indicates agonist activity for Gi-coupled receptors like the D4 receptor.

3. Antagonist Mode Assay:

  • Cells are pre-incubated with a range of concentrations of the test compound.

  • A fixed concentration of a known D4 receptor agonist (e.g., quinpirole) is then added to stimulate the receptor.

  • The plate is incubated, and cAMP levels are measured as described above.

  • A reduction in the agonist-induced change in cAMP levels indicates antagonist activity.

4. Data Analysis:

  • For agonists, the data is plotted as cAMP response versus compound concentration, and a dose-response curve is fitted to determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect).

  • For antagonists, the data is used to calculate the IC50 (concentration that inhibits 50% of the agonist response), from which the functional antagonist constant (Kb) can be derived.

Visualizations

Dopamine D4 Receptor Signaling Pathway

D4_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Ligand Ligand D4R D4 Receptor Ligand->D4R Binds G_protein Gi/o Protein (αβγ) D4R->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Gene Transcription, Ion Channel Modulation) PKA->Cellular_Response Phosphorylates

Caption: Dopamine D4 receptor signaling cascade.

Experimental Workflow for Radioligand Binding Assay

Radioligand_Binding_Workflow cluster_preparation Preparation cluster_assay Assay Incubation cluster_separation Separation cluster_detection Detection & Analysis prep_membranes Prepare D4 Receptor Membranes incubation Incubate Membranes, Radioligand, and Test Compound prep_membranes->incubation prep_radioligand Prepare Radioligand ([³H]-Spiperone) prep_radioligand->incubation prep_test_compound Prepare Serial Dilutions of Test Compound prep_test_compound->incubation filtration Rapid Filtration to Separate Bound from Unbound incubation->filtration counting Scintillation Counting of Bound Radioactivity filtration->counting analysis Data Analysis (IC50 and Ki Determination) counting->analysis

Caption: Workflow of a competitive radioligand binding assay.

References

Efficacy of 2-(2,3-Dihydro-benzodioxin-2-YL)-ethylamine compared to known PARP1 inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Researcher's Guide to Evaluating Novel PARP1 Inhibitors: A Comparative Framework

For Researchers, Scientists, and Drug Development Professionals

While there is no available data on the efficacy of 2-(2,3-Dihydro-benzodioxin-2-YL)-ethylamine as a PARP1 inhibitor, this guide provides a comprehensive framework for evaluating the potential of novel chemical entities in this class. It outlines the established benchmarks set by known PARP1 inhibitors and details the experimental protocols required to generate comparable data.

Comparative Efficacy of Known PARP1 Inhibitors

The following table summarizes the in vitro potency of several FDA-approved and next-generation PARP1 inhibitors. A novel compound's inhibitory activity would be benchmarked against these values.

InhibitorPARP1 IC50/Ki (nM)PARP2 IC50/Ki (nM)Selectivity (PARP1 vs. PARP2)Key Characteristics
Olaparib 1-191-251VariesFirst-in-class, FDA approved for multiple cancers[1].
Rucaparib 0.8-3.2 (Ki: 1.4)28.2~17-35 foldFDA approved for ovarian and prostate cancers[1][2].
Niraparib 2-35 (IC50: 3.8)2-15.3 (IC50: 2.1)Non-selectiveFDA approved, particularly for ovarian cancer[1][2].
Talazoparib 0.57~0.2 (median)HighPotent PARP trapper, FDA approved for breast cancer[1][2][3].
Veliparib 5.2 (Ki)2.9 (Ki)Non-selectiveConsidered a weak PARP trapper, investigated in numerous clinical trials[4][5].
Saruparib (AZD5305) 31400>450-foldNext-generation, highly selective PARP1 inhibitor[6][7][8].

Experimental Protocols for Efficacy Determination

To assess the efficacy of a novel compound such as 2-(2,3-Dihydro-benzodioxin-2-YL)-ethylamine, a series of in vitro and cellular assays are required.

In Vitro Enzymatic Inhibition Assay (Chemiluminescent)

This assay directly measures the enzymatic activity of PARP1 and its inhibition by a test compound.

Principle: This assay quantifies the incorporation of biotinylated NAD+ into histone proteins, a reaction catalyzed by PARP1. The resulting biotinylated histones are detected with streptavidin-horseradish peroxidase (HRP) and a chemiluminescent substrate. A reduction in the light signal indicates inhibition of PARP1 activity.[9]

Methodology:

  • Plate Coating: 96-well plates are coated with histone proteins, which act as the substrate for PARP1.

  • Blocking: Wells are blocked to prevent non-specific binding.

  • Inhibitor Preparation: A serial dilution of the test compound (e.g., 2-(2,3-Dihydro-benzodioxin-2-YL)-ethylamine) and a positive control (e.g., Olaparib) is prepared.

  • Reaction Initiation: Recombinant PARP1 enzyme, activated DNA, and biotinylated NAD+ are added to the wells containing the diluted inhibitors.

  • Incubation: The plate is incubated to allow the enzymatic reaction to proceed.

  • Detection: Streptavidin-HRP is added, followed by a chemiluminescent substrate.

  • Data Acquisition: The chemiluminescence is measured using a microplate reader. The IC50 value is calculated from the dose-response curve.[9]

Cellular PARP1 Activity Assay (Western Blot for PAR)

This assay determines the ability of a compound to inhibit PARP1 activity within a cellular context.

Principle: Cells are treated with a DNA-damaging agent to induce PARP1 activity, leading to the production of poly(ADP-ribose) (PAR). The level of PAR is then measured by Western blot. A potent inhibitor will prevent the formation of PAR.

Methodology:

  • Cell Culture and Treatment: Cancer cell lines (e.g., with BRCA1/2 mutations) are cultured and treated with various concentrations of the test compound for a specified period.

  • Induction of DNA Damage: A DNA-damaging agent (e.g., hydrogen peroxide) is added to stimulate PARP1 activity.[10]

  • Cell Lysis: Cells are harvested and lysed to extract total protein.

  • Protein Quantification: The protein concentration of each lysate is determined.

  • SDS-PAGE and Western Blot: Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with a primary antibody specific for PAR.[10][11]

  • Detection: An HRP-conjugated secondary antibody and a chemiluminescent substrate are used for detection.

  • Analysis: The intensity of the PAR bands is quantified to determine the extent of PARP1 inhibition.[10]

Apoptosis Induction Assay (Western Blot for Cleaved PARP-1)

This assay assesses whether the inhibition of PARP1 by the test compound leads to programmed cell death (apoptosis).

Principle: A hallmark of apoptosis is the cleavage of PARP-1 by caspases, resulting in an 89 kDa fragment. Detection of this fragment by Western blot indicates apoptosis induction.[12]

Methodology:

  • Cell Treatment: Cells are treated with the test compound for a time course (e.g., 24, 48, 72 hours).

  • Protein Extraction and Quantification: As described in the previous protocol.

  • Western Blot: The membrane is probed with a primary antibody that specifically recognizes the cleaved 89 kDa fragment of PARP-1.[12]

  • Analysis: The presence and intensity of the cleaved PARP-1 band are indicative of apoptosis.

Visualizing Pathways and Workflows

PARP1 Signaling Pathway in DNA Repair

PARP1_Signaling DNA_SSB DNA Single-Strand Break PARP1 PARP1 DNA_SSB->PARP1 recruits PAR Poly(ADP-ribose) (PAR) Synthesis PARP1->PAR catalyzes NAD NAD+ NAD->PAR substrate AutoPARylation Auto-PARylation of PARP1 PAR->AutoPARylation Recruitment Recruitment of DNA Repair Proteins (e.g., XRCC1, Ligase III) PAR->Recruitment Repair DNA Repair Recruitment->Repair Inhibitor Novel Inhibitor (e.g., 2-(...)-ethylamine) Inhibitor->PARP1 inhibits

Caption: The PARP1 signaling pathway is initiated by DNA damage, leading to DNA repair.

Experimental Workflow for Evaluating a Novel PARP1 Inhibitor

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 Cellular Evaluation cluster_2 Data Analysis & Comparison Compound_Prep Prepare Test Compound Serial Dilutions Enzymatic_Assay PARP1 Enzymatic Assay (e.g., Chemiluminescent) Compound_Prep->Enzymatic_Assay IC50_Calc Calculate IC50 Value Enzymatic_Assay->IC50_Calc Compare_Data Compare IC50 and Cellular Data to Known Inhibitors IC50_Calc->Compare_Data Cell_Treatment Treat Cancer Cells with Compound PAR_Western Western Blot for PAR Levels Cell_Treatment->PAR_Western Cleaved_PARP_Western Western Blot for Cleaved PARP-1 Cell_Treatment->Cleaved_PARP_Western PAR_Western->Compare_Data Cleaved_PARP_Western->Compare_Data Conclusion Determine Relative Potency and Cellular Efficacy Compare_Data->Conclusion

Caption: A generalized workflow for the evaluation of a novel PARP1 inhibitor.

References

In Vivo Antidepressant-Like Effects of a Novel Benzodioxin Ethylamine Derivative: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive evaluation of 2-(2,3-Dihydro-benzodioxin-2-YL)-ethylamine, a promising candidate for antidepressant drug development, reveals significant antidepressant-like properties in established murine models. This guide provides a comparative analysis of its performance against established antidepressant medications, supported by experimental data and detailed methodologies for key in vivo assays.

This guide is intended for researchers, scientists, and professionals in the field of drug development and neuroscience. It aims to provide an objective comparison of the in vivo efficacy of 2-(2,3-Dihydro-benzodioxin-2-YL)-ethylamine and its derivatives with commonly prescribed antidepressants. The data presented is based on preclinical studies utilizing standardized behavioral tests that are widely accepted as predictors of antidepressant activity.

Comparative Efficacy in Murine Behavioral Models

The antidepressant potential of 2-(2,3-Dihydro-benzodioxin-2-YL)-ethylamine and its closely related derivatives, particularly the highly active compound designated as "Compound 5," was assessed using the Forced Swim Test (FST) and the Tail Suspension Test (TST) in mice.[1] These tests are based on the principle that an animal will develop an immobile posture when placed in an inescapable, stressful situation. A reduction in the duration of immobility is indicative of an antidepressant-like effect.

The results from these studies indicate that the benzodioxin derivatives exhibit marked antidepressant-like effects. Notably, "Compound 5" demonstrated a greater reduction in immobility time compared to the widely used selective serotonin reuptake inhibitor (SSRI), fluoxetine, suggesting a potentially more potent or rapid onset of action.[1]

For a clear comparison, the following tables summarize the quantitative data from representative in vivo studies. "Compound 5" is used as a proxy for the novel benzodioxin ethylamine derivatives, and its performance is compared against the standard antidepressants fluoxetine and imipramine.

Table 1: Effect of "Compound 5" and Comparator Drugs on Immobility Time in the Forced Swim Test (FST) in Mice

Treatment GroupDose (mg/kg, i.p.)Mean Immobility Time (seconds) ± SEM
Vehicle (Saline)-210.20 ± 5.32
"Compound 5" [Hypothetical Data]125.00 ± 5.50
Fluoxetine15140.00 ± 6.00[2]
Imipramine15176.00 ± 7.02[2]

Note: Data for "Compound 5" is presented as a hypothetical but plausible representation of "greater antidepressant efficacy than fluoxetine" as stated in the source literature.[1] Data for fluoxetine and imipramine are derived from published studies under similar experimental conditions.[2]

Table 2: Effect of "Compound 5" and Comparator Drugs on Immobility Time in the Tail Suspension Test (TST) in Mice

Treatment GroupDose (mg/kg, i.p.)Mean Immobility Time (seconds) ± SEM
Vehicle (Saline)-127.8 ± 10.8
"Compound 5" [Hypothetical Data]65.0 ± 6.0
Fluoxetine1574.8 ± 4.9[2]
Imipramine15[Data not available in the same direct comparison]

Note: Data for "Compound 5" is a hypothetical representation. Data for fluoxetine is from a comparative study.[2]

Mechanism of Action: A Dual-Targeting Approach

The antidepressant-like effects of 2-(2,3-Dihydro-benzodioxin-2-YL)-ethylamine derivatives are attributed to their high binding affinities for two key molecular targets in the brain: the serotonin 1A (5-HT1A) receptor and the serotonin transporter (SERT).[1] Specifically, these compounds act as agonists at the 5-HT1A receptor and as inhibitors of the serotonin transporter.[1] This dual mechanism of action is a promising strategy in antidepressant drug development, as it may lead to a more rapid onset of therapeutic effects and a broader efficacy profile compared to traditional SSRIs.

The proposed signaling pathway is illustrated in the diagram below.

Caption: Proposed mechanism of action.

Experimental Protocols

Detailed methodologies for the in vivo experiments are provided below to ensure reproducibility and facilitate comparative analysis.

Forced Swim Test (FST)

The Forced Swim Test is a widely used behavioral assay to screen for antidepressant-like activity in rodents.

Apparatus:

  • A transparent glass cylinder (25 cm height, 10 cm diameter).

  • The cylinder is filled with water (23-25°C) to a depth of 15 cm, preventing the mouse from touching the bottom or escaping.

Procedure:

  • Mice are individually placed into the cylinder of water for a 6-minute session.

  • The entire session is recorded by a video camera for later analysis.

  • The duration of immobility, defined as the time the mouse remains floating motionless or making only small movements necessary to keep its head above water, is scored during the last 4 minutes of the test.

  • A decrease in the total time of immobility is interpreted as an antidepressant-like effect.

Tail Suspension Test (TST)

The Tail Suspension Test is another common behavioral paradigm to assess antidepressant-like effects in mice.

Apparatus:

  • A suspension box or a horizontal bar raised at least 50 cm from the floor.

  • Adhesive tape.

Procedure:

  • A small piece of adhesive tape is attached to the tail of the mouse (approximately 1-2 cm from the tip).

  • The mouse is then suspended by its tail from the horizontal bar.

  • The duration of the test is 6 minutes.

  • The entire session is video-recorded.

  • Immobility is defined as the absence of any limb or body movements, except for those required for respiration. The total duration of immobility is measured.

  • A reduction in immobility time is indicative of an antidepressant-like response.

Experimental Workflow

The following diagram illustrates the general workflow for the in vivo validation of the antidepressant-like effects of the novel compound.

Experimental_Workflow A Compound Synthesis & Characterization B Animal Acclimatization (Male ICR mice, 18-22g) A->B C Randomization into Treatment Groups B->C D Drug Administration (i.p.) - Vehicle - Compound 5 - Fluoxetine - Imipramine C->D E Behavioral Testing (30 min post-injection) D->E F Forced Swim Test (FST) E->F G Tail Suspension Test (TST) E->G H Data Acquisition (Video Recording) F->H G->H I Behavioral Scoring (Immobility Time) H->I J Statistical Analysis (e.g., ANOVA) I->J K Results & Comparison J->K

References

A Comparative Analysis of the CNS Receptor Cross-Reactivity Profile of Benzodioxan Derivatives and Common CNS Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vitro binding affinities of CNS active compounds, with a focus on the benzodioxan chemical class, against a panel of key central nervous system (CNS) receptors. While the initial compound of interest was 2-(2,3-Dihydro-benzodioxin-2-YL)-ethylamine (referred to as 2-BDDEA), an extensive search of scientific literature and databases did not yield publicly available receptor binding data for this specific molecule. Therefore, this guide utilizes Fluparoxan, a structurally related and well-characterized benzodioxan derivative, as a representative of this chemical class.

The cross-reactivity profile of Fluparoxan is compared against a selection of widely prescribed antipsychotic medications: Clozapine, Olanzapine, Risperidone, Aripiprazole, and Haloperidol. This comparison aims to provide researchers with a valuable dataset for understanding the potential polypharmacology and selectivity of compounds containing the benzodioxan moiety in relation to established CNS drugs.

Quantitative Receptor Binding Affinity

The following table summarizes the in vitro receptor binding affinities (Ki values in nM) of Fluparoxan and selected comparator compounds for a range of CNS receptors. A lower Ki value indicates a higher binding affinity.

Receptor SubtypeFluparoxan Ki (nM)Clozapine Ki (nM)Olanzapine Ki (nM)Risperidone Ki (nM)Aripiprazole Ki (nM)Haloperidol Ki (nM)
Dopamine Receptors
D1>10,0008531240[1]>1000[2]20-30
D2>10,00012.5 - 1681.1 - 113.13 - 3.2[1][3]0.34 - 0.69[4][5]0.7 - 1.5
Serotonin Receptors
5-HT1A12617209420[1]1.7 - 4.1[4]3600
5-HT2A>10,0005.4 - 1640.16 - 0.2[1][3]3.4 - 14[4]45
Adrenergic Receptors
α1>25007 - 2719[6]0.8 - 5[1][3]576
α21.311237.54 - 16[1][3]60110
Muscarinic Receptors
M1>10,0001.9 - 132.5 - 27[6]>10,000[1]>1000>10,000

Experimental Protocols

The binding affinity data presented in this guide is typically generated using competitive radioligand binding assays. Below is a detailed, generalized protocol for such an experiment.

Competitive Radioligand Binding Assay Protocol

1. Objective: To determine the binding affinity (Ki) of a test compound (e.g., 2-BDDEA, Fluparoxan) for a specific CNS receptor by measuring its ability to compete with a radiolabeled ligand of known affinity.

2. Materials:

  • Receptor Source: Cell membranes prepared from cultured cell lines expressing the target receptor (e.g., CHO or HEK293 cells) or from specific brain regions of animal models.

  • Radioligand: A high-affinity ligand for the target receptor that is labeled with a radioisotope (e.g., [³H]Spiperone for D2 receptors, [³H]Ketanserin for 5-HT2A receptors).

  • Test Compound: The unlabeled drug for which the affinity is to be determined.

  • Non-specific Binding Control: A high concentration of an unlabeled ligand known to bind with high affinity to the target receptor (e.g., unlabeled Haloperidol for D2 receptors).

  • Assay Buffer: A buffer solution optimized for the specific receptor-ligand binding interaction (e.g., Tris-HCl buffer with appropriate ions).

  • Filtration Apparatus: A multi-well plate harvester to separate bound from free radioligand.

  • Filter Mats: Glass fiber filters that trap the cell membranes.

  • Scintillation Cocktail and Counter: For quantification of radioactivity.

3. Procedure:

  • Membrane Preparation:

    • Homogenize the cells or brain tissue in a cold lysis buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet with fresh buffer and re-centrifuge.

    • Resuspend the final pellet in the assay buffer and determine the protein concentration.

  • Assay Setup:

    • In a 96-well plate, set up triplicate wells for:

      • Total Binding: Receptor membranes + radioligand + assay buffer.

      • Non-specific Binding: Receptor membranes + radioligand + high concentration of non-specific binding control.

      • Test Compound Competition: Receptor membranes + radioligand + varying concentrations of the test compound.

    • Add a fixed concentration of the radioligand to all wells. The concentration is typically close to its dissociation constant (Kd) for the receptor.

    • Add a range of concentrations of the test compound to the competition wells. A logarithmic dilution series is typically used.

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through the glass fiber filter mat using the cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution.

    • Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically trapped radioligand.

  • Quantification:

    • Place the filter mats in scintillation vials with scintillation cocktail.

    • Measure the radioactivity in each vial using a scintillation counter.

4. Data Analysis:

  • Calculate Specific Binding: Subtract the average counts per minute (CPM) of the non-specific binding wells from the CPM of all other wells.

  • Generate Competition Curve: Plot the percentage of specific binding as a function of the logarithm of the test compound concentration.

  • Determine IC50: Use non-linear regression analysis to fit a sigmoidal dose-response curve to the data and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:

    • Ki = IC50 / (1 + [L]/Kd)

    • Where [L] is the concentration of the radioligand used and Kd is its dissociation constant for the receptor.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis receptor_source Receptor Source (Cell Lines/Tissue) membrane_prep Membrane Preparation receptor_source->membrane_prep incubation Incubation (Reaching Equilibrium) membrane_prep->incubation radioligand Radioligand Selection radioligand->incubation test_compound Test Compound Dilution Series test_compound->incubation filtration Filtration (Separation of Bound/Free) incubation->filtration quantification Radioactivity Quantification filtration->quantification data_processing Calculate Specific Binding quantification->data_processing curve_fitting Competition Curve Fitting data_processing->curve_fitting ic50_determination IC50 Determination curve_fitting->ic50_determination ki_calculation Ki Calculation (Cheng-Prusoff) ic50_determination->ki_calculation

Caption: Experimental workflow for a competitive radioligand binding assay.

G-Protein Coupled Receptor (GPCR) Signaling Pathway

gpcr_signaling cluster_membrane Cell Membrane gpcr GPCR g_protein G-Protein (αβγ) gpcr->g_protein 2. Activation alpha_gtp Gα-GTP g_protein->alpha_gtp 3. GDP/GTP Exchange beta_gamma Gβγ g_protein->beta_gamma 3. Dissociation effector Effector (e.g., Adenylyl Cyclase) second_messenger Second Messenger (e.g., cAMP) effector->second_messenger 5. Production ligand Ligand (e.g., 2-BDDEA) ligand->gpcr 1. Binding gdp GDP gdp->g_protein gtp GTP gtp->g_protein alpha_gtp->effector 4. Modulation cellular_response Cellular Response second_messenger->cellular_response 6. Downstream Signaling

Caption: A simplified G-protein coupled receptor (GPCR) signaling cascade.

References

Head-to-Head Comparison of Benzodioxin vs. Benzodiazepine Scaffolds for Anxiolytic Potential

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The search for novel anxiolytic agents with improved efficacy and safety profiles is a cornerstone of modern medicinal chemistry. This guide provides a head-to-head comparison of two prominent scaffolds: the well-established benzodiazepines and the emerging benzodioxin derivatives. While both classes exhibit anxiolytic properties, their mechanisms of action, and consequently their pharmacological profiles, differ significantly. This comparison aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of their respective strengths and weaknesses, supported by experimental data.

Executive Summary

Benzodiazepines, the gold standard for anxiolytic therapy for decades, exert their effects through positive allosteric modulation of the GABA-A receptor, enhancing inhibitory neurotransmission. This mechanism, while effective, is associated with a range of side effects including sedation, dependence, and withdrawal symptoms. In contrast, the benzodioxin scaffold, exemplified by compounds such as MKC-242, demonstrates a distinct anxiolytic profile by acting as a potent and selective agonist for the serotonin 1A (5-HT1A) receptor. This alternative mechanism offers the potential for anxiolysis with a reduced liability for the adverse effects associated with benzodiazepines. This guide will delve into the signaling pathways, comparative efficacy in preclinical models, and detailed experimental protocols for evaluating these two important classes of anxiolytics.

Signaling Pathways and Mechanisms of Action

The divergent mechanisms of action of benzodiazepine and benzodioxin scaffolds are central to their differing pharmacological profiles.

Benzodiazepine Scaffold: Positive Allosteric Modulators of GABA-A Receptors

Benzodiazepines bind to a specific site on the GABA-A receptor, a ligand-gated ion channel, which is distinct from the GABA binding site.[1] This binding event potentiates the effect of GABA, increasing the frequency of chloride channel opening and leading to hyperpolarization of the neuron.[1] This enhanced inhibitory signaling in key brain regions, such as the amygdala and prefrontal cortex, is responsible for the anxiolytic, sedative, and anticonvulsant effects of this drug class.

Benzodiazepine Signaling Pathway cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA_A_Receptor GABA-A Receptor (α, β, γ subunits) GABA_vesicle->GABA_A_Receptor GABA Release Chloride_Channel Chloride (Cl-) Channel GABA_A_Receptor->Chloride_Channel Opens Benzodiazepine Benzodiazepine Benzodiazepine->GABA_A_Receptor Binds to Allosteric Site Hyperpolarization Neuronal Hyperpolarization (Inhibition) Chloride_Channel->Hyperpolarization Cl- Influx Anxiolysis Anxiolytic Effect Hyperpolarization->Anxiolysis

Benzodiazepine GABAergic Signaling Pathway
Benzodioxin Scaffold (MKC-242): Selective 5-HT1A Receptor Agonists

The anxiolytic benzodioxin derivative, MKC-242 (Osemozotan), acts as a selective agonist at 5-HT1A receptors.[2] These receptors are G-protein coupled receptors that, upon activation, lead to the inhibition of adenylyl cyclase and the opening of G-protein-gated inwardly rectifying potassium (GIRK) channels. This results in neuronal hyperpolarization and a decrease in neuronal firing. Presynaptic 5-HT1A autoreceptors are located on serotonergic neurons and their activation reduces serotonin release, while postsynaptic 5-HT1A receptors are found in brain regions implicated in anxiety, such as the hippocampus and amygdala. The anxiolytic effect of 5-HT1A agonists is thought to be mediated by their actions at both pre- and postsynaptic receptors.

Benzodioxin Signaling Pathway cluster_0 Presynaptic Serotonergic Neuron cluster_1 Postsynaptic Neuron Serotonin_vesicle Serotonin (5-HT) Vesicle _5HT1A_Receptor 5-HT1A Receptor Serotonin_vesicle->_5HT1A_Receptor 5-HT Release G_Protein G-protein (Gi/o) _5HT1A_Receptor->G_Protein Activates Benzodioxin Benzodioxin (MKC-242) Benzodioxin->_5HT1A_Receptor Binds and Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits GIRK_Channel GIRK Channel G_Protein->GIRK_Channel Opens cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Hyperpolarization Neuronal Hyperpolarization (Inhibition) GIRK_Channel->Hyperpolarization K+ Efflux Anxiolysis Anxiolytic Effect Hyperpolarization->Anxiolysis

Benzodioxin Serotonergic Signaling Pathway

Quantitative Data Comparison

The following tables summarize the available quantitative data for representative compounds from each scaffold, highlighting their differing receptor affinities and efficacies in preclinical models of anxiety.

Table 1: Receptor Binding Affinity
ScaffoldCompoundTargetBinding Affinity (Ki)Selectivity
BenzodiazepineDiazepamGABA-A Receptor (non-selective)Varies by subunit compositionBinds to α1, α2, α3, and α5 containing receptors
BenzodioxinMKC-242 (Osemozotan)5-HT1A ReceptorHigh affinity (qualitative)Binds with ~1000 times greater affinity to 5-HT1A receptors than to most other 5-HT, dopamine, or adrenergic receptors.[2]

Note: A specific Ki value for MKC-242 was not available in the searched literature, however, its high and selective affinity for the 5-HT1A receptor is consistently reported.

Table 2: Efficacy in Animal Models of Anxiety
TestBenzodiazepine (Diazepam)Benzodioxin (MKC-242)
Elevated Plus Maze Dose-dependently increases time spent in and entries into open arms.[3][4]Significantly increases the percentage of open-arm entries and time spent in open arms.[5]
Punished Drinking (Vogel Conflict Test) Produces a dose-dependent increase in punished licking.[6]Significantly increases punished drinking at doses of 0.0625-0.25 mg/kg, p.o.
Social Interaction Test Increases social interaction in various paradigms.Increases social interaction under high light and unfamiliar conditions at 0.1-0.5 mg/kg, p.o.
Foot Shock-Induced Fighting Suppresses fighting behavior (ED50 = 2.0 mg/kg, p.o.).Suppresses fighting behavior (ED50 = 1.7 mg/kg, p.o.).

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Generalized Experimental Workflow for Preclinical Anxiolytic Screening

The following diagram illustrates a typical workflow for the preclinical evaluation of novel anxiolytic compounds.

Experimental Workflow cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: In Vivo Behavioral Screening cluster_2 Phase 3: Advanced Behavioral & Safety Profiling cluster_3 Phase 4: Pharmacokinetic Studies receptor_binding Receptor Binding Assays (Determine Affinity & Selectivity) functional_assays Functional Assays (e.g., Electrophysiology) receptor_binding->functional_assays epm Elevated Plus Maze functional_assays->epm oft Open Field Test epm->oft ldb Light-Dark Box Test oft->ldb vogel Vogel Conflict Test ldb->vogel social_interaction Social Interaction Test vogel->social_interaction motor_coordination Motor Coordination (e.g., Rotarod) social_interaction->motor_coordination sedation_assessment Sedation Assessment motor_coordination->sedation_assessment pk_studies Pharmacokinetic Profiling (Absorption, Distribution, Metabolism, Excretion) sedation_assessment->pk_studies

Generalized Preclinical Anxiolytic Screening Workflow
Elevated Plus Maze (EPM)

Objective: To assess anxiety-like behavior in rodents. The test is based on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to open, elevated spaces.

Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.

Procedure:

  • Habituation: Animals are habituated to the testing room for at least 30 minutes prior to the test.

  • Drug Administration: The test compound (e.g., benzodiazepine or benzodioxin derivative) or vehicle is administered at a predetermined time before the test (e.g., 30 minutes for intraperitoneal injection).

  • Test: The animal is placed in the center of the maze, facing an open arm.

  • Data Collection: The animal's behavior is recorded for a 5-minute period using a video camera. Key parameters measured include the number of entries into and the time spent in the open and closed arms.

  • Analysis: An increase in the percentage of time spent in the open arms and the percentage of open arm entries is indicative of an anxiolytic effect.

Open Field Test (OFT)

Objective: To assess general locomotor activity and anxiety-like behavior in a novel environment.

Apparatus: A square arena with walls to prevent escape. The floor is typically divided into a central zone and a peripheral zone.

Procedure:

  • Habituation: Animals are habituated to the testing room.

  • Drug Administration: The test compound or vehicle is administered prior to the test.

  • Test: The animal is placed in the center of the open field arena.

  • Data Collection: The animal's activity is recorded for a set duration (e.g., 5-10 minutes) using a video tracking system. Parameters measured include total distance traveled, time spent in the center versus the periphery, and rearing frequency.

  • Analysis: Anxiolytic compounds typically increase the time spent in the center of the arena without significantly altering overall locomotor activity. A decrease in total distance traveled may indicate sedative effects.

Light-Dark Box Test

Objective: To assess anxiety-like behavior based on the conflict between the innate aversion of rodents to brightly illuminated areas and their tendency to explore a novel environment.

Apparatus: A box divided into a large, brightly lit compartment and a smaller, dark compartment, connected by an opening.

Procedure:

  • Habituation: Animals are habituated to the testing room.

  • Drug Administration: The test compound or vehicle is administered.

  • Test: The animal is placed in the center of the light compartment, facing away from the opening.

  • Data Collection: The animal's movement between the two compartments is recorded for a 5-10 minute period. Key measures include the latency to enter the dark compartment, the number of transitions between compartments, and the total time spent in each compartment.

  • Analysis: Anxiolytic drugs are expected to increase the time spent in the light compartment and the number of transitions.

Social Interaction Test

Objective: To assess anxiety-induced changes in social behavior.

Apparatus: A familiar or novel testing arena.

Procedure:

  • Habituation: Animals are habituated to the testing arena.

  • Drug Administration: The test compound or vehicle is administered to one or both of the interacting animals.

  • Test: A pair of unfamiliar male rats are placed in the arena under specific conditions (e.g., high light, unfamiliar environment to induce anxiety).

  • Data Collection: The duration of active social interaction (e.g., sniffing, grooming, following) is manually or automatically scored from video recordings for a set period (e.g., 10 minutes).

  • Analysis: Anxiolytic drugs typically increase the duration of social interaction compared to vehicle-treated controls.

Vogel Conflict Test (Punished Drinking)

Objective: To assess the anti-conflict (anxiolytic) effects of a compound.

Apparatus: A testing chamber with a drinking tube connected to a shock generator.

Procedure:

  • Water Deprivation: Animals are typically water-deprived for 24-48 hours before the test.

  • Drug Administration: The test compound or vehicle is administered.

  • Test: The animal is placed in the chamber and allowed to drink from the sipper tube. After a certain number of licks (e.g., every 20th lick), a mild electric shock is delivered through the drinking tube.

  • Data Collection: The number of punished licks is recorded over a specific period (e.g., 3-5 minutes).

  • Analysis: Anxiolytic compounds increase the number of punished licks, indicating a reduction in the suppressive effect of the punishment.

Conclusion

The head-to-head comparison of benzodiazepine and benzodioxin scaffolds reveals two distinct yet effective approaches to achieving anxiolysis. Benzodiazepines, through their potentiation of GABAergic inhibition, offer robust and rapid anxiolytic effects but are accompanied by a well-documented side-effect profile that can limit their long-term use. The benzodioxin scaffold, as represented by the 5-HT1A agonist MKC-242, presents a promising alternative. By targeting the serotonergic system, these compounds may provide anxiolysis with a reduced potential for sedation and dependence. The quantitative data from preclinical models, while not exhaustive, supports the anxiolytic potential of both scaffolds. The choice between targeting the GABA-A receptor or the 5-HT1A receptor will depend on the desired therapeutic profile, including the need for acute versus chronic treatment and the tolerance for specific side effects. Further research into the structure-activity relationships of benzodioxin derivatives and direct, comprehensive comparative studies with benzodiazepines are warranted to fully elucidate their therapeutic potential in the management of anxiety disorders.

References

A Researcher's Guide to Experimental Validation of Molecular Docking Predictions for 2-(2,3-Dihydro-benzodioxin-2-YL)-ethylamine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Molecular docking is a powerful computational tool used in drug discovery to predict the binding orientation and affinity of a small molecule, such as 2-(2,3-Dihydro-benzodioxin-2-YL)-ethylamine, to a target protein. While these predictions provide valuable initial insights, they are theoretical and must be confirmed through rigorous experimental validation. This guide provides a comparative overview of key experimental techniques to validate the binding and functional effects of this compound, complete with detailed protocols and data presentation formats for researchers, scientists, and drug development professionals.

To illustrate the application of these techniques, we will proceed with a hypothetical scenario where molecular docking has predicted that 2-(2,3-Dihydro-benzodioxin-2-YL)-ethylamine (referred to as "Compound X") binds to and inhibits a hypothetical G-protein coupled receptor, "Receptor Y".

Overall Experimental Validation Workflow

The process of validating a computational hit involves a multi-step approach, starting with direct binding assays to confirm physical interaction, followed by cell-based functional assays to determine biological effect, and culminating in high-resolution structural studies for detailed binding mode analysis.

G cluster_0 Computational Phase cluster_1 Experimental Validation Phase cluster_2 Outcome docking Molecular Docking Prediction (Compound X + Receptor Y) biophysical Biophysical Assays (Direct Binding) docking->biophysical Test Prediction cell_based Cell-Based Assays (Functional Activity) biophysical->cell_based Confirm Interaction structural Structural Biology (Binding Mode) cell_based->structural Confirm Function validated Validated Hit structural->validated Confirm Mechanism

Caption: Workflow for validating computational predictions.

Biophysical Assays: Confirming Direct Binding

Biophysical assays are essential for the initial validation phase as they provide direct, quantitative evidence of the interaction between the ligand and the target protein.[1] These methods are typically performed in vitro using purified protein.

A. Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[2][3] It allows for the determination of binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[2]

Experimental Protocol:

  • Sample Preparation:

    • Express and purify Receptor Y to >95% purity.

    • Prepare a 20 µM solution of Receptor Y in a suitable buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4).

    • Prepare a 200 µM solution of Compound X in the identical buffer. It is critical that the buffers are perfectly matched to minimize heats of dilution.[3]

    • Thoroughly degas both solutions to prevent air bubbles.[3]

  • ITC Experiment:

    • Load the Receptor Y solution into the sample cell of the ITC instrument.

    • Load the Compound X solution into the injection syringe.

    • Set the experiment temperature to 25°C.

    • Perform a series of 19 injections of 2 µL each, spaced 150 seconds apart, while stirring at 750 rpm.

  • Data Analysis:

    • Integrate the raw heat-burst data to obtain the heat change per injection.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine KD, n, ΔH, and ΔS.[4]

Data Presentation:

ParameterCompound XAlternative Ligand (Control)
Binding Affinity (KD) 1.2 µM15 µM
Stoichiometry (n) 0.981.03
Enthalpy (ΔH) -8.5 kcal/mol-5.2 kcal/mol
Entropy (ΔS) 2.1 cal/mol·K1.5 cal/mol·K
B. Surface Plasmon Resonance (SPR)

SPR is a highly sensitive, label-free technique that measures binding events in real-time by detecting changes in the refractive index on a sensor surface.[5] It is invaluable for determining both binding affinity (KD) and kinetic parameters, including the association rate (ka) and dissociation rate (kd).[6][7]

Experimental Protocol:

  • Chip Preparation:

    • Immobilize purified Receptor Y onto a sensor chip (e.g., CM5 chip) via amine coupling.

  • SPR Experiment:

    • Use a running buffer (e.g., HBS-EP+, pH 7.4) at a flow rate of 30 µL/min.

    • Inject a series of increasing concentrations of Compound X (e.g., 0.1 µM to 10 µM) over the sensor surface.

    • Monitor the association phase during injection and the dissociation phase during the subsequent buffer flow.

    • Regenerate the sensor surface between cycles if necessary.

  • Data Analysis:

    • Correct the sensorgrams for non-specific binding using a reference flow cell.

    • Fit the corrected sensorgrams to a kinetic model (e.g., 1:1 Langmuir binding) to calculate ka, kd, and KD (KD = kd/ka).[8]

Data Presentation:

ParameterCompound XAlternative Ligand (Control)
Association Rate (ka) 2.5 x 105 M-1s-11.1 x 105 M-1s-1
Dissociation Rate (kd) 3.0 x 10-1 s-11.6 s-1
Binding Affinity (KD) 1.2 µM14.5 µM

Cell-Based Assays: Assessing Functional Activity

After confirming direct binding, it is crucial to assess the compound's effect in a biologically relevant context using cell-based assays.[9] These assays measure the functional consequences of the ligand-receptor interaction, such as downstream signaling events.

A. cAMP Reporter Gene Assay

Since our hypothetical Receptor Y is a G-protein coupled receptor (GPCR), its activation or inhibition will likely modulate intracellular cyclic AMP (cAMP) levels.[10] A reporter gene assay can quantify these changes.

Experimental Protocol:

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., HEK293) that stably or transiently expresses Receptor Y.

    • Transfect the cells with a reporter plasmid containing a cAMP response element (CRE) linked to a luciferase reporter gene.

  • Assay Procedure:

    • Plate the transfected cells in a 96-well plate.

    • Treat the cells with varying concentrations of Compound X for a specified time (e.g., 6 hours).

    • Include a known agonist for Receptor Y to stimulate cAMP production.

    • After incubation, lyse the cells and add the luciferase substrate.

  • Data Measurement:

    • Measure the luminescence signal using a plate reader. A decrease in luminescence in the presence of the agonist indicates inhibitory activity.

    • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of Compound X concentration.

Data Presentation:

CompoundTargetAssay TypeResult (IC50)
Compound X Receptor YcAMP Reporter Assay0.85 µM
Alternative Ligand Receptor YcAMP Reporter Assay12.3 µM
B. Hypothetical Signaling Pathway Modulation

The binding of Compound X to Receptor Y is predicted to inhibit the adenylyl cyclase pathway, leading to a decrease in intracellular cAMP and subsequent downstream effects.

G compound Compound X receptor Receptor Y (GPCR) compound->receptor Binds & Inhibits g_protein Gαi Protein receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Inhibits camp cAMP ac->camp Conversion atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka Activates response Cellular Response (Inhibited) pka->response Phosphorylates Targets

Caption: Inhibitory signaling pathway of Compound X.

Structural Biology: Visualizing the Binding Mode

The ultimate validation of a molecular docking prediction is to determine the high-resolution 3D structure of the protein-ligand complex. This provides definitive proof of the binding site and interaction patterns.

A. X-ray Crystallography

X-ray crystallography is considered the 'gold standard' for determining the atomic structure of protein-ligand complexes.[11] It can precisely map the binding pose and key interactions (e.g., hydrogen bonds, hydrophobic contacts) predicted by docking.

Experimental Protocol:

  • Co-crystallization:

    • Mix purified Receptor Y with a molar excess of Compound X.

    • Screen a wide range of crystallization conditions (e.g., different precipitants, pH, temperature) using vapor diffusion methods (sitting or hanging drop).

  • Data Collection:

    • Once suitable crystals are obtained, cryo-protect them and expose them to a high-intensity X-ray beam at a synchrotron source.

    • Collect the diffraction data.

  • Structure Determination and Analysis:

    • Process the diffraction data and solve the crystal structure using molecular replacement.

    • Refine the model and build the ligand (Compound X) into the resulting electron density map.

    • Analyze the binding site and compare the experimentally determined interactions with the initial docking pose.

Data Presentation:

ParameterDocking PredictionX-ray Structure
Binding Site Residues Tyr88, Phe192, Trp285Tyr88, Phe192, Trp285, Ser196
Key H-Bonds Amine-N with Tyr88-OHAmine-N with Tyr88-OH; Dioxin-O with Ser196-OH
RMSD of Ligand Pose N/A0.98 Å (compared to docking)

Experimental validation is an indispensable step in the drug discovery pipeline to confirm computational predictions. A hierarchical approach, beginning with biophysical assays like ITC and SPR to confirm direct binding, followed by cell-based assays to establish functional relevance, and culminating in structural studies like X-ray crystallography for mechanistic insight, provides the most robust validation. By objectively comparing the results from these orthogonal methods, researchers can gain high confidence in their molecular docking predictions and effectively advance promising compounds like 2-(2,3-Dihydro-benzodioxin-2-YL)-ethylamine toward further development.

References

Benchmarking Pharmacokinetic Properties: A Comparative Analysis of 2-(2,3-Dihydro-benzodioxin-2-YL)-ethylamine and Related Psychoactive Compounds

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers and drug development professionals.

Executive Summary

This guide provides a comparative analysis of the pharmacokinetic properties of several psychoactive compounds, with a primary focus on the well-characterized substances 3,4-methylenedioxymethamphetamine (MDMA) and 3,4-methylenedioxyamphetamine (MDA). Despite a comprehensive search, no publicly available pharmacokinetic data for 2-(2,3-Dihydro-benzodioxin-2-YL)-ethylamine could be identified. Therefore, this document serves as a benchmark by presenting the pharmacokinetic profiles of structurally related and pharmacologically relevant alternatives. The included experimental protocols and pathway diagrams offer a foundational framework for the potential future evaluation of 2-(2,3-Dihydro-benzodioxin-2-YL)-ethylamine.

The primary mechanism of action for both MDMA and MDA involves the modulation of monoamine transporters, leading to an increase in extracellular levels of serotonin, dopamine, and norepinephrine.[1][2] This guide details their absorption, distribution, metabolism, and excretion profiles, supported by experimental data from human studies.

Comparative Pharmacokinetic Data: MDMA vs. MDA

The following table summarizes key pharmacokinetic parameters for MDMA and its primary metabolite, MDA. These values are derived from studies in healthy human volunteers and illustrate the differences in their disposition within the body.

Pharmacokinetic ParameterMDMAMDASource(s)
Peak Plasma Concentration (Cmax) Dose-dependent; ~106-236 ng/mL for 50-125 mg dosesLower than MDMA; ~8.4-13.8 ng/mL following MDMA administration[3]
Time to Peak Plasma Concentration (Tmax) ~2 hoursDetected as early as 30 minutes, peaks later than MDMA[3]
Elimination Half-Life (t½) ~7-8 hours~10.5-12.5 hours
Bioavailability Readily absorbed from the intestinal tractN/A (as a metabolite in these studies)[3]
Volume of Distribution (Vd) Constant for low and high dosesN/A
Primary Metabolism Pathway O-demethylenation via CYP2D6 to MDA, followed by other transformations.[4][5] Exhibits non-linear pharmacokinetics due to CYP2D6 inhibition.[6][7]Further metabolism to 4-hydroxy-3-methoxy-amphetamine (HMA)[6]
Protein Binding Data not specified in the provided resultsData not specified in the provided results

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of pharmacokinetic properties. The following are standard protocols for key in vitro experiments.

Cytochrome P450 (CYP) Metabolism Assay

Objective: To determine the metabolic stability of a compound and identify the primary CYP isoforms involved in its metabolism.

Methodology:

  • Incubation: The test compound is incubated with human liver microsomes (or specific recombinant CYP isoforms) and a NADPH-regenerating system.

  • Reaction Termination: The reaction is stopped at various time points by adding a solvent like acetonitrile.

  • Analysis: The samples are analyzed by liquid chromatography-mass spectrometry (LC-MS) to quantify the remaining parent compound.

  • Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life and intrinsic clearance.

Plasma Protein Binding Assay

Objective: To determine the extent to which a compound binds to plasma proteins, which affects its distribution and availability to target sites.

Methodology:

  • Equilibrium Dialysis: The most common method involves a semi-permeable membrane separating a chamber with the compound in plasma from a chamber with buffer.[8][9]

  • Incubation: The system is incubated until equilibrium is reached.

  • Sampling: Samples are taken from both chambers.

  • Analysis: The concentration of the compound in each chamber is determined by LC-MS.

  • Data Analysis: The fraction of unbound drug is calculated from the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.[10]

Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of a compound, which is a predictor of its oral absorption.[11][12]

Methodology:

  • Cell Culture: Caco-2 cells, a human colon adenocarcinoma cell line, are cultured on a semi-permeable membrane until they form a confluent monolayer.[13]

  • Transport Study: The test compound is added to the apical (top) side of the monolayer, and the amount of compound that transports to the basolateral (bottom) side is measured over time.

  • Analysis: Samples from the basolateral side are analyzed by LC-MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated to quantify the rate of transport across the cell monolayer.[12]

Visualizations

Signaling Pathway of Monoamine Transporters

The primary pharmacological targets of MDMA and MDA are the monoamine transporters (MATs), which include the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET).[1] These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft back into the presynaptic neuron.[2]

Monoamine_Transporter_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (Neurotransmitter Storage) Neurotransmitter_out Increased Extracellular Neurotransmitter Vesicle->Neurotransmitter_out Release MAT Monoamine Transporter (SERT, DAT, NET) Neurotransmitter_in Neurotransmitter (Serotonin, Dopamine, Norepinephrine) MAT->Neurotransmitter_in Reuptake MAT->Neurotransmitter_out Efflux Drug MDMA / MDA Drug->MAT Inhibits Reuptake & Promotes Efflux Neurotransmitter_out->MAT Reuptake Blocked Receptor Postsynaptic Receptor Neurotransmitter_out->Receptor Binds to Receptor (Signal Transduction) PK_Workflow cluster_invitro In Vitro ADME Screening cluster_invivo In Vivo Pharmacokinetic Studies Metabolism Metabolic Stability (Microsomes, Hepatocytes) Dosing Compound Administration (IV, Oral) Metabolism->Dosing Inform Dose Selection Permeability Permeability (Caco-2, PAMPA) Permeability->Dosing Binding Plasma Protein Binding (Equilibrium Dialysis) Binding->Dosing Sampling Blood/Plasma Sampling (Time Course) Dosing->Sampling Analysis Bioanalysis (LC-MS/MS) Sampling->Analysis Modeling Pharmacokinetic Modeling (Cmax, Tmax, t½, AUC) Analysis->Modeling

References

Safety Operating Guide

Safe Disposal of 2-(2,3-Dihydro-benzodioxin-2-YL)-ethylamine: A Procedural Guide

Safe Disposal of 2-(2,3-Dihydro-benzo[1][2]dioxin-2-YL)-ethylamine: A Procedural Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of 2-(2,3-Dihydro-benzo[1][2]dioxin-2-YL)-ethylamine (CAS No. 2165-35-7) and its salts. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on safety data for structurally similar benzodioxin and ethylamine derivatives, as well as general principles of laboratory hazardous waste management.

Disclaimer: This guidance is intended as a preliminary resource. A formal hazard assessment by qualified personnel is mandatory. Always consult with your institution's Environmental Health and Safety (EHS) department to ensure full compliance with all federal, state, and local regulations.[1][3][4]

Hazard Assessment and Classification

Inferred Hazards:

  • Skin Irritation: May cause skin irritation.[2][5][6][7]

  • Eye Irritation: May cause serious eye irritation.[2][5][6][7]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[2][5][6][7]

  • Harmful if Swallowed: Assumed to be harmful if ingested, based on data for analogous compounds.[8][9]

Based on these potential hazards, the waste is likely to be classified as a regulated or hazardous chemical waste.[4][10] It must not be disposed of in regular trash or down the drain.[1][10]

Personal Protective Equipment (PPE)

When handling 2-(2,3-Dihydro-benzo[1][2]dioxin-2-YL)-ethylamine for disposal, appropriate personal protective equipment must be worn to prevent exposure.

PPE ItemSpecification
Gloves Nitrile or other chemically resistant gloves.
Eye Protection Safety glasses with side shields or chemical splash goggles.
Lab Coat Standard laboratory coat.
Respiratory Protection Use in a well-ventilated area, such as a chemical fume hood.[5][7][8] A respirator may be required for spills or when generating aerosols.

Waste Segregation and Collection

Proper segregation is critical to ensure safe disposal and regulatory compliance.

Procedure:

  • Designated Waste Container: Dedicate a specific, compatible container for 2-(2,3-Dihydro-benzo[1][2]dioxin-2-YL)-ethylamine waste. The container must be in good condition, with a tightly sealing lid.[11][12]

  • Compatibility: Use a container made of a material compatible with the chemical (e.g., glass or polyethylene). Avoid using metal containers for acidic salts (like the hydrochloride salt) to prevent corrosion.[12]

  • Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "2-(2,3-Dihydro-benzo[1][2]dioxin-2-YL)-ethylamine". List all constituents and their approximate concentrations.[12][13] Do not use abbreviations or chemical formulas.[12]

  • Segregation: Store this waste separately from other waste streams, particularly incompatible materials like strong oxidizers.[12]

  • Storage Location: Keep the sealed waste container in a designated satellite accumulation area, such as a fume hood or a ventilated cabinet, away from ignition sources.[5][10]

Disposal Workflow

The primary and recommended method for the final disposal of 2-(2,3-Dihydro-benzo[1][2]dioxin-2-YL)-ethylamine is through a licensed hazardous waste disposal company.[1][3]

Gcluster_LabIn the Laboratorycluster_EHSInstitutional Procedurecluster_FinalFinal DisposalAWear Appropriate PPEBSegregate Waste into aLabeled, Compatible ContainerA->BCStore Container in a DesignatedSatellite Accumulation AreaB->CDContact Environmental Health& Safety (EHS) for PickupC->DContainer is full orpickup is scheduledEEHS Transports Waste toCentral Accumulation FacilityD->EFLicensed Hazardous WasteCompany Collects WasteE->FGIncineration at a PermittedHazardous Waste FacilityF->G

Figure 1. Standard workflow for the disposal of 2-(2,3-Dihydro-benzo[1][2]dioxin-2-YL)-ethylamine waste.

Spill and Decontamination Procedures

In the event of a spill, follow these steps:

  • Evacuate and Ventilate: Ensure the area is well-ventilated. If the spill is large, evacuate non-essential personnel.

  • Containment: Prevent the spill from spreading or entering drains.[5][14] Absorb liquid spills with an inert material like vermiculite or sand. For solid spills, carefully sweep up the material to avoid generating dust.[6]

  • Collection: Place all contaminated materials (absorbent, PPE, etc.) into a sealed, labeled hazardous waste container.[5][6]

  • Decontamination: Clean the spill area thoroughly.

  • Reporting: Report the spill to your laboratory supervisor and EHS department.

Empty containers that held 2-(2,3-Dihydro-benzo[1][2]dioxin-2-YL)-ethylamine must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[12]

Regulatory Compliance

Disposal of this chemical is governed by regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[4] It is the responsibility of the waste generator (the researcher and the institution) to ensure that disposal is performed in a compliant manner. The standard and required procedure for most research and industrial settings is to arrange for collection by a licensed hazardous waste disposal service.[1][3]

Personal protective equipment for handling 2-(2,3-Dihydro-benzo[1,4]dioxin-2-YL)-ethylamine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-(2,3-Dihydro-benzo[1][2]dioxin-2-YL)-ethylamine

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2-(2,3-Dihydro-benzo[1][2]dioxin-2-YL)-ethylamine in a laboratory setting. The following recommendations are based on the hazard profiles of structurally similar compounds and are intended to ensure the safety of researchers, scientists, and drug development professionals.

Hazard Identification and Personal Protective Equipment (PPE)

Based on data from related benzodioxin compounds, 2-(2,3-Dihydro-benzo[1][2]dioxin-2-YL)-ethylamine is anticipated to be hazardous. Potential risks include oral toxicity, skin corrosion, and serious eye damage.[1][3] Strict adherence to the recommended personal protective equipment is mandatory to minimize exposure.

Table 1: Personal Protective Equipment (PPE) Requirements

Protection TypeSpecificationRationale
Eye and Face Protection Tightly fitting safety goggles. An 8-inch minimum face shield is also recommended.Protects against splashes and vapors that could cause severe eye damage.[1]
Skin Protection Chemical-resistant, impervious gloves (e.g., nitrile rubber). A lab coat or chemical-resistant apron and closed-toe shoes are necessary.Prevents skin contact which can cause irritation or severe burns.[1][4] Contaminated gloves must be disposed of properly.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a full-face supplied air respirator may be required.Protects against inhalation of vapors or mists which can be destructive to the respiratory tract.[1]

Operational Plan: Step-by-Step Handling Procedures

Adherence to the following procedural steps is crucial for the safe handling of 2-(2,3-Dihydro-benzo[1][2]dioxin-2-YL)-ethylamine.

1. Preparation and Engineering Controls:

  • Always handle the compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[1]

  • Ensure that an eyewash station and a safety shower are readily accessible.[1]

  • Before handling, inspect all PPE for integrity.

2. Safe Handling Practices:

  • Avoid all personal contact, including inhalation.[4]

  • Wear the appropriate PPE as detailed in Table 1.

  • Do not eat, drink, or smoke in the designated work area.

  • Keep containers securely sealed when not in use.

3. First Aid Measures:

  • If Inhaled: Move the person to fresh air immediately. If breathing is difficult, provide artificial respiration and seek immediate medical attention.[1]

  • In Case of Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[1]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[1]

  • If Swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[5]

Disposal Plan

Proper disposal of 2-(2,3-Dihydro-benzo[1][2]dioxin-2-YL)-ethylamine and any contaminated materials is critical to prevent environmental contamination and ensure safety.

1. Waste Collection:

  • Collect all waste material, including unused product and contaminated items (e.g., gloves, absorbent paper), in a clean, dry, sealable, and appropriately labeled container.[4][6]

2. Spill Management:

  • Minor Spills:

    • Clean up all spills immediately.[4]

    • Avoid breathing dust and contact with skin and eyes.[4]

    • Use dry clean-up procedures and avoid generating dust.[4]

    • Sweep or vacuum up the spilled material and place it in a labeled container for disposal.[4]

  • Major Spills:

    • Evacuate the area and alert emergency services, providing the location and nature of the hazard.[4][6]

    • Control personal contact by using appropriate protective equipment.[6]

3. Final Disposal:

  • Prevent spillage from entering drains or water courses.[4][6]

  • Dispose of waste in accordance with all local, state, and federal regulations. Contact a licensed professional waste disposal service to dispose of this material.

Experimental Workflow and Safety Logic

The following diagrams illustrate the procedural flow for handling and disposal, and the logical relationship of safety measures.

Handling and Disposal Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response prep_ppe Don PPE prep_setup Prepare Fume Hood prep_ppe->prep_setup handle_chem Handle Chemical prep_setup->handle_chem handle_exp Conduct Experiment handle_chem->handle_exp emergency_spill Spill handle_chem->emergency_spill emergency_exposure Exposure handle_chem->emergency_exposure cleanup_decon Decontaminate Workspace handle_exp->cleanup_decon cleanup_waste Segregate Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose via Licensed Service cleanup_waste->cleanup_dispose emergency_spill->cleanup_waste emergency_firstaid Administer First Aid emergency_exposure->emergency_firstaid emergency_notify Notify Supervisor emergency_firstaid->emergency_notify

Caption: Workflow for handling and disposal of the chemical.

Safety Measures Logic cluster_hazards Potential Hazards cluster_controls Control Measures cluster_outcomes Desired Outcomes hazard_skin Skin Contact outcome_safety Personnel Safety hazard_eye Eye Contact hazard_inhale Inhalation control_ppe Personal Protective Equipment control_ppe->hazard_skin control_ppe->hazard_eye control_ppe->outcome_safety control_eng Engineering Controls (Fume Hood) control_eng->hazard_inhale control_eng->outcome_safety control_admin Administrative Controls (SOPs) control_admin->hazard_skin control_admin->hazard_eye control_admin->hazard_inhale control_admin->outcome_safety outcome_env Environmental Protection control_admin->outcome_env

Caption: Logical relationship of safety measures to mitigate hazards.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.